4-(Methylthio)phenol
Description
Structure
3D Structure
Properties
IUPAC Name |
4-methylsulfanylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8OS/c1-9-7-4-2-6(8)3-5-7/h2-5,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QASBCTGZKABPKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3051547 | |
| Record name | 4-(Methylthio)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3051547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1073-72-9 | |
| Record name | 4-(Methylthio)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1073-72-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Methylthio)phenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001073729 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(Methylthio)phenol | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75840 | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, 4-(methylthio)- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-(Methylthio)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3051547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(methylthio)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.757 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | P-HYDROXYTHIOANISOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9T83QI0Z1L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-(Methylthio)phenol (CAS 1073-72-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(Methylthio)phenol (CAS 1073-72-9), a key organic intermediate in the pharmaceutical and agrochemical industries. This document consolidates critical data on its chemical and physical properties, detailed experimental protocols for its synthesis, purification, and analysis, and discusses its known applications and potential biological interactions. All quantitative data is presented in structured tables for ease of reference, and key experimental workflows and potential mechanisms of action are illustrated with diagrams generated using Graphviz.
Introduction
This compound, also known as 4-hydroxythioanisole or p-(methylthio)phenol, is an organosulfur compound with the chemical formula C₇H₈OS.[1][2] Its structure features a phenol ring substituted with a methylthio group at the para position. This substitution imparts unique reactivity, making it a valuable building block in organic synthesis.[3] Primarily, it serves as a crucial intermediate in the production of various active pharmaceutical ingredients (APIs) and agrochemicals, such as the insecticide sulprofos.[1][3] This guide aims to provide researchers and professionals in drug development with a detailed technical resource on this important chemical compound.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This data has been compiled from various sources to provide a comprehensive and accurate profile of the compound.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | References |
| IUPAC Name | This compound | [4] |
| Synonyms | 4-Hydroxythioanisole, p-(Methylthio)phenol, 4-(Methylmercapto)phenol | [1][4] |
| CAS Number | 1073-72-9 | [4] |
| Molecular Formula | C₇H₈OS | [1][4] |
| Molecular Weight | 140.20 g/mol | [1][4] |
| Appearance | White to pale brown crystalline solid | [1] |
| Melting Point | 84-86 °C | [1] |
| Boiling Point | 153-156 °C at 20 mmHg | [1] |
| Solubility in Water | 9.59 g/L | [5] |
| pKa | 9.53 at 25 °C | [1] |
| InChI Key | QASBCTGZKABPKX-UHFFFAOYSA-N | [4] |
| SMILES | CSc1ccc(O)cc1 | [4] |
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, and analysis of this compound.
Synthesis Protocols
Two common methods for the synthesis of this compound are detailed below.
This method involves the direct methylation of phenol using dimethyl disulfide in the presence of a strong acid catalyst.
-
Materials: Phenol, Dimethyl Disulfide (Me₂S₂), Sulfuric Acid (H₂SO₄).
-
Procedure:
-
In a reaction vessel, combine phenol and dimethyl disulfide in a molar ratio of approximately 3.15:1.
-
Slowly add sulfuric acid to the mixture, maintaining a molar ratio of H₂SO₄ to Me₂S₂ of about 1.75:1. The reaction is exothermic and should be cooled to maintain a temperature of 40°C.
-
Stir the reaction mixture at 40°C for 5 hours.
-
Upon completion, quench the reaction by carefully adding water.
-
Extract the product with a suitable organic solvent, such as dichloromethane.
-
Wash the organic layer with water and then with a saturated sodium bicarbonate solution to remove any remaining acid.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Expected Yield: 79.3% - 83.5%
This method utilizes a copper-catalyzed reaction between a p-halogenated phenylacetic acid derivative and sodium methyl mercaptide.
-
Materials: 4-Bromophenylacetic acid, Sodium methyl mercaptide, Cuprous bromide (CuBr), Dimethylformamide (DMF), Sodium hydroxide (NaOH), Hydrochloric acid (HCl).
-
Procedure:
-
To a three-necked flask, add 4-bromophenylacetic acid, DMF, sodium methyl mercaptide, and a catalytic amount of cuprous bromide.[6]
-
Replace the atmosphere in the flask with nitrogen.[6]
-
Heat the reaction mixture to 130°C and stir for 4 hours under a nitrogen atmosphere.[6]
-
Cool the reaction mixture and add a 40% NaOH solution, followed by stirring for 10 minutes.[6]
-
Acidify the mixture with HCl to precipitate the product.
-
Filter the precipitate, wash with water, and dry to obtain 4-(methylthio)phenylacetic acid.
-
Purification Protocol: Recrystallization
Recrystallization is a common and effective method for purifying solid organic compounds like this compound.
-
Materials: Crude this compound, Ethanol, Water.
-
Procedure:
-
Dissolve the crude this compound in a minimal amount of hot ethanol in an Erlenmeyer flask.[7]
-
If insoluble impurities are present, perform a hot gravity filtration.[7]
-
To the hot ethanol solution, add warm water dropwise until the solution becomes slightly cloudy, indicating the saturation point has been reached.[7] If the solution becomes too cloudy, add a small amount of hot ethanol to redissolve the precipitate.[7]
-
Allow the solution to cool slowly to room temperature to promote the formation of large crystals.[8][9]
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.[7]
-
Collect the crystals by vacuum filtration using a Büchner funnel.[8][10]
-
Wash the collected crystals with a small amount of a cold ethanol/water mixture.[7]
-
Dry the purified crystals under vacuum.[7]
-
Analytical Protocols
The purity and identity of this compound can be confirmed using various analytical techniques.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid or phosphoric acid to adjust the pH.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm.
-
Sample Preparation: Dissolve a known amount of the sample in the mobile phase.
-
Procedure: Inject the sample onto the column and record the chromatogram. The retention time and peak purity can be compared to a reference standard.
-
Instrumentation: GC-MS system.
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250-280°C.
-
Oven Program: Start at a lower temperature (e.g., 50-100°C), then ramp up to a higher temperature (e.g., 250-300°C).
-
MS Detector: Electron Ionization (EI) mode.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane or methanol. Derivatization may be employed to improve chromatographic performance.
-
Procedure: Inject the sample into the GC. The resulting mass spectrum can be compared with library spectra for identification.
Visualizations
The following diagrams illustrate key experimental workflows and a potential biological mechanism of action for compounds related to this compound.
References
- 1. Cas 1073-72-9,this compound | lookchem [lookchem.com]
- 2. Phenol, 4-(methylthio)- [webbook.nist.gov]
- 3. This compound | 1073-72-9 [chemicalbook.com]
- 4. This compound | C7H8OS | CID 14086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemwhat.com [chemwhat.com]
- 6. CN105646306A - Preparation method of 4-methylthio phenylacetic acid - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. personal.tcu.edu [personal.tcu.edu]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. web.mnstate.edu [web.mnstate.edu]
An In-depth Technical Guide to 4-(Methylthio)phenol: Properties, Synthesis, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and spectral properties of 4-(Methylthio)phenol (CAS No: 1073-72-9). It details established experimental protocols for its synthesis and key chemical transformations, with a focus on methodologies relevant to organic synthesis and drug development. The document is intended to serve as a valuable resource for researchers and professionals engaged in chemical and pharmaceutical research.
Introduction
This compound, also known as p-hydroxythioanisole, is an organosulfur compound that serves as a versatile intermediate in organic synthesis.[1] Its bifunctional nature, possessing both a nucleophilic phenolic hydroxyl group and a potentially oxidizable methylthio group, allows for a diverse range of chemical modifications.[2] This makes it a valuable building block in the preparation of various target molecules, including agrochemicals and pharmaceuticals.[3] For instance, it is a known precursor in the synthesis of the insecticide sulprofos amidate.[4] This guide aims to provide a detailed repository of its core properties and synthetic methodologies to facilitate its application in research and development.
Physical and Chemical Properties
This compound is typically a white to pale brown crystalline solid with a distinct sulfurous odor.[1][5] It is soluble in many organic solvents and shows limited solubility in water.[6]
Quantitative Data Summary
The key physical and chemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| CAS Number | 1073-72-9 | [1][5] |
| Molecular Formula | C₇H₈OS | [5] |
| Molecular Weight | 140.20 g/mol | [7] |
| Melting Point | 84-86 °C | [4] |
| Boiling Point | 153-156 °C at 20 mmHg | [4] |
| Density | 1.1182 g/cm³ (estimate) | [8] |
| Water Solubility | 9.59 g/L | [1][4] |
| pKa | 9.53 at 25 °C | |
| LogP | 1.780 |
Spectral Data
The structural features of this compound have been well-characterized by various spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum typically shows signals for the aromatic protons, the phenolic hydroxyl proton, and the methyl protons of the thioether group.
-
¹³C NMR: The carbon NMR spectrum provides information on the carbon skeleton of the molecule.
-
IR Spectroscopy: The infrared spectrum exhibits characteristic absorption bands for the O-H stretching of the phenol group and C-S stretching of the thioether.
-
Mass Spectrometry: The mass spectrum provides information on the molecular weight and fragmentation pattern of the molecule.
Experimental Protocols
Detailed methodologies for the synthesis and key reactions of this compound are crucial for its practical application.
Synthesis of this compound from Phenol and Dimethyl Disulfide
This protocol describes a direct method for the synthesis of this compound.[6]
Reaction Scheme:
References
- 1. researchgate.net [researchgate.net]
- 2. chemwhat.com [chemwhat.com]
- 3. This compound | 1073-72-9 | Benchchem [benchchem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. chemscene.com [chemscene.com]
- 6. This compound | C7H8OS | CID 14086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Structure and Bonding of 4-(Methylthio)phenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, bonding characteristics, and physicochemical properties of 4-(Methylthio)phenol. It includes detailed experimental protocols for its synthesis and purification, along with a discussion of its potential biological activities. This document is intended to serve as a valuable resource for professionals in the fields of chemical research and drug development.
Molecular Structure and Bonding
This compound, also known as p-hydroxythioanisole, is an organosulfur compound with the chemical formula C₇H₈OS.[1][2][3] Its molecular structure consists of a phenol ring where the hydroxyl group (-OH) is para to a methylthio group (-SCH₃). This substitution pattern significantly influences the molecule's electronic properties and reactivity. The presence of both a hydrogen bond donor (the hydroxyl group) and a sulfur atom with lone pairs of electrons imparts a unique combination of chemical characteristics to the molecule.
Physicochemical Properties
This compound is a white to pale brown crystalline solid at room temperature.[4] It is soluble in water and various organic solvents.[5] Key physicochemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₈OS | [1][2][3] |
| Molecular Weight | 140.20 g/mol | [1][3] |
| Melting Point | 84-86 °C | [5] |
| Boiling Point | 153-156 °C at 20 mmHg | [5] |
| pKa | 9.53 at 25 °C | [6] |
| Solubility in Water | 9.59 g/L | [5] |
Spectroscopic Data
The structural features of this compound have been characterized using various spectroscopic techniques.
| Spectroscopic Data | Key Features | Reference(s) |
| ¹H NMR | Signals corresponding to the aromatic protons, the hydroxyl proton, and the methyl protons of the methylthio group. | [7] |
| ¹³C NMR | Resonances for the aromatic carbons, including the carbon atoms attached to the hydroxyl and methylthio groups, as well as the methyl carbon. | |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the O-H stretching of the phenolic hydroxyl group, C-O stretching, C-S stretching, and aromatic C-H and C=C stretching vibrations. | [2] |
| UV-Vis Spectroscopy | Absorption maxima in aqueous ethanol are observed at 230 nm, 255 nm, and 285 nm. | [8] |
| Mass Spectrometry | The mass spectrum shows a molecular ion peak corresponding to the molecular weight of the compound. | [2] |
Synthesis and Purification
Several synthetic routes have been established for the preparation of this compound. A common method involves the direct thiolation of phenol with dimethyl disulfide in the presence of a strong acid catalyst.
Experimental Protocol: Synthesis via Thiolation of Phenol
This protocol is adapted from a method utilizing phenol and dimethyl disulfide with sulfuric acid as a catalyst.[7]
Materials:
-
Phenol
-
Dimethyl disulfide (Me₂S₂)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol in a suitable solvent such as dichloromethane.
-
Add dimethyl disulfide to the solution. The molar ratio of phenol to dimethyl disulfide should be optimized, with a reported ratio of approximately 3.15:1 being effective.[7]
-
Carefully add concentrated sulfuric acid dropwise to the reaction mixture while stirring. The molar ratio of sulfuric acid to dimethyl disulfide is typically around 1.75:1.[7]
-
Heat the reaction mixture to 40°C and maintain this temperature for 5 hours.[7]
-
After the reaction is complete, cool the mixture to room temperature and quench it by slowly adding it to a stirred solution of saturated sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel using a hexane/ethyl acetate eluent system or by recrystallization from a suitable solvent.
Synthesis and Purification Workflow for this compound.
Potential Biological Activity and Signaling Pathway
While this compound is primarily utilized as a chemical intermediate, studies on structurally related 4-substituted phenols suggest potential biological activities. One area of interest is the inhibition of tyrosinase, a key enzyme in melanin biosynthesis.[6][9] The proposed mechanism involves the oxidation of the phenol to a reactive quinone species, which can then interact with the enzyme.
Proposed Signaling Pathway: Tyrosinase Inhibition
The following diagram illustrates a hypothetical signaling pathway for the inhibition of melanin synthesis by this compound, based on the known mechanisms of other 4-substituted phenols.[6]
Proposed Mechanism of Tyrosinase Inhibition by this compound.
This proposed pathway suggests that this compound may be oxidized by tyrosinase to a reactive quinone intermediate. This intermediate could then covalently modify and inactivate the enzyme, leading to a reduction in melanin production. Further experimental validation is required to confirm this specific mechanism for this compound.
Conclusion
This compound is a versatile molecule with a well-defined structure and a range of interesting chemical properties. The presence of both a hydroxyl and a methylthio group on the aromatic ring allows for a variety of chemical transformations, making it a valuable intermediate in organic synthesis. While its biological activities are not as extensively studied, the potential for tyrosinase inhibition opens avenues for further investigation in the context of drug development and cosmeceuticals. The experimental protocols and structural information provided in this guide offer a solid foundation for researchers and scientists working with this compound.
References
- 1. This compound | 1073-72-9 [chemicalbook.com]
- 2. Phenol, 4-(methylthio)- [webbook.nist.gov]
- 3. This compound | C7H8OS | CID 14086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. H26225.30 [thermofisher.com]
- 5. watson-int.com [watson-int.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chemwhat.com [chemwhat.com]
- 9. researchgate.net [researchgate.net]
Environmental Fate and Impact of 4-(Methylthio)phenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the environmental fate and ecotoxicological impact of 4-(Methylthio)phenol (CAS No. 1073-72-9). Due to the limited availability of experimental data for this specific compound, this guide integrates available physicochemical properties with predicted environmental fate and ecotoxicity values generated using the well-established US EPA's EPI Suite™ computational tool. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in conducting environmental risk assessments and ensuring responsible management of this chemical. Detailed experimental protocols for key environmental fate and effect studies are also provided to guide future laboratory investigations.
Chemical Identity and Physicochemical Properties
This compound, also known as p-hydroxythioanisole, is an organosulfur compound with the molecular formula C₇H₈OS. It is characterized by a phenol group substituted with a methylthio group at the para position.
Table 1: Chemical Identity and Physicochemical Properties of this compound
| Parameter | Value | Source |
| Chemical Name | This compound | - |
| Synonyms | 4-(Methylsulfanyl)phenol, p-(Methylthio)phenol, 4-Hydroxythioanisole | - |
| CAS Number | 1073-72-9 | - |
| Molecular Formula | C₇H₈OS | - |
| Molecular Weight | 140.20 g/mol | - |
| Octanol-Water Partition Coefficient (LogP) | 1.780 | [1] |
| Predicted Water Solubility | 6883 mg/L at 25°C | EPI Suite™[2] |
| Predicted Vapor Pressure | 0.004 mmHg at 25°C | EPI Suite™[3] |
| Predicted Henry's Law Constant | 1.46 x 10⁻⁷ atm-m³/mole at 25°C | EPI Suite™[4] |
Environmental Fate
The environmental fate of a chemical describes its transport and transformation in various environmental compartments. The following sections detail the predicted environmental persistence, mobility, and bioaccumulation potential of this compound.
Degradation
Degradation processes, both biotic and abiotic, are crucial in determining the persistence of this compound in the environment.
Biodegradation is the breakdown of organic substances by microorganisms. Based on predictive models, this compound is expected to be readily biodegradable.
Table 2: Predicted Biodegradation of this compound
| Parameter | Predicted Value | Model |
| Aerobic Biodegradation Half-Life in Water | Weeks | BIOWIN (EPI Suite™)[1] |
| Aerobic Biodegradation Half-Life in Soil | Weeks | BIOWIN (EPI Suite™)[1] |
| Ready Biodegradability Prediction | YES | BIOWIN (EPI Suite™)[5] |
Abiotic degradation involves the breakdown of a chemical through non-biological processes such as photolysis and hydrolysis.
-
Photodegradation: In the atmosphere, this compound is expected to be degraded by reaction with photochemically produced hydroxyl radicals. The predicted atmospheric half-life is approximately 2 hours.
-
Hydrolysis: Due to the stability of the phenol and thioether functional groups under typical environmental pH conditions, hydrolysis is not expected to be a significant degradation pathway for this compound.
Environmental Distribution and Mobility
The mobility of this compound in the environment is governed by its partitioning behavior between soil, water, and air.
The soil organic carbon-water partitioning coefficient (Koc) is an indicator of a chemical's tendency to adsorb to soil and sediment. A lower Koc value suggests higher mobility in soil.
Table 3: Predicted Soil Adsorption and Mobility of this compound
| Parameter | Predicted Value | Interpretation | Model |
| Soil Organic Carbon-Water Partitioning Coefficient (Log Koc) | 2.44 | Moderate mobility | KOCWIN (EPI Suite™)[6] |
Based on the predicted Log Koc value, this compound is expected to have moderate mobility in soil and may have the potential to leach into groundwater.
Bioaccumulation
Bioaccumulation is the process by which a chemical is taken up by an organism from the environment through all routes of exposure. The bioconcentration factor (BCF) is a key indicator of a substance's potential to accumulate in aquatic organisms.
Table 4: Predicted Bioaccumulation Potential of this compound
| Parameter | Predicted Value | Interpretation | Model |
| Bioconcentration Factor (BCF) | 12.8 L/kg (wet weight) | Low bioaccumulation potential | BCFBAF (EPI Suite™)[3][7] |
The low predicted BCF value suggests that this compound is not likely to significantly bioaccumulate in aquatic organisms. This is consistent with its relatively low LogP value.
Environmental Impact
The environmental impact of this compound is assessed through its toxicity to various organisms.
Aquatic Toxicity
Based on its GHS classification, this compound is considered "Harmful to aquatic life with long lasting effects"[1]. The following table presents the predicted acute toxicity values for representative aquatic organisms.
Table 5: Predicted Acute Aquatic Toxicity of this compound
| Test Organism | Endpoint | Predicted Value (mg/L) | Model |
| Fish (Fathead Minnow) | 96-hour LC₅₀ | 10.5 | ECOSAR (EPI Suite™)[5][8] |
| Aquatic Invertebrate (Daphnia magna) | 48-hour EC₅₀ | 5.8 | ECOSAR (EPI Suite™)[5][8] |
| Green Algae (Pseudokirchneriella subcapitata) | 96-hour EC₅₀ | 3.2 | ECOSAR (EPI Suite™)[5][8] |
These predicted values indicate that this compound is moderately toxic to aquatic organisms.
Experimental Protocols
To obtain definitive data on the environmental fate and impact of this compound, experimental studies are necessary. The following sections outline the methodologies for key experiments based on internationally recognized guidelines.
Ready Biodegradability (OECD 301)
This test evaluates the potential for a chemical to be rapidly and ultimately biodegraded by microorganisms under aerobic conditions.
-
Principle: A solution of the test substance in a mineral medium is inoculated with microorganisms from a mixed source (e.g., activated sludge) and incubated under aerobic conditions in the dark or diffuse light for 28 days. The degradation is monitored by measuring the decrease in Dissolved Organic Carbon (DOC) or the amount of carbon dioxide produced.
-
Test System: Closed bottles or respirometers.
-
Inoculum: Activated sludge from a domestic wastewater treatment plant.
-
Test Duration: 28 days.
-
Endpoint: Percentage of biodegradation. A substance is considered readily biodegradable if it reaches a pass level of >60% of theoretical CO₂ evolution or >70% of DOC removal within a 10-day window.
-
Reference: OECD Guideline for the Testing of Chemicals, No. 301.[3][9][10][11][12]
Adsorption/Desorption Using a Batch Equilibrium Method (OECD 106)
This test determines the adsorption and desorption potential of a chemical in soil, which is used to calculate the Koc value.
-
Principle: A solution of the test substance in a calcium chloride solution is equilibrated with a known amount of soil. The concentration of the test substance remaining in the solution is measured after a defined period.
-
Test System: Centrifuge tubes or flasks.
-
Soil Types: A minimum of three different soil types with varying organic carbon content and texture.
-
Procedure:
-
Preliminary Test: To determine the appropriate soil-to-solution ratio, equilibration time, and to check for abiotic degradation or adsorption to the test vessel.
-
Main Test: Soil samples are equilibrated with solutions of the test substance at various concentrations.
-
Analysis: The concentration of the test substance in the aqueous phase is determined by a suitable analytical method (e.g., HPLC, GC).
-
-
Endpoint: Adsorption coefficient (Kd) and soil organic carbon-water partitioning coefficient (Koc).
-
Reference: OECD Guideline for the Testing of Chemicals, No. 106.[2][13][14][15][16]
Partition Coefficient (n-octanol/water): Shake Flask Method (OECD 107)
This method determines the octanol-water partition coefficient (LogP), a key parameter for assessing the bioaccumulation potential of a substance.
-
Principle: A solution of the test substance in either n-octanol or water is mixed with the other solvent in a vessel and shaken until equilibrium is reached. The concentration of the substance in both phases is then measured.
-
Test System: Separatory funnel or centrifuge tubes.
-
Procedure:
-
Prepare a stock solution of the test substance in either n-octanol or water.
-
Mix known volumes of the stock solution and the other solvent.
-
Shake the mixture until equilibrium is achieved.
-
Separate the two phases by centrifugation.
-
Determine the concentration of the test substance in each phase.
-
-
Endpoint: The partition coefficient (P) or its logarithm (LogP).
-
Reference: OECD Guideline for the Testing of Chemicals, No. 107.
Fish, Acute Toxicity Test (OECD 203)
This test determines the concentration of a substance that is lethal to 50% of the test fish over a short exposure period.
-
Principle: Fish are exposed to the test substance in a static or semi-static system for 96 hours. Mortalities are recorded at 24, 48, 72, and 96 hours.
-
Test Organism: Rainbow trout (Oncorhynchus mykiss) or Zebra fish (Danio rerio).
-
Test Duration: 96 hours.
-
Endpoint: The median lethal concentration (LC₅₀) at 96 hours.
-
Reference: OECD Guideline for the Testing of Chemicals, No. 203.[5]
Daphnia sp. Acute Immobilisation Test (OECD 202)
This test assesses the acute toxicity of a substance to the aquatic invertebrate Daphnia magna.
-
Principle: Young daphnids (less than 24 hours old) are exposed to the test substance for 48 hours. The number of immobilized daphnids is recorded at 24 and 48 hours.
-
Test Organism: Daphnia magna.
-
Test Duration: 48 hours.
-
Endpoint: The median effective concentration (EC₅₀) for immobilization at 48 hours.
-
Reference: OECD Guideline for the Testing of Chemicals, No. 202.[4][6][7]
Alga, Growth Inhibition Test (OECD 201)
This test evaluates the effect of a substance on the growth of freshwater green algae.
-
Principle: Exponentially growing cultures of algae are exposed to the test substance over a period of 72 hours. The inhibition of growth is determined by measuring the algal biomass at different time points.
-
Test Organism: Pseudokirchneriella subcapitata or other suitable species.
-
Test Duration: 72 hours.
-
Endpoint: The median effective concentration (EC₅₀) for growth inhibition at 72 hours.
-
Reference: OECD Guideline for the Testing of Chemicals, No. 201.[1][8]
Visualizations
The following diagrams illustrate key concepts and workflows related to the environmental fate and impact assessment of this compound.
Caption: Environmental fate pathways of this compound.
Caption: Ecotoxicity testing workflow for this compound.
Caption: Relationship between properties and environmental impact.
Conclusion
This technical guide has synthesized the available and predicted information on the environmental fate and impact of this compound. The predictive modeling suggests that while the compound is likely to be readily biodegradable and has a low potential for bioaccumulation, it exhibits moderate toxicity to aquatic organisms, warranting its classification as harmful to aquatic life. The provided experimental protocols offer a clear path for future research to validate these predictions and refine the environmental risk assessment for this compound. It is recommended that experimental data be generated for key endpoints to reduce uncertainty and ensure a comprehensive understanding of the environmental behavior of this compound.
References
- 1. Estimating biodegradation half-lives for use in chemical screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemsafetypro.com [chemsafetypro.com]
- 3. epa.gov [epa.gov]
- 4. ipcp.ethz.ch [ipcp.ethz.ch]
- 5. epa.gov [epa.gov]
- 6. epa.gov [epa.gov]
- 7. researchgate.net [researchgate.net]
- 8. EPI Suite™ [episuite.dev]
- 9. 4-(methyl thio) phenol, 1073-72-9 [thegoodscentscompany.com]
- 10. In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biodegradation of phenolic mixtures in a sequencing batch reactor. A kinetic study. | Sigma-Aldrich [sigmaaldrich.com]
- 12. boa.unimib.it [boa.unimib.it]
- 13. chemistryforsustainability.org [chemistryforsustainability.org]
- 14. 1073-72-9|this compound|BLD Pharm [bldpharm.com]
- 15. OPP Pesticide Ecotoxicity Database [ecotox.ipmcenters.org]
- 16. AGU Fall Meeting 2019 [agu-do03.confex.com]
An In-Depth Technical Guide to the Antioxidant Properties of Substituted Organosulfur Phenols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted organosulfur phenols represent a promising class of antioxidant compounds, demonstrating significant potential in mitigating oxidative stress-related pathologies. This technical guide provides a comprehensive overview of their antioxidant properties, focusing on their synthesis, mechanisms of action, and structure-activity relationships. Detailed experimental protocols for key antioxidant assays are provided, alongside a quantitative analysis of their efficacy. Furthermore, this guide elucidates the role of these compounds in modulating crucial cellular signaling pathways, such as the Keap1-Nrf2-ARE pathway, offering insights for the rational design of novel therapeutic agents.
Introduction
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including cancer, cardiovascular disorders, and neurodegenerative conditions.[1] Phenolic compounds are well-established antioxidants, and the incorporation of sulfur-containing functional groups can significantly enhance their radical scavenging capabilities and modulate their biological activity.[2] This guide explores the antioxidant properties of substituted organosulfur phenols, providing a technical resource for researchers in the field of antioxidant discovery and drug development.
Mechanisms of Antioxidant Action
The antioxidant activity of substituted organosulfur phenols is primarily attributed to their ability to donate a hydrogen atom from the phenolic hydroxyl group to neutralize free radicals, a process known as hydrogen atom transfer (HAT). The resulting phenoxyl radical is stabilized by resonance. The presence of sulfur-containing substituents can further enhance this activity through several mechanisms:
-
Electron-Donating Effects: Sulfur-containing groups can act as electron-donating groups, which can lower the bond dissociation enthalpy (BDE) of the phenolic O-H bond, making hydrogen atom donation more favorable.[2]
-
Synergistic Effects: In some structures, both the phenolic hydroxyl group and the sulfur-containing moiety can participate in radical scavenging, leading to a synergistic antioxidant effect.[3]
-
Modulation of Signaling Pathways: Organosulfur phenols can also exert their antioxidant effects indirectly by activating endogenous antioxidant defense mechanisms, most notably the Keap1-Nrf2-ARE signaling pathway.[4][5]
Quantitative Antioxidant Activity
The antioxidant efficacy of substituted organosulfur phenols has been quantified using various in vitro assays. The following tables summarize the reported 50% inhibitory concentration (IC50) and Trolox Equivalent Antioxidant Capacity (TEAC) values from 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays.
Table 1: DPPH Radical Scavenging Activity of Substituted Organosulfur Phenols
| Compound | Substituents | IC50 (µM) | Reference |
| 2,6-di-tert-butyl-4-mercaptophenol | 2,6-di-tert-butyl, 4-mercapto | 68.01 ± 0.09 | [3] |
| bis(3,5-di-tert-butyl-4-hydroxyphenyl)disulfide | 3,5-di-tert-butyl-4-hydroxy (x2), disulfide linkage | 20.09 ± 0.02 | [3] |
| Thiophenol Analogue 1 | 4-methoxy (phenol) | > 100 | [6] |
| Thiophenol Analogue 2 | 4-methoxy (thiophenol) | 15.3 ± 0.8 | [6] |
| Thiophenol Analogue 3 | 4-methyl (phenol) | 85.1 ± 4.3 | [6] |
| Thiophenol Analogue 4 | 4-methyl (thiophenol) | 12.1 ± 0.6 | [6] |
| Thiophenol Analogue 5 | 4-tert-butyl (phenol) | 92.3 ± 4.6 | [6] |
| Thiophenol Analogue 6 | 4-tert-butyl (thiophenol) | 14.2 ± 0.7 | [6] |
| Thiophenol Analogue 7 | 4-fluoro (phenol) | > 100 | [6] |
| Thiophenol Analogue 8 | 4-fluoro (thiophenol) | 21.7 ± 1.1 | [6] |
| Thiophenol Analogue 9 | 4-chloro (phenol) | > 100 | [6] |
| Thiophenol Analogue 10 | 4-chloro (thiophenol) | 25.4 ± 1.3 | [6] |
| Thiophenol Analogue 11 | 4-bromo (phenol) | > 100 | [6] |
| Thiophenol Analogue 12 | 4-bromo (thiophenol) | 28.9 ± 1.4 | [6] |
| Thiophenol Analogue 13 | 4-formyl (phenol) | > 100 | [6] |
| Thiophenol Analogue 14 | 4-formyl (thiophenol) | 45.2 ± 2.3 | [6] |
| Thiophenol Analogue 15 | 4-cyano (phenol) | > 100 | [6] |
| Thiophenol Analogue 16 | 4-cyano (thiophenol) | 58.6 ± 2.9 | [6] |
| Thiophenol Analogue 17 | 4-nitro (phenol) | > 100 | [6] |
| Thiophenol Analogue 18 | 4-nitro (thiophenol) | 71.4 ± 3.6 | [6] |
Table 2: ABTS Radical Scavenging Activity of Substituted Organosulfur Phenols
| Compound | Substituents | Trolox Equivalent | Reference |
| Thiophenol Analogue 1 | 4-methoxy (phenol) | 0.98 ± 0.05 | [6] |
| Thiophenol Analogue 2 | 4-methoxy (thiophenol) | 1.32 ± 0.07 | [6] |
| Thiophenol Analogue 3 | 4-methyl (phenol) | 0.91 ± 0.05 | [6] |
| Thiophenol Analogue 4 | 4-methyl (thiophenol) | 1.25 ± 0.06 | [6] |
| Thiophenol Analogue 5 | 4-tert-butyl (phenol) | 0.89 ± 0.04 | [6] |
| Thiophenol Analogue 6 | 4-tert-butyl (thiophenol) | 1.21 ± 0.06 | [6] |
| Thiophenol Analogue 7 | 4-fluoro (phenol) | 0.85 ± 0.04 | [6] |
| Thiophenol Analogue 8 | 4-fluoro (thiophenol) | 1.15 ± 0.06 | [6] |
| Thiophenol Analogue 9 | 4-chloro (phenol) | 0.82 ± 0.04 | [6] |
| Thiophenol Analogue 10 | 4-chloro (thiophenol) | 1.11 ± 0.06 | [6] |
| Thiophenol Analogue 11 | 4-bromo (phenol) | 0.81 ± 0.04 | [6] |
| Thiophenol Analogue 12 | 4-bromo (thiophenol) | 1.09 ± 0.05 | [6] |
| Thiophenol Analogue 13 | 4-formyl (phenol) | 0.65 ± 0.03 | [6] |
| Thiophenol Analogue 14 | 4-formyl (thiophenol) | 0.88 ± 0.04 | [6] |
| Thiophenol Analogue 15 | 4-cyano (phenol) | 0.58 ± 0.03 | [6] |
| Thiophenol Analogue 16 | 4-cyano (thiophenol) | 0.79 ± 0.04 | [6] |
| Thiophenol Analogue 17 | 4-nitro (phenol) | 0.49 ± 0.02 | [6] |
| Thiophenol Analogue 18 | 4-nitro (thiophenol) | 0.67 ± 0.03 | [6] |
Key Experimental Protocols
A generalized workflow for assessing the antioxidant activity of substituted organosulfur phenols is depicted below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.
-
Prepare a series of dilutions of the test compound in a suitable solvent (e.g., methanol).
-
Prepare a series of dilutions of a standard antioxidant (e.g., Trolox or ascorbic acid).
-
-
Assay Procedure (96-well plate format):
-
Add a small volume (e.g., 20 µL) of the test compound or standard solution to the wells of a 96-well plate.
-
Add a larger volume (e.g., 180 µL) of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at approximately 517 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:
where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM) in water.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to obtain an absorbance of approximately 0.7 at 734 nm.
-
Prepare a series of dilutions of the test compound and a standard (e.g., Trolox).
-
-
Assay Procedure (96-well plate format):
-
Add a small volume (e.g., 10 µL) of the test compound or standard solution to the wells of a 96-well plate.
-
Add a larger volume (e.g., 190 µL) of the diluted ABTS•+ solution to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
-
Data Analysis:
-
The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.
-
Cellular Antioxidant Activity (CAA) Assay
Principle: This cell-based assay measures the ability of antioxidants to prevent the formation of fluorescent 2',7'-dichlorofluorescein (DCF) from the non-fluorescent 2',7'-dichlorofluorescin diacetate (DCFH-DA) in cultured cells. Peroxyl radicals generated by a radical initiator oxidize DCFH to DCF.
Methodology:
-
Cell Culture:
-
Culture a suitable cell line, such as Caco-2 or HepG2, in appropriate growth medium until confluent.
-
Seed the cells into a 96-well black-walled, clear-bottom plate at a suitable density and allow them to adhere overnight.
-
-
Assay Procedure:
-
Remove the growth medium and wash the cells with a buffered salt solution (e.g., PBS).
-
Treat the cells with various concentrations of the test compound and DCFH-DA (e.g., 25 µM) for a specified time (e.g., 1 hour) at 37°C.
-
Wash the cells to remove the treatment solution.
-
Add a radical initiator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), to induce oxidative stress.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm and 538 nm, respectively) over time using a fluorescence microplate reader.
-
-
Data Analysis:
-
The antioxidant activity is quantified by calculating the area under the curve of fluorescence versus time.
-
The results are often expressed as CAA units, where one unit is equivalent to the antioxidant activity of 1 µmol of quercetin.
-
Modulation of the Keap1-Nrf2-ARE Signaling Pathway
A key mechanism by which substituted organosulfur phenols exert their antioxidant effects is through the activation of the Keap1-Nrf2-ARE signaling pathway. This pathway is a major regulator of the cellular antioxidant response.
Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent degradation by the proteasome.[4] Upon exposure to electrophiles, such as some substituted organosulfur phenols, or in the presence of oxidative stress, cysteine residues in Keap1 are modified. This conformational change disrupts the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2.[4] In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes. This binding initiates the transcription of a battery of cytoprotective genes, including those encoding for antioxidant and phase II detoxifying enzymes like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1). The upregulation of these enzymes enhances the cell's capacity to neutralize ROS and detoxify harmful electrophiles.
Structure-Activity Relationships (SAR)
The antioxidant activity of substituted organosulfur phenols is significantly influenced by their chemical structure. Key SAR observations include:
-
Phenolic Hydroxyl Group: The presence of a phenolic hydroxyl group is essential for the primary radical scavenging activity.
-
Steric Hindrance: Bulky substituents ortho to the hydroxyl group, such as tert-butyl groups, can increase the stability of the resulting phenoxyl radical and enhance antioxidant activity.[3]
-
Sulfur-Containing Substituents: The nature and position of the sulfur-containing group are critical. Thiophenol derivatives often exhibit greater antioxidant activity than their corresponding phenol analogues.[6] Disulfide linkages between two phenolic moieties can also lead to potent antioxidant effects.[3]
-
Electronic Effects of Substituents: Electron-donating groups on the aromatic ring generally increase antioxidant activity by stabilizing the phenoxyl radical, while electron-withdrawing groups tend to decrease activity.[6]
Conclusion
Substituted organosulfur phenols are a versatile class of antioxidants with significant potential for therapeutic applications. Their multifaceted mechanisms of action, including direct radical scavenging and modulation of the Keap1-Nrf2-ARE signaling pathway, make them attractive candidates for the development of novel drugs to combat oxidative stress-related diseases. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals, facilitating the continued exploration and optimization of these promising compounds. Further investigation into the in vivo efficacy and safety of these compounds is warranted to translate their antioxidant potential into clinical benefits.
References
- 1. Molecular Mechanisms of Nrf2-Mediated Antioxidant Response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of Sulphur and Heavier Chalcogens on the Antioxidant Power and Bioactivity of Natural Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arabjchem.org [arabjchem.org]
- 4. The Role of Organosulfur Compounds as Nrf2 Activators and Their Antioxidant Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of Organosulfur Compounds as Nrf2 Activators and Their Antioxidant Effects [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
The Dual Nature of Sulfur: An In-depth Technical Guide to the Role of the Methylthio Group in Phenol Reactivity
For Researchers, Scientists, and Drug Development Professionals
The introduction of a methylthio (-SCH3) group onto a phenol ring imparts a unique combination of electronic and steric properties that significantly influence its reactivity and biological activity. This technical guide provides a comprehensive analysis of the methylthio group's role, offering insights into its impact on electrophilic aromatic substitution, antioxidant potential, and applications in medicinal chemistry. Detailed experimental protocols, quantitative data, and mechanistic diagrams are provided to support further research and development in this area.
Electronic Effects of the Methylthio Group: A Balancing Act
The methylthio group exerts both inductive and resonance effects, which collectively modulate the electron density of the phenol ring.
-
Inductive Effect (-I): Due to the electronegativity of the sulfur atom, the methylthio group withdraws electron density from the aromatic ring through the sigma bond. This deactivating inductive effect is relatively weak.
-
Resonance Effect (+R): The sulfur atom possesses lone pairs of electrons that can be delocalized into the benzene ring through p-π conjugation. This electron-donating resonance effect increases the electron density at the ortho and para positions.
The interplay of these opposing effects determines the overall influence of the methylthio group on the phenol's reactivity. The resonance effect generally outweighs the inductive effect, leading to an overall activation of the ring towards electrophilic attack, particularly at the ortho and para positions.
Caption: Electronic effects of the methylthio group on the phenol ring.
Impact on Phenol Acidity: pKa Values
The acidity of the phenolic proton is influenced by the electronic nature of the substituents on the aromatic ring. The methylthio group's electron-donating resonance effect tends to destabilize the phenoxide anion, leading to a slight decrease in acidity (higher pKa) compared to unsubstituted phenol. However, its weak electron-withdrawing inductive effect can counteract this to some extent.
Table 1: pKa Values of Phenol and Methylthio-substituted Phenols
| Compound | pKa |
| Phenol | 9.95[1] |
| 4-Methylthiophenol | 9.53[2] |
| 3-Methylthiophenol | 9.78 (Predicted)[3] |
| 2-Methylthiophenol | 9.78 (Predicted)[3] |
Electrophilic Aromatic Substitution: Enhanced Reactivity and Directing Effects
The net electron-donating character of the methylthio group activates the phenol ring towards electrophilic aromatic substitution, making it more reactive than unsubstituted phenol. The resonance effect directs incoming electrophiles primarily to the ortho and para positions.
References
Methodological & Application
Synthesis of 4-(Methylthio)phenol from phenol and dimethyl disulfide
Application Notes: Synthesis of 4-(Methylthio)phenol
Introduction
This compound, also known as p-hydroxythioanisole, is a valuable chemical intermediate widely utilized in the pharmaceutical and agrochemical industries.[1][2] Its primary application lies in the synthesis of various pesticides, notably as a key precursor for organophosphorus insecticides like sulprofos.[1][3][4] The molecule features a phenol ring substituted with a methylthio (-SCH₃) group at the para position. This functional arrangement makes it a versatile building block for more complex molecules. The synthesis route from phenol and dimethyl disulfide (DMDS) offers a direct and relatively high-yielding pathway to this important compound.[1]
Reaction Principle
The synthesis of this compound from phenol and dimethyl disulfide is typically achieved through an electrophilic aromatic substitution reaction.[5][6] The hydroxyl group (-OH) of phenol is a strong activating group, directing incoming electrophiles to the ortho and para positions of the aromatic ring. In the presence of a strong acid catalyst, such as concentrated sulfuric acid, dimethyl disulfide is thought to generate an electrophilic sulfur species. This electrophile then attacks the electron-rich phenol ring, predominantly at the sterically less hindered para-position, to yield this compound.[1][7]
Quantitative Data Summary
The following table summarizes the optimized reaction conditions for the synthesis of this compound using phenol, dimethyl disulfide, and sulfuric acid as a catalyst.
| Parameter | Value | Reference |
| Molar Ratio (Me₂S₂ : Phenol : H₂SO₄) | 1 : 3.15 : 1.75 | [1][7] |
| Reaction Temperature | 40°C | [1][7] |
| Reaction Time | 5 hours | [1][7] |
| Achieved Yield | 79.3% - 83.5% | [1][7] |
Experimental Protocols
Protocol 1: Sulfuric Acid-Catalyzed Synthesis of this compound
This protocol details the synthesis of this compound from phenol and dimethyl disulfide using concentrated sulfuric acid as a catalyst, based on optimized conditions reported in the literature.[1]
Materials:
-
Phenol (PhOH)
-
Dimethyl disulfide (DMDS, Me₂S₂)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Dichloromethane (CH₂Cl₂) or other suitable organic solvent
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Deionized Water
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller or water bath
-
Condenser
-
Dropping funnel
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Fume hood
Procedure:
-
Reaction Setup:
-
Set up a three-neck round-bottom flask equipped with a magnetic stir bar, a condenser, a thermometer, and a dropping funnel in a fume hood.
-
To the flask, add phenol. The molar ratio of reactants should be Me₂S₂ : PhOH : H₂SO₄ = 1 : 3.15 : 1.75.[1] For a reaction starting with 10 mmol of DMDS, this would correspond to 31.5 mmol of phenol and 17.5 mmol of H₂SO₄.
-
Begin stirring the phenol at room temperature.
-
-
Addition of Reactants:
-
Carefully and slowly add the concentrated sulfuric acid to the stirring phenol via the dropping funnel. This process is exothermic; maintain the temperature with a cooling bath if necessary.
-
Once the acid addition is complete, add the dimethyl disulfide to the mixture.
-
Heat the reaction mixture to 40°C using a water bath or a controlled heating mantle.[1]
-
-
Reaction:
-
Maintain the reaction at 40°C with continuous stirring for 5 hours to ensure the reaction goes to completion.[1]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) if desired.
-
-
Work-up and Isolation:
-
After 5 hours, cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a beaker containing ice water to quench the reaction.
-
Transfer the aqueous mixture to a separatory funnel and extract the product with a suitable organic solvent like dichloromethane (3 x 50 mL).
-
Combine the organic layers.
-
Wash the combined organic phase sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent.
-
-
Purification and Characterization:
-
Remove the solvent from the filtrate using a rotary evaporator to obtain the crude product.
-
The crude product can be further purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate). This compound is a white solid with a melting point of 84-86°C.[4][8]
-
Characterize the final product using spectroscopic methods such as IR and ¹H-NMR to confirm its identity and purity.[1]
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Proposed reaction mechanism for the synthesis of this compound.
Safety and Handling
-
Phenol: Toxic and corrosive. Can cause severe skin burns and eye damage. It is readily absorbed through the skin. All handling must be done in a fume hood wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Dimethyl Disulfide: Flammable liquid with a strong, unpleasant odor. Harmful if swallowed or inhaled. Keep away from heat, sparks, and open flames.
-
Concentrated Sulfuric Acid: Highly corrosive and a strong oxidizing agent. Causes severe skin and eye burns. Reacts violently with water. Add acid to other substances slowly and with cooling.
-
General Precautions: The reaction should be performed in a well-ventilated fume hood. Ensure appropriate waste disposal procedures are followed for all chemical waste generated.
References
- 1. researchgate.net [researchgate.net]
- 2. Cas 1073-72-9,this compound | lookchem [lookchem.com]
- 3. This compound | 1073-72-9 [chemicalbook.com]
- 4. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. mlsu.ac.in [mlsu.ac.in]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. This compound | 1073-72-9 | Benchchem [benchchem.com]
- 8. 4-(Methylmercapto)phenol 98 1073-72-9 [sigmaaldrich.com]
Application Notes: 4-(Methylthio)phenol as a Key Intermediate in Pesticide Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: 4-(Methylthio)phenol and its substituted analogues are critical intermediates in the agrochemical industry. Their unique structure, featuring a reactive phenolic hydroxyl group and a modifiable methylthio moiety, allows for their use as foundational building blocks in the synthesis of a variety of potent pesticides. This document outlines the application of these phenols in the synthesis of several commercially significant organophosphate and carbamate insecticides, providing detailed experimental protocols, quantitative data, and mechanistic insights.
Physicochemical Properties of Key Intermediates
The successful synthesis and handling of the final pesticide products rely on a thorough understanding of the properties of the starting materials.
| Property | This compound | 3-Methyl-4-(methylthio)phenol |
| CAS Number | 1073-72-9 | 3120-74-9 |
| Molecular Formula | C₇H₈OS | C₈H₁₀OS |
| Molecular Weight | 140.2 g/mol | 154.23 g/mol |
| Appearance | White to pale brown powder or crystalline powder[1][2] | Colorless needle-like crystals[3] |
| Melting Point | 83-86 °C[1][4] | 56-57 °C[3] |
| Boiling Point | 153-156 °C at 20 mmHg[1][4] | 186 °C at 2.67 kPa[3] |
| Water Solubility | 9.59 g/L[4][5][6][7] | Insoluble[3] |
| Organic Solvents | Soluble in chloroform, methanol[4], ethanol[3] | Soluble in methanol, ethanol[3] |
Pesticide Synthesis from this compound Derivatives
This compound and its cresol or xylenol analogues serve as the aromatic backbone for several classes of pesticides. The general synthesis workflow involves the preparation of the specific phenol intermediate followed by its reaction with a phosphorus-containing electrophile (for organophosphates) or an isocyanate (for carbamates).
Caption: General synthesis workflow from phenols to pesticide products.
Experimental Protocols
Protocol 1: Synthesis of this compound Intermediate
This protocol describes the synthesis of the parent intermediate from phenol. A similar procedure can be adapted for substituted phenols like m-cresol.
Reaction: Phenol + Dimethyl disulfide → this compound
Methodology: [2]
-
Charging the Reactor: In a suitable reaction vessel equipped with a stirrer, thermometer, and addition funnel, charge phenol and dimethyl disulfide (Me₂S₂).
-
Acid Addition: Begin stirring and cool the mixture. Slowly add concentrated sulfuric acid (H₂SO₄) dropwise, maintaining the reaction temperature at 40°C.
-
Reaction: The optimal molar ratio of reactants is Me₂S₂ : Phenol : H₂SO₄ = 1 : 3.15 : 1.75.
-
Incubation: Maintain the reaction at 40°C with continuous stirring for 5 hours.
-
Work-up: After the reaction is complete, allow the mixture to settle and separate the waste acid layer. Neutralize the organic layer with a soda ash (sodium carbonate) solution.
-
Purification: Separate the aqueous layer, wash the organic layer with water, and purify the crude product, typically by distillation or recrystallization.
-
Expected Yield: This process can achieve a yield of 79.3% to 83.5%.[2]
Protocol 2: Synthesis of Propaphos (Organophosphate)
Reaction: this compound + Di-n-propyl chlorophosphate → Propaphos
Methodology: [2]
-
Reagents: This synthesis uses this compound and di-n-propyl chlorophosphate as the primary reactants. Sodium hydroxide is used as a base.
-
Reaction Setup: Combine the reactants in a reaction vessel. The optimal molar ratio is this compound : di-n-propyl phosphite (precursor to chlorophosphate) : sodium hydroxide = 1 : 1.4 : 2.3.
-
Conditions: Heat the reaction mixture to 70°C and maintain this temperature for 2 hours with stirring.
-
Purification: Upon completion, the product is isolated and purified using standard organic chemistry techniques such as extraction and column chromatography.
-
Expected Yield: The yield of propaphos under these conditions can reach over 90%.[2]
Protocol 3: Synthesis of Fenthion (Organophosphate)
Reaction: 3-Methyl-4-(methylthio)phenol + Dimethyl phosphorochloridothioate → Fenthion
-
Reagents: The synthesis involves the esterification of 3-methyl-4-(methylthio)phenol with dimethyl phosphorochloridothioate.
-
Reaction Setup: The reaction is performed under anhydrous conditions in a suitable organic solvent, such as toluene or dichloromethane.
-
Base Addition: An acid scavenger, typically a tertiary amine like triethylamine, is added to the mixture to neutralize the hydrochloric acid byproduct that is formed.
-
Conditions: The reaction temperature is carefully controlled to ensure high yield and purity of the final product.
-
Work-up and Purification: After the reaction, the triethylamine hydrochloride salt is filtered off. The solvent is removed under reduced pressure, and the crude fenthion is purified.
Protocol 4: Synthesis of Fenamiphos (Organophosphate)
Reaction: 3-Methyl-4-(methylthio)phenol + Ethyl isopropylphosphoramidic chloride → Fenamiphos
Methodology: [9]
-
Reagents: The final step in the commercial production of fenamiphos is a condensation reaction between 3-methyl-4-(methylthio)phenol and an ethyl isopropylphosphoramidate intermediate (specifically, the phosphoramidic chloride).
-
Reaction Setup: The reaction is conducted in the presence of a base, such as triethylamine, to act as an acid scavenger.
-
Condensation: The base facilitates the formation of the organophosphate ester linkage that defines fenamiphos.
-
Purification: The crude product is purified through solvent extraction and distillation to remove impurities and unreacted starting materials.
Protocol 5: Synthesis of Methiocarb (Carbamate)
Reaction: 4-Methylthio-3,5-xylenol + Methyl isocyanate → Methiocarb
Methodology: [10]
-
Reagents: Methiocarb is synthesized from 4-methylthio-3,5-xylenol and methyl isocyanate.
-
Nucleophilic Attack: The reaction proceeds via a nucleophilic attack of the phenolic hydroxyl group of the xylenol onto the electrophilic carbonyl carbon of the methyl isocyanate.
-
Reaction Conditions: This reaction is typically carried out in an inert solvent. The specific temperature and reaction time are optimized to maximize yield and minimize side reactions.
-
Product Isolation: Once the reaction is complete, the product, methiocarb, is isolated and purified.
Quantitative Data: Toxicity of Final Pesticide Products
The pesticides derived from this compound exhibit varying degrees of toxicity, which is a critical parameter for their application and safety assessment.
| Pesticide | Class | Oral LD₅₀ (Rat) | Dermal LD₅₀ (Rat) | AChE Inhibition (IC₅₀) |
| Fenthion | Organophosphate | 180 - 298 mg/kg[9] | 330 - 1000 mg/kg[9] | Potent inhibitor |
| Fenamiphos | Organophosphate | 2 - 19 mg/kg[11] | 72 - 154 mg/kg[11] | Potent inhibitor |
| Propaphos | Organophosphate | 61 - 70 mg/kg[5][12] | 88.5 mg/kg[12] | Potent inhibitor |
| Methiocarb | Carbamate | 13 - 140 mg/kg[1][13] | >5000 mg/kg[1] | 0.43 - 2.1 µM (Thrips)[14] |
Mechanism of Action: Acetylcholinesterase Inhibition
Both organophosphate and carbamate pesticides synthesized from this compound derivatives share a common mechanism of toxicity: the inhibition of the enzyme acetylcholinesterase (AChE).[9][10]
Normal Synaptic Function:
-
A nerve impulse arrives at the synapse, triggering the release of the neurotransmitter acetylcholine (ACh).
-
ACh binds to its receptors on the postsynaptic neuron, propagating the signal.
-
The enzyme AChE rapidly hydrolyzes ACh into choline and acetic acid, terminating the signal and allowing the neuron to repolarize.
Inhibition by Pesticides:
-
Organophosphates (e.g., Fenthion, Fenamiphos): These compounds act as irreversible inhibitors. They phosphorylate the serine hydroxyl group at the active site of AChE.[15] This covalent bond is extremely stable, leading to a long-lasting inactivation of the enzyme.
-
Carbamates (e.g., Methiocarb): These compounds are considered reversible inhibitors. They carbamoylate the serine hydroxyl group at the AChE active site. While this also inactivates the enzyme, the carbamoyl-enzyme complex hydrolyzes much more slowly than the acetyl-enzyme complex, but faster than the phosphorylated complex, allowing for eventual (though delayed) enzyme regeneration.
The net result of AChE inhibition is the accumulation of ACh in the synaptic cleft. This leads to continuous stimulation of cholinergic receptors, causing a cholinergic crisis characterized by symptoms such as muscle twitching, paralysis, hypersecretion, and, at high doses, respiratory failure and death.
Caption: Mechanism of acetylcholinesterase (AChE) inhibition by pesticides.
References
- 1. herbiguide.com.au [herbiguide.com.au]
- 2. researchgate.net [researchgate.net]
- 3. chembk.com [chembk.com]
- 4. envirobiochem.co.za [envirobiochem.co.za]
- 5. Cas 7292-16-2,PROPAPHOS | lookchem [lookchem.com]
- 6. Fenthion (Ref: OMS 2) [sitem.herts.ac.uk]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. Fenthion - Wikipedia [en.wikipedia.org]
- 9. EXTOXNET PIP - FENTHION [extoxnet.orst.edu]
- 10. rayfull.net [rayfull.net]
- 11. EXTOXNET PIP - FENAMIPHOS [extoxnet.orst.edu]
- 12. echemi.com [echemi.com]
- 13. hpc-standards.com [hpc-standards.com]
- 14. caymanchem.com [caymanchem.com]
- 15. Synthesis of fenthion sulfoxide and fenoxon sulfoxide enantiomers: effect of sulfur chirality on acetylcholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-(Methylthio)phenol in Pharmaceutical Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Methylthio)phenol is a versatile organic compound that serves as a valuable starting scaffold in pharmaceutical drug discovery.[1][2] While its primary application has been as a key intermediate in the synthesis of various pharmaceutical and agrochemical agents, recent research has highlighted the potential of its derivatives in exhibiting a range of biological activities.[3][4] This document provides detailed application notes and experimental protocols for leveraging this compound as a foundational structure in the development of novel therapeutic agents, with a focus on its potential in oncology and anti-inflammatory drug discovery.
Physicochemical Properties of this compound
A solid understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design.
| Property | Value | Reference |
| CAS Number | 1073-72-9 | [4] |
| Molecular Formula | C₇H₈OS | [4] |
| Molecular Weight | 140.2 g/mol | [4] |
| Appearance | White to pale brown crystalline powder | [4] |
| Melting Point | 84-86 °C | [4] |
| Boiling Point | 153-156 °C at 20 mmHg | [4] |
| Water Solubility | 9.59 g/L | [4] |
Applications in Drug Discovery
The this compound scaffold can be chemically modified to generate derivatives with significant therapeutic potential. Below are key applications supported by preclinical data.
Anticancer Activity
Derivatives of this compound have demonstrated promising anti-proliferative and pro-apoptotic activities against various cancer cell lines. This suggests that the this compound core can be a valuable starting point for the development of novel anticancer agents.
Quantitative Data on Anticancer Activity of this compound Derivatives:
| Derivative | Cell Line | Activity | IC₅₀ Value | Reference |
| 4-Methylthio-butanyl derivative | HCT-15 (Colon Cancer) | Antiproliferative | 8.49-23.97 µM | [5] |
| 4-Methyl-2,6-bis(1-phenylethyl)phenol | MDA-MB-231 (Breast Cancer) | Antiproliferative | ~44.9 µM | [6] |
| 4-Methyl-2,6-bis(1-phenylethyl)phenol | C6 Glioma (Brain Cancer) | Antiproliferative | ~30-50 µM | [6] |
| 4-Methyl-2,6-bis(1-phenylethyl)phenol | HCT-15 (Colon Cancer) | Antiproliferative | ~30-50 µM | [6] |
| 4-Methyl-2,6-bis(1-phenylethyl)phenol | LoVo (Colon Cancer) | Antiproliferative | ~30-50 µM | [6] |
Signaling Pathways Implicated in Anticancer Activity:
Research on phenolic compounds and their derivatives suggests that their anticancer effects can be mediated through the modulation of key signaling pathways involved in cell survival, proliferation, and apoptosis. Two such critical pathways are the PI3K/AKT and Src/STAT3 pathways.
The PI3K/AKT pathway is a crucial intracellular signaling cascade that promotes cell survival and proliferation.[3][7] Its aberrant activation is a hallmark of many cancers. Derivatives of this compound may exert their pro-apoptotic effects by inhibiting this pathway.
Caption: PI3K/AKT signaling pathway and potential inhibition by this compound derivatives.
The Src/STAT3 signaling pathway is another critical regulator of cell proliferation, survival, and differentiation.[8][9] Constitutive activation of STAT3 is frequently observed in cancer and is associated with tumor progression. Inhibition of Src or STAT3 phosphorylation is a key strategy in cancer therapy.
Caption: Src/STAT3 signaling pathway and potential inhibition by this compound derivatives.
Anti-inflammatory Activity
Derivatives of this compound have also shown potential as anti-inflammatory agents. This is exemplified by the ability of a 4-methylthio-butanyl derivative to significantly inhibit nitric oxide (NO) production, a key mediator in inflammation.
Quantitative Data on Anti-inflammatory Activity of a this compound Derivative:
| Derivative | Assay | Cell Line | IC₅₀ Value | Reference |
| Sinapoyl desulfoglucoraphenin (a 4-methylthio-butanyl derivative) | Nitric Oxide Production Inhibition | Murine Microglia BV2 cells | 45.36 µM | [5] |
Experimental Workflow for Screening Anti-inflammatory Potential:
Caption: General workflow for the discovery of anti-inflammatory drugs from this compound.
Experimental Protocols
MTT Assay for Antiproliferative Activity
This protocol is used to assess the cytotoxic effects of this compound derivatives on cancer cell lines.[10][11][12]
Materials:
-
96-well tissue culture plates
-
Cancer cell line of interest
-
Complete culture medium
-
This compound derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[13]
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank (medium only).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well. Pipette up and down to ensure complete dissolution of the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity
This in vivo assay is a standard model to evaluate the anti-inflammatory properties of test compounds.[1][14][15][16][17]
Materials:
-
Male Wistar rats or Swiss albino mice (150-200 g)
-
This compound derivative
-
Carrageenan (1% w/v in sterile saline)
-
Plethysmometer
-
Vehicle (e.g., saline, 0.5% carboxymethyl cellulose)
-
Reference anti-inflammatory drug (e.g., Indomethacin)
Procedure:
-
Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Grouping and Dosing: Divide the animals into groups (n=6-8 per group): a control group (vehicle), a reference drug group, and test groups receiving different doses of the this compound derivative. Administer the test compounds and the reference drug orally or intraperitoneally 30-60 minutes before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer at 0 hours (before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Nitric Oxide (NO) Inhibition Assay using Griess Reagent
This assay measures the amount of nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants.[18][19][20][21][22]
Materials:
-
Murine macrophage cell line (e.g., RAW 264.7 or BV2)
-
96-well tissue culture plates
-
Lipopolysaccharide (LPS)
-
This compound derivative
-
Griess Reagent System (contains sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride solutions)
-
Sodium nitrite standard solution
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the macrophage cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the this compound derivative for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production. Include a control group with cells and LPS but no test compound.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Sample Collection: After incubation, collect the cell culture supernatant from each well.
-
Griess Reaction:
-
In a new 96-well plate, add 50 µL of the collected supernatant.
-
Prepare a standard curve of sodium nitrite (0-100 µM) in culture medium.
-
Add 50 µL of sulfanilamide solution to all wells and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution to all wells and incubate for another 5-10 minutes at room temperature, protected from light.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the nitrite concentration in the samples using the standard curve. Determine the percentage of NO inhibition for each compound concentration compared to the LPS-stimulated control.
Conclusion
This compound represents a promising and versatile scaffold for the discovery of new pharmaceutical agents. The demonstrated anticancer and anti-inflammatory activities of its derivatives warrant further investigation and optimization. The protocols and pathway diagrams provided in this document serve as a foundational guide for researchers to explore the therapeutic potential of novel compounds derived from this compound. Through systematic chemical modification and biological evaluation, this chemical entity can be leveraged to develop next-generation therapies for a variety of diseases.
References
- 1. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Cas 1073-72-9,this compound | lookchem [lookchem.com]
- 5. 4-Methylthio-butanyl derivatives from the seeds of Raphanus sativus and their biological evaluation on anti-inflammatory and antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cusabio.com [cusabio.com]
- 8. researchgate.net [researchgate.net]
- 9. Targeting STAT-3 signaling pathway in cancer for development of novel drugs: Advancements and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. chondrex.com [chondrex.com]
- 12. researchhub.com [researchhub.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. phytopharmajournal.com [phytopharmajournal.com]
- 15. Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted | PDF [slideshare.net]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 18. researchgate.net [researchgate.net]
- 19. protocols.io [protocols.io]
- 20. mdpi.com [mdpi.com]
- 21. A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media - PMC [pmc.ncbi.nlm.nih.gov]
- 22. promega.com [promega.com]
Application Notes and Protocols for the Oxidation of 4-(Methylthio)phenol to Sulfoxide and Sulfone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the controlled oxidation of 4-(methylthio)phenol to its corresponding sulfoxide, 4-(methylsulfinyl)phenol, and sulfone, 4-(methylsulfonyl)phenol. These compounds are valuable intermediates in medicinal chemistry and drug development. The described methods offer reliable pathways to access these oxidized sulfur-containing phenols, which are important scaffolds in various biologically active molecules.
Introduction
The oxidation of sulfides to sulfoxides and sulfones is a fundamental transformation in organic synthesis. The resulting sulfinyl and sulfonyl groups can significantly alter the physicochemical and biological properties of a molecule, such as its polarity, solubility, and ability to engage in hydrogen bonding. This makes the controlled oxidation of sulfur-containing compounds a critical tool in drug design and development. This compound serves as a key starting material, and its selective oxidation allows for the systematic exploration of structure-activity relationships in various pharmaceutical candidates.
This document outlines two primary protocols: the selective oxidation of this compound to 4-(methylsulfinyl)phenol using a mild and selective oxidizing agent, and the further oxidation to 4-(methylsulfonyl)phenol using stronger oxidizing conditions.
Data Summary
The following tables summarize the key quantitative data for the starting material and the oxidation products, as well as typical reaction conditions and outcomes for their synthesis.
Table 1: Physicochemical Properties of this compound and its Oxidation Products
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C₇H₈OS | 140.20 | |
| 4-(Methylsulfinyl)phenol | C₇H₈O₂S | 156.20[1] | |
| 4-(Methylsulfonyl)phenol | C₇H₈O₃S | 172.20 |
Table 2: Summary of Oxidation Protocols and Typical Results
| Transformation | Oxidizing Agent | Solvent | Temperature | Reaction Time | Typical Yield |
| Sulfide to Sulfoxide | Hydrogen Peroxide (30%) | Glacial Acetic Acid | Room Temperature | Varies (monitored by TLC) | 90-99% (general)[2] |
| Sulfide to Sulfone | Oxone® | Ethanol/Water | Room Temperature | 18 hours | 96%[3] |
| Sulfide to Sulfone | Sodium Periodate | 30% Aqueous Methanol | 0°C to 4°C | 66.5 hours | 32%[4] |
Experimental Protocols
Protocol 1: Selective Oxidation of this compound to 4-(Methylsulfinyl)phenol
This protocol is adapted from a general method for the highly selective oxidation of sulfides to sulfoxides using hydrogen peroxide in glacial acetic acid.[2] This "green" method is advantageous due to the use of an environmentally benign oxidant and the absence of transition metal catalysts.[2]
Materials:
-
This compound
-
Hydrogen Peroxide (30% aqueous solution)
-
Glacial Acetic Acid
-
Dichloromethane (DCM)
-
4 M Sodium Hydroxide (NaOH) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (2 mmol) in glacial acetic acid (2 mL).
-
Slowly add 30% hydrogen peroxide (8 mmol) to the solution while stirring at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed, carefully neutralize the reaction mixture with a 4 M aqueous NaOH solution.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic layers and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude 4-(methylsulfinyl)phenol.
-
The product can be further purified by column chromatography on silica gel if necessary.
Expected Outcome: This procedure is expected to yield 4-(methylsulfinyl)phenol with high selectivity, minimizing over-oxidation to the sulfone.[2]
Characterization of 4-(Methylsulfinyl)phenol:
-
¹H NMR (CDCl₃): The spectrum is expected to show two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring.[1]
Protocol 2: Oxidation of this compound to 4-(Methylsulfonyl)phenol
This protocol utilizes Oxone® (potassium peroxymonosulfate) as the oxidizing agent to convert this compound to 4-(methylsulfonyl)phenol.[3]
Materials:
-
This compound
-
Oxone® (2KHSO₅·KHSO₄·K₂SO₄)
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (0.50 g, 3.2 mmol) in ethanol (10.0 mL).
-
Add Oxone® (0.99 g, 6.5 mmol) portion-wise to the solution at room temperature.
-
Add water (10.0 mL) to the reaction mixture.
-
Stir the mixture vigorously for 18 hours at room temperature.
-
After 18 hours, partition the reaction mixture between ethyl acetate and water in a separatory funnel.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the solution and concentrate the solvent under vacuum to afford 4-(methylsulfonyl)phenol.[3]
Expected Outcome: This protocol provides a high yield of 4-(methylsulfonyl)phenol.[3]
Characterization of 4-(Methylsulfonyl)phenol:
-
LCMS: Calculated for C₇H₉O₃S [M+H]⁺: m/z = 173.0; Found: 173.0.[3]
-
¹³C NMR and IR spectra: Available from public databases.
Visualizations
Caption: Workflow for the oxidation of this compound.
Caption: Stepwise oxidation pathway from sulfide to sulfone.
References
- 1. 4-(Methylsulfinyl)phenol Research Chemical [benchchem.com]
- 2. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-(Methylsulfonyl)phenol synthesis - chemicalbook [chemicalbook.com]
- 4. Synthesis routes of 4-(Methylsulfonyl)phenol [benchchem.com]
Application of 4-(Methylthio)phenol in the Fragrance Industry: A Precursor to Novel Aroma Chemicals
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
4-(Methylthio)phenol, also known as p-hydroxythioanisole, is an aromatic organic compound characterized by a phenol group substituted with a methylthio group at the para position. While its own organoleptic properties are generally described as a faint to strong sulfurous and pungent odor, it is not typically used directly as a fragrance ingredient in consumer products.[1] The Good Scents Company, a reputable resource in the fragrance and flavor industry, explicitly states that this compound is "not for fragrance use." However, its commercial availability from suppliers catering to the fragrance industry and its chemical structure make it a valuable intermediate in the synthesis of more complex aroma chemicals.[2]
The presence of both a reactive phenol group and a sulfur-containing moiety provides synthetic chemists with a versatile scaffold for creating novel fragrance ingredients. Sulfur-containing compounds, while often associated with malodors, can impart unique and powerful notes at very low concentrations, ranging from fruity and tropical to savory and roasted, making them a target for the development of high-impact aroma chemicals.[1][3]
Role as a Synthetic Intermediate
The primary application of this compound in the fragrance industry is as a precursor for the synthesis of derivative molecules with desirable olfactory properties. The hydroxyl group can be readily alkylated, acylated, or otherwise modified to produce a variety of ethers and esters. These modifications can significantly alter the odor profile, reducing the harsh phenolic and sulfurous notes and introducing new, more pleasant characteristics.
For instance, this compound can serve as a starting material for the synthesis of compounds like methyl(4-(pentyloxy)phenyl)sulfane and 4-(methylthio)benzyl benzoate. While the specific olfactory properties of these particular derivatives are not extensively documented in perfumery literature, their synthesis from this compound demonstrates its utility as a building block for creating more elaborate molecules that may possess unique and valuable fragrance characteristics.
Olfactory Properties of this compound
A thorough understanding of the olfactory profile of this compound is crucial for its use as an intermediate, as any residual starting material or closely related impurities could impact the final fragrance composition. Its odor is consistently described as sulfurous and phenolic.[1] A detailed sensory analysis would be required to fully characterize its profile, including any secondary notes such as smoky, rubbery, or medicinal, which are often associated with sulfur-containing phenols. Due to its potent and potentially unpleasant odor, it is used in controlled laboratory and industrial settings for chemical synthesis.
Quantitative Data Summary
The following table summarizes the known quantitative data for this compound. It is important to note the absence of a reported odor threshold, a critical parameter for fragrance ingredients, which further supports its role as an intermediate rather than a final fragrance component.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₈OS | [4][5] |
| Molecular Weight | 140.20 g/mol | [4][5] |
| CAS Number | 1073-72-9 | [4][5] |
| Appearance | White to off-white crystalline solid | [1] |
| Boiling Point | 269.68 °C (estimated) | [1] |
| Melting Point | 84-86 °C | [6] |
| Water Solubility | 9.59 g/L | [6] |
| logP (o/w) | 1.780 | [1] |
| pKa | 9.53 (at 25°C) | [1] |
| Odor Threshold | Not Reported |
Experimental Protocols
Protocol 1: Synthesis of Fragrance Intermediates via O-Alkylation of this compound
Objective: To synthesize an ether derivative of this compound as a potential fragrance ingredient. This protocol is a generalized procedure based on standard organic synthesis techniques.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Base (e.g., potassium carbonate, sodium hydride)
-
Anhydrous solvent (e.g., acetone, DMF, THF)
-
Deionized water
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
-
Drying agent (e.g., anhydrous magnesium sulfate, sodium sulfate)
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, separatory funnel, rotary evaporator)
-
Thin-layer chromatography (TLC) apparatus for reaction monitoring
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in the chosen anhydrous solvent.
-
Add the base to the solution and stir for a predetermined time to allow for the formation of the phenoxide.
-
Slowly add the alkyl halide to the reaction mixture at room temperature or a slightly elevated temperature.
-
Monitor the reaction progress using TLC.
-
Upon completion, quench the reaction by adding deionized water.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over an anhydrous drying agent.
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator.
-
Purify the crude product using column chromatography or distillation to obtain the desired ether derivative.
-
Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).
Protocol 2: Sensory Evaluation of Synthesized Derivatives using Gas Chromatography-Olfactometry (GC-O)
Objective: To determine the odor profile of a purified derivative synthesized from this compound.
Equipment:
-
Gas chromatograph equipped with a flame ionization detector (FID) and an olfactometry port (sniffing port).
-
Appropriate capillary column (e.g., DB-5, FFAP).
-
Humidifier for the sniffing port air supply.
-
Data acquisition system for both FID and sensory data.
Procedure:
-
Prepare a dilute solution of the purified derivative in a suitable solvent (e.g., ethanol).
-
Inject an appropriate volume of the sample into the GC-O system.
-
A trained sensory panelist or a group of panelists will sniff the effluent from the olfactometry port.
-
Panelists will record the time, duration, and a detailed description of any detected odors.
-
The FID will simultaneously record the chemical profile of the sample.
-
Correlate the sensory data (odor descriptors) with the corresponding peaks from the FID to identify the odor-active compounds.
-
If necessary, perform aroma extract dilution analysis (AEDA) by serially diluting the sample to determine the flavor dilution (FD) factor for each odorant, providing a measure of its odor potency.
Protocol 3: Descriptive Sensory Panel Analysis
Objective: To obtain a detailed and comprehensive odor description of a synthesized derivative.
Materials:
-
Purified derivative sample.
-
Odor-free solvent (e.g., diethyl phthalate, ethanol).
-
Glass vials with PTFE-lined caps.
-
Odor-free smelling strips.
-
A panel of trained sensory assessors (typically 8-12 individuals).
-
A quiet, well-ventilated, and odor-free evaluation room.
Procedure:
-
Prepare a solution of the derivative at a concentration suitable for sensory evaluation (typically 1-10% in the chosen solvent).
-
Dip smelling strips into the solution and allow the solvent to evaporate for a few seconds.
-
Present the smelling strips to the panelists in individual booths.
-
Each panelist will independently evaluate the odor and write down descriptive terms. This can be a free description or based on a predefined lexicon of aroma descriptors.
-
After the individual evaluation, a panel leader will conduct a round-table discussion to reach a consensus on the most appropriate descriptors for the top, middle, and base notes of the aroma chemical.
-
The intensity of each descriptor can also be rated on a numerical scale.
-
The final output will be a detailed olfactory profile of the compound.
Visualizations
Caption: Synthesis of Fragrance Derivatives from this compound.
Caption: Gas Chromatography-Olfactometry (GC-O) Experimental Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Sniffing Out Sulfur Insights - ChemistryViews [chemistryviews.org]
- 4. US8173822B2 - 1,3-oxathiane compounds and their use in flavor and fragrance compositions - Google Patents [patents.google.com]
- 5. quora.com [quora.com]
- 6. 1-methoxy-4-(methyl thio) benzene, 1879-16-9 [thegoodscentscompany.com]
Application Notes and Protocols for the Quantification of 4-(Methylthio)phenol
Introduction
4-(Methylthio)phenol, also known as 4-hydroxythioanisole, is an organic compound that finds application as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. Accurate and precise quantification of this compound is crucial for quality control during its production, in pharmacokinetic studies, and for monitoring its presence in environmental samples. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Gas Chromatography (GC) with Flame Ionization Detection (FID) are two common and robust analytical techniques for the quantification of this compound. These application notes provide detailed protocols for both methods.
High-Performance Liquid Chromatography (HPLC) Method
Application Note
High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation and quantification of non-volatile and thermally labile compounds like this compound. When coupled with an Ultraviolet (UV) detector, it offers a robust and sensitive analytical method.[1] This method is suitable for the determination of this compound in bulk drug substances, pharmaceutical formulations, and potentially in biological and environmental matrices after appropriate sample preparation. The presence of the phenol chromophore allows for sensitive UV detection.[1] A reversed-phase C18 column is typically effective for separating this moderately polar compound from potential impurities.[1] The selection of the mobile phase, usually a mixture of acetonitrile or methanol with an aqueous buffer, is critical to achieve optimal retention and peak shape.[1]
Quantitative Data Summary
| Parameter | Expected Value |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.03 - 0.3 µg/mL |
| Accuracy (Recovery) | 95 - 105% |
| Precision (RSD) | < 2% |
Experimental Protocol: HPLC-UV
1. Instrumentation and Columns:
-
HPLC system with a binary or quaternary pump, autosampler, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
2. Reagents and Standards:
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Water (HPLC grade or purified).
-
Phosphoric acid or Formic acid for pH adjustment.[4]
-
This compound reference standard.
3. Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v) adjusted to pH 3.0 with phosphoric acid. For mass spectrometry compatibility, formic acid can be used instead of phosphoric acid.[4]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30 °C.[1]
-
Detection Wavelength: 254 nm.[1]
-
Injection Volume: 10 µL.[1]
-
Run Time: Approximately 10 minutes.[1]
4. Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound (1 mg/mL) in methanol. Prepare working standards by serial dilution in the mobile phase to construct a calibration curve (e.g., 1-100 µg/mL).[1]
-
Sample Solution: The sample preparation will depend on the matrix. For bulk material, dissolve a known weight in methanol to achieve a concentration within the calibration range. For complex matrices like biological fluids or environmental samples, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interferences and concentrate the analyte.
5. Data Analysis:
-
Identify the this compound peak based on its retention time compared to the standard.
-
Quantify the amount of this compound by comparing the peak area of the sample with the calibration curve generated from the reference standards.[1]
Gas Chromatography (GC) Method
Application Note
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. This compound can be analyzed directly using a GC system equipped with a Flame Ionization Detector (FID), which is a robust and widely used detector for organic compounds.[5] This method is suitable for a variety of sample matrices after appropriate extraction and cleanup. For increased sensitivity and selectivity, especially in complex matrices, derivatization of the phenolic hydroxyl group can be performed prior to GC analysis. However, for many applications, direct analysis of the underivatized phenol is sufficient.[5]
Quantitative Data Summary
The following table presents typical performance metrics that can be expected for the GC-FID analysis of phenolic compounds, based on established methods for similar analytes.
| Parameter | Expected Value |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 - 3 µg/mL |
| Accuracy (Recovery) | 90 - 110% |
| Precision (RSD) | < 5% |
Experimental Protocol: GC-FID
1. Instrumentation and Columns:
-
Gas chromatograph with a split/splitless injector and a Flame Ionization Detector (FID).
-
Capillary column suitable for phenol analysis, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent) (30 m x 0.25 mm ID, 0.25 µm film thickness).
2. Reagents and Standards:
-
Methanol or Dichloromethane (GC grade).
-
This compound reference standard.
-
Helium or Nitrogen (high purity) as carrier gas.
-
Hydrogen and Air (high purity) for FID.
3. Chromatographic Conditions:
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless (or split, depending on concentration).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Final hold: 5 minutes.
-
-
Carrier Gas Flow: 1.0 mL/min (constant flow).
-
Detector Temperature: 300 °C.
4. Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound (1 mg/mL) in methanol or dichloromethane. Prepare working standards by serial dilution to construct a calibration curve (e.g., 1-200 µg/mL).
-
Sample Solution: For liquid samples, a liquid-liquid extraction with a suitable solvent like dichloromethane at an acidic pH is recommended. For solid samples, a solvent extraction (e.g., Soxhlet or ultrasonic extraction) can be used. The final extract should be concentrated and, if necessary, the solvent exchanged to one compatible with the GC analysis.
5. Data Analysis:
-
Identify the this compound peak based on its retention time compared to the standard.
-
Quantify the amount of this compound by comparing the peak area of the sample with the calibration curve generated from the reference standards.
Visualizations
Experimental Workflow for Quantification of this compound
Caption: General experimental workflow for the quantification of this compound.
Signaling Pathway (Logical Relationship) of Method Selection
Caption: Logical decision pathway for selecting between HPLC and GC for this compound analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. settek.com [settek.com]
Application Notes and Protocols for the Removal of Benzyloxycarbonyl (Cbz) Protecting Groups Using 4-(Methylthio)phenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzyloxycarbonyl (Cbz or Z) group is a cornerstone in amine protection strategy, particularly in peptide synthesis and the broader field of organic synthesis. Its stability under various conditions and the multiple methods for its removal make it a versatile choice. While catalytic hydrogenolysis is a common deprotection method, it is incompatible with substrates containing reducible functional groups.[1] Acidic cleavage, typically with trifluoroacetic acid (TFA), offers a valuable alternative.
During acidic deprotection of the Cbz group, highly reactive benzyl cations are generated. These electrophilic species can lead to unwanted side reactions, such as alkylation of sensitive amino acid residues like tryptophan and methionine.[2] To prevent these modifications, "scavengers" are added to the cleavage cocktail to trap the reactive cations.[2] This document details the application of 4-(methylthio)phenol as a scavenger in the acidic removal of Cbz protecting groups, providing detailed protocols and a mechanistic overview. This compound, combining the structural features of both phenol and thioanisole, is an effective scavenger for this purpose.
Mechanism of Cbz Deprotection and the Role of Scavengers
The acidic cleavage of a Cbz-protected amine proceeds through protonation of the carbamate oxygen, followed by the departure of the stable benzyl carbocation. This carbocation is the primary source of potential side reactions. Scavengers are nucleophilic compounds that are more reactive towards the benzyl cation than the functional groups present on the substrate.
This compound serves as an excellent scavenger due to the electron-donating properties of both the hydroxyl and methylthio groups, which activate the aromatic ring for electrophilic substitution by the benzyl cation.
Advantages of Using this compound
-
Dual Functionality: The presence of both a hydroxyl group (like phenol) and a methylthio group (like thioanisole) provides two points of activation on the aromatic ring, making it a highly effective scavenger.
-
Reduced Odor: Compared to volatile thiols like ethanedithiol (EDT), this compound has a less pungent odor, improving laboratory working conditions.[3]
-
Protection of Sensitive Residues: It is particularly effective in preventing the alkylation of tryptophan and methionine residues, which are highly susceptible to modification by carbocations.[4][5]
Experimental Protocols
The following is a general protocol for the cleavage of a Cbz-protected amine from a solid-phase resin or in solution using a TFA cocktail containing this compound. This protocol is based on established procedures for acidic peptide cleavage.[2]
Materials
-
Cbz-protected compound (on or off resin)
-
Trifluoroacetic acid (TFA), reagent grade
-
This compound
-
Triisopropylsilane (TIS) (optional, but recommended)
-
Dichloromethane (DCM)
-
Cold diethyl ether
-
Centrifuge tubes (15 or 50 mL)
-
Round-bottom flask
-
Rotary evaporator
Cleavage Cocktail Preparation
Caution: Always prepare the cleavage cocktail in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat). TFA is highly corrosive.
A standard cleavage cocktail incorporating this compound can be prepared as follows:
| Component | Volume/Weight Percentage | Purpose |
| Trifluoroacetic acid | 92.5% | Cleavage reagent |
| Water | 2.5% | Scavenger, aids in hydrolysis |
| Triisopropylsilane (TIS) | 2.5% | Scavenger, reduces side reactions |
| This compound | 2.5% (w/v) | Primary scavenger for benzyl cations |
This composition is analogous to other established cleavage mixtures where phenol or thioanisole are used.[3][6] The exact composition may need to be optimized depending on the substrate, particularly the presence of other sensitive functional groups.
Experimental Workflow
Detailed Procedure
-
Preparation: If the Cbz-protected compound is on a solid-phase resin, ensure the resin is dry. For solution-phase deprotection, ensure the starting material is free of solvent.
-
Cleavage Reaction:
-
To the Cbz-protected compound (e.g., 100 mg of peptide-resin), add the freshly prepared cleavage cocktail (e.g., 2 mL).
-
Stir or gently agitate the mixture at room temperature for 1 to 3 hours. The optimal reaction time should be determined by monitoring the reaction progress (e.g., by LC-MS for a small-scale test cleavage).
-
-
Work-up (for solid-phase):
-
Filter the reaction mixture through a sintered glass funnel to separate the resin from the cleavage solution containing the deprotected product.
-
Wash the resin with a small volume of fresh TFA or DCM and combine the filtrates.
-
-
Product Precipitation:
-
In a fume hood, add the TFA filtrate dropwise to a centrifuge tube containing cold diethyl ether (approximately 10 times the volume of the filtrate).
-
A white precipitate of the deprotected product should form.
-
-
Isolation and Washing:
-
Centrifuge the suspension to pellet the solid product.
-
Carefully decant the ether.
-
Resuspend the pellet in fresh cold diethyl ether to wash away the scavengers and their byproducts.
-
Repeat the centrifugation and decantation process two more times.
-
-
Drying:
-
After the final wash, dry the product pellet under a stream of nitrogen or in a vacuum desiccator to remove residual ether.
-
Comparison of Cleavage Cocktails
The following table summarizes the compositions of several common cleavage cocktails used in peptide synthesis, providing context for the inclusion of this compound as a scavenger.
| Reagent Name | Composition | Key Scavengers | Primary Application |
| Reagent K | TFA/Water/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5) | Phenol, Thioanisole, EDT | General purpose for peptides with multiple sensitive residues.[2] |
| Reagent H | TFA/Phenol/Thioanisole/EDT/Water/DMS/NH₄I (81:5:5:2.5:3:2:1.5) | Phenol, Thioanisole, EDT, DMS | Minimizes methionine oxidation.[4] |
| Reagent B | TFA/Phenol/Water/TIS (88:5:5:2) | Phenol, TIS | "Odorless" alternative to thiol-containing cocktails.[3] |
| Proposed | TFA/Water/TIS/4-(Methylthio)phenol (92.5:2.5:2.5:2.5) | This compound, TIS | Effective for Cbz deprotection with reduced odor and good protection of Met/Trp. |
Conclusion
The use of this compound as a scavenger in the TFA-mediated deprotection of Cbz groups presents a viable and effective strategy, particularly for substrates containing acid-sensitive residues like methionine and tryptophan. Its dual-functional nature, combining the properties of both phenol and thioanisole, makes it a potent scavenger for trapping reactive benzyl cations. The protocols outlined in this document provide a solid foundation for researchers to implement this methodology in their synthetic workflows, contributing to cleaner deprotection reactions and higher yields of the desired products. As with any synthetic procedure, optimization of reaction conditions for specific substrates is recommended.
References
Application Notes and Protocols for the Synthesis of Sulprofos Insecticide from 4-(Methylthio)phenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of the organophosphate insecticide sulprofos, utilizing 4-(methylthio)phenol as a key starting material. The synthesis is presented as a two-step process involving the preparation of a key intermediate, O-ethyl S-propyl phosphorodithiochloridate, followed by its condensation with this compound. This protocol is intended for use by qualified researchers in a controlled laboratory setting. Adherence to all appropriate safety precautions for handling organophosphorus compounds and their precursors is mandatory.
Introduction
Sulprofos, chemically known as O-ethyl O-(4-(methylthio)phenyl) S-propyl phosphorodithioate, is a non-systemic insecticide and acaricide.[1] It functions as an acetylcholinesterase inhibitor, effective against a range of agricultural pests.[1] The synthesis of sulprofos and related organophosphorus pesticides often involves the reaction of a substituted phenol with a suitable phosphorus-containing electrophile. In this protocol, this compound serves as the aromatic precursor, providing the O-(4-(methylthio)phenyl) moiety of the final product.[2][3] The commercial production of sulprofos generally involves the reaction of phosphorus oxychloride with appropriate alcohols and thiols to construct the phosphorothioate backbone, which is then coupled with the aromatic substituent.[1]
Synthesis Pathway Overview
The synthesis of sulprofos from this compound can be achieved via a two-step reaction sequence. The first step involves the synthesis of the reactive intermediate, O-ethyl S-propyl phosphorodithiochloridate. The second step is the condensation of this intermediate with this compound to yield the final product, sulprofos.
Figure 1: Overall synthetic workflow for sulprofos.
Experimental Protocols
Materials and Equipment:
-
S-propyl dithiophosphoryl dichloride
-
Ethanol (anhydrous)
-
Triethylamine
-
This compound
-
Acetonitrile (anhydrous)
-
Benzene
-
Sodium carbonate (1% aqueous solution)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for organic synthesis (round-bottom flasks, condensers, dropping funnels, etc.)
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
-
Vacuum distillation apparatus
-
Apparatus for column chromatography
-
Analytical instrumentation (GC-MS, NMR)
Step 1: Synthesis of O-ethyl S-propyl phosphorodithiochloridate
This procedure is adapted from a general method for the synthesis of related phosphorodithiochloridates.[4]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve S-propyl dithiophosphoryl dichloride in a suitable anhydrous solvent such as acetonitrile.
-
Addition of Reactants: Cool the solution in an ice bath. Slowly add a solution of one molar equivalent of anhydrous ethanol and one molar equivalent of triethylamine in the same solvent from the dropping funnel. Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours to overnight. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, filter the mixture to remove the triethylamine hydrochloride salt. Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude O-ethyl S-propyl phosphorodithiochloridate can be purified by vacuum distillation.
Step 2: Synthesis of Sulprofos (O-ethyl O-(4-(methylthio)phenyl) S-propyl phosphorodithioate)
This procedure is based on general methods for the synthesis of organophosphate esters from phenols and phosphorochloridates.[5]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, dissolve this compound and one molar equivalent of a non-nucleophilic base (e.g., triethylamine or potassium carbonate) in anhydrous acetonitrile.
-
Addition of Intermediate: To this solution, add one molar equivalent of the O-ethyl S-propyl phosphorodithiochloridate prepared in Step 1, dissolved in a small amount of anhydrous acetonitrile, dropwise at room temperature.
-
Reaction: After the addition, heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction by TLC or GC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent using a rotary evaporator. Dissolve the residue in benzene.
-
Washing: Wash the benzene solution sequentially with water and a 1% aqueous solution of sodium carbonate to remove any unreacted phenol and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude sulprofos.
-
Purification: The final product can be further purified by column chromatography on silica gel or by vacuum distillation. A boiling point of 155-158 °C at 0.1 mmHg has been reported for a related compound.[5]
Data Presentation
Table 1: Reactant and Product Information
| Compound | Molar Mass ( g/mol ) | Role |
| S-propyl dithiophosphoryl dichloride | ~209.08 | Starting Material (Step 1) |
| Ethanol | 46.07 | Reactant (Step 1) |
| Triethylamine | 101.19 | Base (Step 1 & 2) |
| O-ethyl S-propyl phosphorodithiochloridate | ~218.72 | Intermediate |
| This compound | 140.20 | Starting Material (Step 2) |
| Sulprofos | 322.45 | Final Product |
Table 2: Typical Reaction Parameters (Based on Analogous Syntheses)
| Parameter | Step 1 | Step 2 |
| Solvent | Anhydrous Acetonitrile | Anhydrous Acetonitrile |
| Temperature | 0-10 °C (addition), then Room Temperature | Room Temperature (addition), then Reflux |
| Reaction Time | Several hours to overnight | Several hours |
| Work-up | Filtration, Solvent Evaporation | Solvent Evaporation, Benzene Extraction, Washing |
| Purification | Vacuum Distillation | Column Chromatography or Vacuum Distillation |
| Expected Yield | >80% (based on related syntheses) | >90% (based on related syntheses of propaphos)[6] |
Note: The expected yields are based on literature for analogous compounds and may vary. Optimization of reaction conditions is recommended to achieve higher yields. Technical sulprofos is reported to be approximately 90% pure.[1]
Mandatory Visualization
Figure 2: Experimental workflow for the synthesis of sulprofos.
Safety Precautions
Organophosphorus compounds and their intermediates are often toxic and should be handled with extreme care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times. Consult the Safety Data Sheets (SDS) for all chemicals used in this synthesis.
Characterization
The identity and purity of the synthesized sulprofos should be confirmed using standard analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity of the product and identify any byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P): To confirm the chemical structure of the final compound.
This protocol provides a comprehensive guide for the laboratory-scale synthesis of sulprofos. Researchers should adapt and optimize the procedures based on their specific laboratory conditions and available equipment.
References
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. Sulprofos | C12H19O2PS3 | CID 37125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Photodegradation of O-ethyl O-(4-methylthio)phenyl) S-propyl phosphorodithioate (BAY NTN 9306) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. Phosphorodithioic acid, O-(2,4-dichlorophenyl) O-ethyl S-propyl ester [webbook.nist.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Improving yield and purity in 4-(Methylthio)phenol synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve yield and purity in the synthesis of 4-(methylthio)phenol.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.
Issue 1: Low Yield of this compound
Q: My reaction has resulted in a significantly lower yield than expected. What are the potential causes and how can I improve it?
A: Low yields in the synthesis of this compound can stem from several factors, primarily related to reaction conditions and reagent purity.
-
Suboptimal Reaction Conditions: The reaction is sensitive to molar ratios of reactants and catalyst, temperature, and reaction time. For the synthesis using phenol and dimethyl disulfide with sulfuric acid as a catalyst, optimal yields of 79.3-83.5% have been reported with a molar ratio of Me₂S₂:PhOH:H₂SO₄ = 1:3.15:1.75, a reaction temperature of 40°C, and a reaction time of 5 hours.[1][2] Deviations from these conditions can lead to reduced yields.
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If starting material is still present after the recommended reaction time, consider extending the time or slightly increasing the temperature, though be mindful of potential side reactions.
-
Reagent Quality: The purity of phenol, dimethyl disulfide, and the sulfuric acid catalyst is crucial. Impurities in the starting materials can interfere with the reaction. Ensure that all reagents are of high purity and are handled under appropriate conditions to prevent degradation.
-
Workup and Purification Losses: Significant amounts of product can be lost during extraction and purification steps. Ensure efficient extraction by using the appropriate solvent and number of extractions. Optimize purification techniques such as distillation or column chromatography to minimize loss.
Issue 2: Presence of Significant Impurities
Q: My final product is impure. What are the likely impurities and how can I minimize their formation and remove them?
A: The primary impurities in the synthesis of this compound are the ortho-isomer (2-(methylthio)phenol) and oxidation products (4-(methylsulfinyl)phenol and 4-(methylsulfonyl)phenol).
-
Formation of 2-(Methylthio)phenol (ortho-isomer): This is a common regioisomer formed during Friedel-Crafts type reactions.
-
Minimization: The regioselectivity towards the para-product is influenced by the catalyst and reaction temperature. Using a Lewis acid catalyst like aluminum chloride can influence the ortho/para ratio.[3] Conducting the reaction at a lower temperature generally favors the formation of the para-isomer.
-
Removal: The ortho and para isomers can be separated by column chromatography on silica gel. The polarity difference between the two isomers allows for their separation with an appropriate eluent system (e.g., a hexane/ethyl acetate gradient).
-
-
Formation of Oxidation Products: The methylthio group is susceptible to oxidation to the corresponding sulfoxide and sulfone, especially if the reaction is exposed to air for extended periods or if oxidizing agents are present.
-
Minimization: To prevent oxidation, it is advisable to perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Additionally, prompt workup of the reaction after completion can reduce the exposure time to potential oxidants.
-
Removal: The sulfoxide and sulfone are significantly more polar than this compound. They can be effectively removed by column chromatography.
-
Issue 3: Dark-Colored Reaction Mixture or Product
Q: The reaction mixture or my final isolated product has a dark brown or black color. What is the cause and how can I obtain a purer, lighter-colored product?
A: The formation of a dark color during the synthesis of phenolic compounds is often indicative of oxidation and the formation of highly colored byproducts.
-
Cause: Phenols are susceptible to oxidation, which can be accelerated by heat, light, and the presence of metal impurities. This oxidation can lead to the formation of quinone-type structures and other polymeric materials that are intensely colored.[4][5]
-
Troubleshooting:
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere of nitrogen or argon can significantly reduce oxidation.
-
Degassed Solvents: Using degassed solvents can also help to minimize the presence of dissolved oxygen.
-
Purification: If the final product is dark, it suggests the presence of these colored impurities. Purification by column chromatography is often effective in removing these highly polar, colored byproducts. Recrystallization can also be an effective method for purifying the final product and improving its color.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The two most common synthetic routes are:
-
Friedel-Crafts Thiolation of Phenol: This method involves the reaction of phenol with dimethyl disulfide in the presence of a strong acid catalyst like sulfuric acid.[1]
-
Methylation of 4-Mercaptophenol: This route involves the deprotonation of 4-mercaptophenol with a base, followed by reaction with a methylating agent such as methyl iodide or dimethyl sulfate.
Q2: How can I monitor the progress of the reaction?
A2: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
TLC: Use a suitable eluent system, such as a mixture of hexane and ethyl acetate, to separate the starting material (phenol) from the product (this compound). The product will be less polar than phenol.
-
GC: A capillary GC with a non-polar or medium-polarity column can be used to monitor the disappearance of the starting materials and the appearance of the product.
Q3: What are the recommended purification techniques for this compound?
A3: The choice of purification technique depends on the scale of the reaction and the nature of the impurities.
-
Distillation: Vacuum distillation can be used to purify the product, especially on a larger scale.
-
Column Chromatography: Silica gel column chromatography is very effective for removing both the ortho-isomer and more polar oxidation byproducts.
-
Recrystallization: This is a good method for final purification to obtain a high-purity, crystalline product.
Q4: What are the key safety precautions to take during the synthesis?
A4: The synthesis of this compound involves the use of hazardous materials.
-
Sulfuric Acid: Concentrated sulfuric acid is highly corrosive and a strong oxidizing agent. It should be handled with extreme care in a fume hood, and appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles, must be worn.[6][7][8][9] When quenching the reaction, always add the reaction mixture slowly to a large amount of ice or cold water with stirring; never add water to the concentrated acid.
-
Dimethyl Disulfide: This compound is flammable, toxic, and has a strong, unpleasant odor. It should be handled in a well-ventilated fume hood.[10]
-
General Precautions: Always work in a well-ventilated area and wear appropriate PPE. Be aware of the potential for exothermicity, especially when quenching the reaction.
Experimental Protocols
Protocol 1: Synthesis of this compound from Phenol and Dimethyl Disulfide
This protocol is based on optimized conditions reported to give high yields.[1][2]
Materials:
-
Phenol
-
Dimethyl disulfide (Me₂S₂)
-
Concentrated sulfuric acid (H₂SO₄)
-
Dichloromethane (or other suitable solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for eluent
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol (3.15 molar equivalents) in a minimal amount of dichloromethane.
-
Cool the solution in an ice bath and slowly add concentrated sulfuric acid (1.75 molar equivalents) with stirring.
-
To this mixture, add dimethyl disulfide (1.0 molar equivalent) dropwise.
-
Remove the ice bath and warm the reaction mixture to 40°C.
-
Stir the reaction at 40°C for 5 hours. Monitor the reaction progress by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing crushed ice.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.
Data Presentation
Table 1: Optimized Reaction Conditions for the Synthesis of this compound from Phenol and Dimethyl Disulfide [1][2]
| Parameter | Value |
| Molar Ratio (Me₂S₂:PhOH:H₂SO₄) | 1 : 3.15 : 1.75 |
| Reaction Temperature | 40°C |
| Reaction Time | 5 hours |
| Achieved Yield | 79.3 - 83.5% |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for common issues in this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | 1073-72-9 | Benchchem [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. rmag.soil.msu.ru [rmag.soil.msu.ru]
- 5. Changes in solution color during phenol oxidation by Fenton reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 7. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 8. westlab.com.au [westlab.com.au]
- 9. chemistry.nd.edu [chemistry.nd.edu]
- 10. kgroup.du.edu [kgroup.du.edu]
Identifying side reactions in the synthesis of 4-(Methylthio)phenol
Welcome to the technical support center for the synthesis of 4-(Methylthio)phenol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The two most common laboratory methods for synthesizing this compound are:
-
Electrophilic Thiomethylation of Phenol: This method involves the reaction of phenol with a methylthiolating agent, such as dimethyl disulfide (DMDS), in the presence of a strong acid catalyst. This is a type of Friedel-Crafts reaction.
-
Nucleophilic Methylation of 4-Mercaptophenol: This route involves the S-methylation of 4-mercaptophenol using a suitable methylating agent in the presence of a base.
Q2: I am getting a mixture of isomers in the synthesis from phenol and dimethyl disulfide. How can I improve the para-selectivity?
A2: The formation of the ortho-isomer, 2-(Methylthio)phenol, is a common side reaction in the Friedel-Crafts thiomethylation of phenol. The hydroxyl group of phenol is an ortho-, para-directing group.[1][2][3] To enhance para-selectivity, consider the following:
-
Steric Hindrance: Employing a bulkier catalyst or solvent can sterically hinder the approach of the electrophile to the more sterically crowded ortho position, thereby favoring para-substitution.
-
Temperature Control: Lowering the reaction temperature can often increase the selectivity for the thermodynamically more stable para-isomer.
-
Catalyst Choice: The nature of the Lewis or Brønsted acid catalyst can influence the regioselectivity. Experimenting with different catalysts may be necessary to optimize the para-isomer yield.
Q3: My reaction of 4-mercaptophenol with a methylating agent is giving a significant amount of a byproduct that is not my desired product. What could it be?
A3: A likely byproduct is the O-methylated product, 4-methoxythiophenol. Phenoxides are ambident nucleophiles, meaning they can react at either the oxygen or the sulfur atom.[4] The choice of solvent and base is critical in directing the reaction towards the desired S-alkylation. Generally, polar aprotic solvents like DMF or DMSO favor O-alkylation, while protic solvents can favor C-alkylation (and by extension, influence S-alkylation).[4] To favor S-methylation, a common strategy is to use a weaker base that selectively deprotonates the more acidic thiol group over the phenolic hydroxyl group.
Q4: I am observing the formation of a higher molecular weight impurity, especially when my reaction is exposed to air. What is happening?
A4: This is likely due to the oxidation of the starting material, 4-mercaptophenol, to form the disulfide, 4,4'-disulfanediyldiphenol.[5] Thiols are susceptible to oxidation, which can be catalyzed by trace metals and exposure to oxygen. To prevent this, it is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and to use degassed solvents.
Q5: My final product seems to be converting into other compounds upon storage or during workup. What are these and how can I prevent their formation?
A5: The methylthio group in this compound is susceptible to oxidation, which can lead to the formation of 4-(methylsulfinyl)phenol (the sulfoxide) and further to 4-(methylsulfonyl)phenol (the sulfone).[6][7][8] This oxidation can be promoted by exposure to air, oxidizing agents, or even harsh workup conditions. To minimize oxidation:
-
Store the product under an inert atmosphere and protect it from light.
-
Avoid using strong oxidizing agents during workup.
-
Consider adding an antioxidant during storage if the product is particularly unstable.
Troubleshooting Guides
Synthesis Route 1: Electrophilic Thiomethylation of Phenol
| Observed Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of this compound | 1. Inactive catalyst due to moisture. 2. Insufficient reaction time or temperature. 3. Complexation of the phenol with the Lewis acid catalyst.[9][10] | 1. Use anhydrous reagents and solvents. 2. Monitor the reaction by TLC or GC to determine the optimal reaction time and temperature. 3. Use a stoichiometric amount of the Lewis acid or consider using a stronger Brønsted acid. |
| Formation of 2-(Methylthio)phenol Isomer | The hydroxyl group is an ortho, para-director, leading to a mixture of isomers.[1][2][3] | 1. Optimize reaction temperature; lower temperatures often favor the para product. 2. Use a bulkier Lewis acid or solvent to sterically hinder ortho-substitution. 3. Carefully purify the product mixture by column chromatography or recrystallization. |
| Formation of Polysubstituted Products | The product, this compound, is also activated towards further electrophilic substitution.[11] | 1. Use a molar excess of phenol relative to the methylthiolating agent. 2. Control the reaction time and temperature to minimize subsequent reactions. |
| Formation of Oxidized Byproducts (Sulfoxide/Sulfone) | Exposure to oxidizing conditions during the reaction or workup. | 1. Conduct the reaction under an inert atmosphere. 2. Use mild workup conditions and avoid strong oxidizing agents. |
Synthesis Route 2: Nucleophilic Methylation of 4-Mercaptophenol
| Observed Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of this compound | 1. Incomplete deprotonation of the thiol. 2. Ineffective methylating agent. 3. Oxidation of the starting material. | 1. Choose a base with a pKa high enough to deprotonate the thiol but not significantly deprotonate the phenol. 2. Use a more reactive methylating agent (e.g., methyl iodide or dimethyl sulfate). 3. Perform the reaction under an inert atmosphere and use degassed solvents. |
| Significant Formation of O-Methylated Product (4-Methoxythiophenol) | Reaction conditions favor O-alkylation over S-alkylation. Phenolates are ambident nucleophiles.[4] | 1. Use a less polar, aprotic solvent. 2. Employ a "soft" methylating agent that preferentially reacts with the "softer" sulfur atom. 3. Use a base that selectively deprotonates the thiol. Carbonate bases in a two-phase system can be effective. |
| Formation of Disulfide Byproduct (4,4'-Disulfanediyldiphenol) | Oxidation of the starting 4-mercaptophenol.[5] | 1. Rigorously exclude oxygen from the reaction by working under an inert atmosphere (N₂ or Ar). 2. Use freshly distilled or degassed solvents. 3. Add a reducing agent in trace amounts if the problem persists, but be mindful of potential side reactions with the methylating agent. |
| Formation of Oxidized Product (Sulfoxide/Sulfone) | Oxidation of the sulfur atom in the product. | 1. Maintain an inert atmosphere throughout the reaction and workup. 2. Use mild workup conditions. |
Experimental Protocols
Key Experiment 1: Synthesis of this compound via Electrophilic Thiomethylation of Phenol
This protocol is adapted from a reported synthesis and can be optimized for specific laboratory conditions.
Reagents:
-
Phenol
-
Dimethyl disulfide (DMDS)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve phenol in dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add concentrated sulfuric acid to the stirred solution.
-
Add dimethyl disulfide dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for the desired time, monitoring the progress by TLC or GC.
-
Upon completion, quench the reaction by carefully adding it to a saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Quantitative Data Example: A study reported a yield of 79.3-83.5% for this compound when using a molar ratio of DMDS:Phenol:H₂SO₄ of 1:3.15:1.75 at 40°C for 5 hours.
Key Experiment 2: Selective S-Methylation of 4-Mercaptophenol
This is a general protocol that may require optimization depending on the specific methylating agent and available laboratory conditions.
Reagents:
-
4-Mercaptophenol
-
Methylating agent (e.g., Methyl Iodide, Dimethyl Sulfate)
-
Base (e.g., Potassium Carbonate, Sodium Hydroxide)
-
Solvent (e.g., Acetone, Ethanol, or a two-phase system)
-
Ethyl Acetate
-
Water
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
To a round-bottom flask under an inert atmosphere, add 4-mercaptophenol and the chosen solvent.
-
Add the base portion-wise to the stirred suspension.
-
Add the methylating agent dropwise at a controlled temperature (e.g., 0°C or room temperature).
-
Stir the reaction mixture until the starting material is consumed (monitor by TLC).
-
Quench the reaction with water.
-
Extract the product into ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify by column chromatography or recrystallization.
Logical Relationship Diagram
The following diagram illustrates the key decision-making process and potential outcomes during the synthesis of this compound.
Caption: Troubleshooting workflow for the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. quora.com [quora.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pharmaxchange.info [pharmaxchange.info]
- 5. BIS(4-HYDROXYPHENYL)DISULFIDE | 15015-57-3 [chemicalbook.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. Switchable Synthesis of Aryl Sulfones and Sulfoxides through Solvent-Promoted Oxidation of Sulfides with O2/Air - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sulfoxide and Sulfone Synthesis via Electrochemical Oxidation of Sulfides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. organic chemistry - Friedel–Crafts reaction of phenol - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 10. quora.com [quora.com]
- 11. jk-sci.com [jk-sci.com]
Technical Support Center: Purification of Crude 4-(Methylthio)phenol
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of crude 4-(Methylthio)phenol. Find answers to frequently asked questions, troubleshoot common issues encountered during purification, and access detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Depending on the synthetic route, common impurities may include unreacted starting materials, such as thiophenol or a methylating agent. Byproducts from side reactions can also be present, including the ortho-isomer, over-methylated products (anisole derivatives), and oxidation products like the corresponding sulfoxide or sulfone. If the synthesis involves a Friedel-Crafts type reaction, residual catalyst and polymers may also be present.
Q2: What is the expected appearance and melting point of pure this compound?
A2: Pure this compound is a white to pale brown crystalline solid or powder.[1][2] The reported melting point is consistently in the range of 84-86 °C.[3][4] A significantly lower or broader melting point range indicates the presence of impurities.
Q3: What are the recommended storage conditions for this compound?
A3: To prevent oxidation and degradation, this compound should be stored in a tightly sealed container under an inert atmosphere, such as argon or nitrogen. It is advisable to store it in a cool, dark, and dry place away from oxidizing agents.[5]
Q4: Which purification technique is most suitable for my scale of experiment?
A4: For small-scale purification (milligrams to a few grams) aimed at high purity, column chromatography is often the best choice. For larger quantities (grams to kilograms) where moderate to high purity is required, recrystallization is a more practical and economical method. Fractional distillation under reduced pressure is suitable for large-scale purification, especially for removing impurities with significantly different boiling points.[6]
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause | Solution |
| Oiling out during crystallization | The boiling point of the solvent may be higher than the melting point of this compound (84-86 °C), or the solution is supersaturated. | Use a solvent or solvent mixture with a lower boiling point. Add a small amount of a co-solvent in which the compound is less soluble to reduce the overall solvent power. Ensure the solution is not overly concentrated before cooling. If oiling out occurs, try to redissolve the oil by heating and then cool the solution more slowly, possibly with scratching the flask to induce crystallization. |
| Poor crystal formation or low recovery | The cooling process is too rapid, the solution is not sufficiently saturated, or an inappropriate solvent is being used. | Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling often leads to the formation of small, impure crystals. Concentrate the solution further by evaporating some of the solvent. Experiment with different solvent systems. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. |
| Colored impurities remain in crystals | The colored impurity has similar solubility to the product in the chosen solvent. | Consider adding a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Do not add charcoal to a boiling solution as it can cause bumping. Use a minimal amount of charcoal to avoid adsorbing the product. |
Column Chromatography
| Problem | Possible Cause | Solution |
| Poor separation of spots on TLC | The solvent system (mobile phase) is not optimal. | Test a range of solvent systems with varying polarities on a TLC plate to find the one that gives the best separation between this compound and its impurities. A good starting point for silica gel chromatography is a mixture of hexanes and ethyl acetate. |
| Compound streaking on the column | The compound may be interacting too strongly with the stationary phase (e.g., silica gel is acidic and can interact with the phenolic hydroxyl group). | Add a small amount (0.1-1%) of a polar modifier like acetic acid or triethylamine to the mobile phase. Acetic acid can help reduce tailing for acidic compounds like phenols. |
| Compound is not eluting from the column | The mobile phase is not polar enough to displace the compound from the stationary phase. | Gradually increase the polarity of the mobile phase. For a hexanes/ethyl acetate system, this means increasing the proportion of ethyl acetate.[7] |
Quantitative Data
Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₈OS | [8] |
| Molecular Weight | 140.20 g/mol | [8] |
| Melting Point | 84-86 °C | [3][4] |
| Boiling Point | 153-156 °C at 20 mmHg | [3][9] |
| Appearance | White to pale brown solid | [1][2] |
| Solubility | Soluble in organic solvents, slightly soluble in water (9.59 g/L).[3][10] | [3][10] |
Comparison of Purification Techniques (Illustrative)
| Technique | Typical Purity | Typical Yield | Scale | Notes |
| Recrystallization | >99% | 60-90% | Grams to Kilograms | Purity and yield are highly dependent on the solvent system and impurity profile. |
| Column Chromatography | >99.5% | 40-80% | Milligrams to Grams | Best for achieving very high purity and for separating closely related impurities. |
| Distillation | 98-99.5% | 70-95% | Grams to Kilograms | Effective for separating compounds with significantly different boiling points. Requires vacuum for this compound. |
Note: The values in this table are illustrative and the actual results will depend on the specific experimental conditions and the nature of the crude material.
Experimental Protocols
Protocol 1: Recrystallization from Ethanol/Water
-
Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot ethanol in an Erlenmeyer flask.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Induce Crystallization: While the ethanol solution is still hot, add warm water dropwise until the solution becomes slightly cloudy, indicating saturation. If too much water is added and the solution remains cloudy, add a small amount of hot ethanol until it becomes clear again.
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography on Silica Gel
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes) and pack it into a glass column.[11]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent, and adsorb it onto a small amount of silica gel. Carefully add the dried silica with the adsorbed sample to the top of the column.[7]
-
Elution: Begin eluting the column with a low-polarity mobile phase (e.g., 95:5 hexanes:ethyl acetate).
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 90:10, 80:20 hexanes:ethyl acetate) to elute the this compound.[7]
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Visualizations
Caption: Recrystallization workflow for this compound.
Caption: Column chromatography workflow for purifying this compound.
References
- 1. This compound | 1073-72-9 [chemicalbook.com]
- 2. This compound, 98% 250 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 3. This compound | 1073-72-9 [amp.chemicalbook.com]
- 4. 4-(Methylmercapto)phenol 98% | 1073-72-9 [sigmaaldrich.com]
- 5. This compound, 98% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. prepchem.com [prepchem.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound | C7H8OS | CID 14086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. watsonnoke.com [watsonnoke.com]
- 10. CAS 1073-72-9: this compound | CymitQuimica [cymitquimica.com]
- 11. web.uvic.ca [web.uvic.ca]
Handling and storage protocols for 4-(Methylthio)phenol to prevent degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and storage of 4-(Methylthio)phenol to prevent degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound, also known as 4-hydroxythioanisole, is an organic compound with the chemical formula C₇H₈OS.[1][2][3] It is a white to off-white crystalline solid with a characteristic sulfurous odor.[2] It serves as a versatile intermediate in organic synthesis, particularly in the agrochemical, pharmaceutical, and dyestuff industries.[2]
Q2: What are the primary safety concerns when handling this compound?
A2: this compound is classified as a skin, eye, and respiratory irritant.[4] It is crucial to handle this compound in a well-ventilated area and to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. In case of contact with skin or eyes, flush immediately with copious amounts of water. If inhaled, move to fresh air.
Q3: How should this compound be stored to ensure its stability?
A3: To prevent degradation, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] It should be protected from light and air.[5] Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.
Q4: What are the main degradation products of this compound?
A4: The primary degradation pathway for this compound is the oxidation of the methylthio group. This oxidation leads to the formation of 4-(methylsulfinyl)phenol (the sulfoxide) as an intermediate, which can be further oxidized to 4-(methylsulfonyl)phenol (the sulfone).
Q5: I've noticed a change in the color of my this compound. Does this indicate degradation?
A5: Yes, a change in color can be an indicator of degradation. Pure this compound is a white to off-white solid.[2] Upon degradation, particularly oxidation, the color may change. The oxidized product, 4-(methylsulfonyl)phenol, can appear as a tan to pink-brown powder.[6][7][8] Any significant deviation from a white or off-white color suggests that the compound may have started to degrade.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound in experiments.
| Problem | Possible Cause | Recommended Solution |
| Unexpected reaction byproducts or low yield | Degradation of this compound to its sulfoxide or sulfone. | - Confirm the purity of your this compound using an appropriate analytical method (e.g., HPLC, NMR) before use. - Ensure the compound has been stored correctly (see storage protocols below). - If the reaction is sensitive to oxidation, consider degassing your solvents and running the reaction under an inert atmosphere. |
| Inconsistent experimental results | Variable purity of this compound between batches. | - Always characterize new batches of this compound upon receipt. - Develop a standard operating procedure for the storage and handling of this reagent to ensure consistency. |
| Solid material appears discolored (e.g., tan, pinkish, or brownish) | Oxidation of the methylthio group. | - The material is likely partially degraded. Its use may lead to unreliable results. - Consider purifying the material by recrystallization if possible, and verify its purity analytically. - For critical applications, it is recommended to use a fresh, unopened container of the reagent. |
| Difficulty dissolving the compound in a non-polar solvent | The compound may have oxidized to the more polar sulfoxide or sulfone. | - Check the purity of the material. - If degradation is confirmed, obtain a fresh sample. 4-(Methylsulfonyl)phenol is soluble in DMSO and Methanol.[6][8] |
Storage and Handling Protocols
To minimize degradation, adhere to the following protocols for the storage and handling of this compound.
Storage Conditions
| Parameter | Recommendation |
| Temperature | Cool, room temperature. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon) for long-term storage. |
| Container | Tightly sealed, light-resistant container. |
| Location | Dry, well-ventilated area away from incompatible materials. |
Incompatible Materials
| Material | Hazard |
| Strong Oxidizing Agents | Can lead to rapid and exothermic oxidation of the methylthio group. |
| Strong Bases | Can deprotonate the phenolic hydroxyl group, potentially increasing susceptibility to oxidation. |
Experimental Protocols
Protocol for Assessing the Purity of this compound by HPLC
This protocol provides a general method to assess the purity of this compound and detect the presence of its primary degradation products.
1. Materials:
- This compound sample
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Formic acid (optional, for MS compatibility)
- Reference standards for 4-(methylsulfinyl)phenol and 4-(methylsulfonyl)phenol (if available)
2. Instrumentation:
- High-Performance Liquid Chromatography (HPLC) system with a UV detector
- C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
3. Chromatographic Conditions:
- Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid if desired). A typical starting gradient could be 30% acetonitrile, increasing to 90% over 20 minutes.
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Detection Wavelength: 254 nm
- Injection Volume: 10 µL
4. Sample Preparation:
- Prepare a stock solution of the this compound sample in the mobile phase (e.g., 1 mg/mL).
- Filter the sample through a 0.45 µm syringe filter before injection.
5. Analysis:
- Inject the prepared sample onto the HPLC system.
- Monitor the chromatogram for the main peak corresponding to this compound and any additional peaks that may correspond to impurities or degradation products. The sulfoxide and sulfone products are more polar and will likely have different retention times.
Visualizations
Degradation Pathway of this compound
Caption: Oxidation of this compound to its sulfoxide and sulfone.
Troubleshooting Workflow for Unexpected Experimental Results
Caption: A logical workflow to troubleshoot unexpected experimental outcomes.
Proper Handling and Storage Logic
References
- 1. CAS 1073-72-9: this compound | CymitQuimica [cymitquimica.com]
- 2. Page loading... [guidechem.com]
- 3. This compound | 1073-72-9 [amp.chemicalbook.com]
- 4. This compound | C7H8OS | CID 14086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. 4-(Methylsulfonyl)phenol CAS#: 14763-60-1 [m.chemicalbook.com]
- 7. 4-(Methylsulfonyl)phenol | 14763-60-1 [chemicalbook.com]
- 8. 4-(Methylsulfonyl)phenol – دیجی متریالز [digimaterials.com]
Technical Support Center: Phase-Transfer Catalyst Selection for Industrial 4-(Methylthio)phenol Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the industrial synthesis of 4-(Methylthio)phenol using phase-transfer catalysis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound via phase-transfer catalysis.
| Problem | Potential Cause | Recommended Action |
| Low or No Product Yield | Inefficient Catalyst: The selected phase-transfer catalyst (PTC) may have poor solubility in the organic phase or form an overly tight ion pair with the nucleophile. | - Screen different types of PTCs (e.g., quaternary ammonium vs. phosphonium salts). - For quaternary ammonium salts, vary the alkyl chain length to modify lipophilicity. Catalysts with a total carbon count of 16-32 often show good reactivity in the organic phase.[1] |
| Poor Agitation: Insufficient mixing leads to a small interfacial area between the aqueous and organic phases, limiting the transfer of the nucleophile.[2] | - Increase the stirring speed. For larger scale reactions, consider using a mechanical stirrer to ensure efficient mixing.[2] | |
| Incorrect Base Concentration: The concentration of the aqueous base (e.g., NaOH) may be too dilute, leading to a low concentration of the active nucleophile at the interface. | - Use a more concentrated solution of the base, such as 50% w/w aqueous NaOH, to increase the driving force for nucleophile generation.[2] | |
| Catalyst Poisoning: The leaving group from the substrate (e.g., iodide or tosylate) can form a highly stable and lipophilic ion pair with the catalyst, preventing it from participating in further catalytic cycles.[1] | - If using a substrate with a highly polarizable leaving group, consider switching to a substrate with a less "poisonous" leaving group (e.g., using a chloride or bromide instead of an iodide).[1] | |
| Formation of Side Products | Oxidation of Thioether: The methylthio group is susceptible to oxidation, especially at elevated temperatures or in the presence of oxidizing agents, forming the corresponding sulfoxide or sulfone. | - Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen. - Avoid excessively high reaction temperatures. |
| Formation of Diaryl Sulfide: If starting from a phenol derivative and a sulfur source, a potential side product is bis(4-hydroxyphenyl) sulfide.[3][4][5] | - Optimize the stoichiometry of the reactants to favor the formation of the desired monosubstituted product. - This is less of a concern when starting with 4-chlorophenol and a methyl mercaptide source. | |
| Hydrolysis of Methylating Agent: If using a moisture-sensitive methylating agent like dimethyl sulfate, it can be hydrolyzed by the aqueous base, reducing its availability for the main reaction.[6] | - Add the methylating agent to the organic phase in portions throughout the reaction to maintain a low instantaneous concentration, minimizing hydrolysis.[6] | |
| Phase Separation Issues (Emulsion Formation) | High Catalyst Concentration: An excessive amount of PTC can act as a surfactant, leading to the formation of a stable emulsion that is difficult to break during workup. | - Reduce the catalyst loading to the minimum effective amount (typically 1-5 mol%). |
| High Agitation Speed: While good mixing is necessary, excessively high shear can contribute to emulsion formation. | - Optimize the stirring speed to be sufficient for good mass transfer without causing excessive emulsification. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of phase-transfer catalysis in the synthesis of this compound?
A1: The synthesis of this compound via PTC typically involves a nucleophilic aromatic substitution (SNAr) reaction. The phase-transfer catalyst, usually a quaternary ammonium or phosphonium salt (Q⁺X⁻), facilitates the transfer of the methyl mercaptide anion (CH₃S⁻) from the aqueous phase into the organic phase where the 4-chlorophenol substrate is dissolved. The catalyst's lipophilic cation (Q⁺) forms a lipophilic ion pair (Q⁺SCH₃⁻) with the mercaptide anion. This ion pair is soluble in the organic phase, allowing the "naked" and highly reactive mercaptide anion to displace the chloride on the aromatic ring, forming this compound. The catalyst then returns to the aqueous phase to repeat the cycle.[7][8]
Q2: How do I select an appropriate phase-transfer catalyst for this synthesis?
A2: The choice of catalyst is critical for reaction efficiency. Key factors to consider are:
-
Lipophilicity: The catalyst must have sufficient solubility in the organic phase. Quaternary ammonium and phosphonium salts with longer alkyl chains (e.g., tetrabutyl or larger) are generally more lipophilic.[1][6]
-
Thermal Stability: If the reaction requires high temperatures, phosphonium salts are often more stable than their ammonium counterparts.[7]
-
Anion of the Catalyst: The catalyst's counter-ion can influence reactivity. Bromides are common and effective. Using a hydrogensulfate salt (HSO₄⁻) can sometimes be advantageous in reactions involving hydroxide ions.[9]
-
Cost and Availability: For industrial applications, the cost and availability of the catalyst are major considerations. Tetrabutylammonium bromide (TBAB) is a widely used, cost-effective, and efficient catalyst for many applications.[10][11][12][13]
Q3: What are the advantages of using PTC for this compound synthesis compared to other methods?
A3: PTC offers several advantages for industrial synthesis:
-
Use of Inexpensive Reagents: It allows for the use of inexpensive and readily available inorganic bases like sodium hydroxide or potassium carbonate, eliminating the need for more expensive and hazardous bases such as sodium hydride or sodium amide.[14][15]
-
Milder Reaction Conditions: Reactions can often be carried out at lower temperatures and atmospheric pressure.
-
Increased Reaction Rates and Yields: By bringing the reactants together in a single phase, PTC significantly accelerates the reaction rate and often leads to higher product yields.[7]
-
"Green Chemistry" Benefits: PTC can reduce the need for hazardous organic solvents, as two-phase systems with water are often employed. This minimizes waste and improves the overall environmental profile of the process.[7]
-
Simplified Workup: Product isolation can be simpler compared to homogeneous reactions where the catalyst and byproducts are dissolved in the same phase as the product.
Q4: Can I use dimethyl sulfate as the methylating agent instead of methyl mercaptan?
A4: Yes, it is possible to synthesize this compound starting from 4-mercaptophenol and a methylating agent like dimethyl sulfate under PTC conditions. In this case, the PTC would transfer the phenoxide-thiolate anion into the organic phase for reaction. However, care must be taken to control the reaction conditions to avoid hydrolysis of the dimethyl sulfate by the aqueous base.[6] Also, selectivity between S-methylation and O-methylation would need to be considered, though S-alkylation is generally favored due to the higher nucleophilicity of the thiolate.
Quantitative Data on Phase-Transfer Catalyst Performance
| Catalyst Type | Catalyst Example | Typical Loading (mol%) | Relative Reactivity | Key Characteristics & Considerations |
| Quaternary Ammonium Salts | Tetrabutylammonium Bromide (TBAB) | 1 - 5 | High | Good balance of lipophilicity and reactivity. Widely used and cost-effective.[10][11][12][13] |
| Benzyltriethylammonium Chloride (TEBAC) | 2 - 10 | Moderate | Often used in reactions with carbanions. May be less effective for transferring softer anions.[6][16] | |
| Aliquat® 336 (Methyltrioctylammonium Chloride) | 1 - 5 | Very High | Highly lipophilic, very effective at transferring anions into the organic phase. Stays predominantly in the organic phase.[14] | |
| Quaternary Phosphonium Salts | Tetrabutylphosphonium Bromide (TBPB) | 1 - 5 | High | Generally more thermally stable than ammonium salts, making them suitable for higher temperature reactions.[7] |
| Hexadecyltributylphosphonium Bromide | 1 - 5 | Very High | High lipophilicity and thermal stability. Can be more expensive than ammonium salts. | |
| Crown Ethers | 18-Crown-6 | 1 - 5 | High | Excellent at complexing potassium ions, making them very effective with potassium salts (e.g., K₂CO₃). Generally more expensive. |
Experimental Protocols
Protocol 1: Synthesis of this compound from 4-Chlorophenol and Sodium Methyl Mercaptide
This protocol describes a representative lab-scale synthesis using phase-transfer catalysis.
Materials:
-
4-Chlorophenol
-
Sodium methyl mercaptide (NaSMe)
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
Deionized water
-
5 M Aqueous Sodium Hydroxide (for workup)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 4-chlorophenol (e.g., 12.85 g, 0.1 mol) and toluene (100 mL).
-
Aqueous Phase Preparation: In a separate beaker, dissolve sodium methyl mercaptide (e.g., 7.7 g, 0.11 mol) in deionized water (50 mL).
-
Catalyst Addition: Add tetrabutylammonium bromide (TBAB) (e.g., 1.61 g, 0.005 mol, 5 mol%) to the organic phase in the reaction flask.
-
Reaction Initiation: Begin vigorous stirring of the organic phase. Slowly add the aqueous solution of sodium methyl mercaptide to the reaction flask.
-
Heating and Monitoring: Heat the reaction mixture to 80-90 °C. Monitor the progress of the reaction by TLC or GC analysis until the starting material is consumed (typically 4-8 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Separate the organic and aqueous layers using a separatory funnel.
-
Wash the organic layer with 5 M aqueous NaOH (2 x 30 mL) to remove any unreacted 4-chlorophenol.
-
Wash the organic layer with water (1 x 50 mL) and then with brine (1 x 50 mL).
-
-
Product Isolation:
-
Dry the organic layer over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to remove the toluene.
-
The crude product can be further purified by distillation under reduced pressure or recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
-
Visualizations
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. BIS(4-HYDROXY-3-METHYLPHENYL) SULFIDE | 24197-34-0 [amp.chemicalbook.com]
- 4. Bis(4-hydroxyphenyl)sulfide for synthesis 2664-63-3 [sigmaaldrich.com]
- 5. Bis(4-hydroxyphenyl) Sulfide | 2664-63-3 | TCI AMERICA [tcichemicals.com]
- 6. biomedres.us [biomedres.us]
- 7. ijirset.com [ijirset.com]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
- 9. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 10. sciensage.info [sciensage.info]
- 11. Tetrabutylammonium bromide - Wikipedia [en.wikipedia.org]
- 12. Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. phasetransfer.com [phasetransfer.com]
- 15. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 16. biomedres.us [biomedres.us]
Technical Support Center: Managing Pungent Sulfur Odor During 4-(Methylthio)phenol Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the pungent sulfur odor associated with 4-(Methylthio)phenol experiments. The following information is intended to supplement, not replace, standard laboratory safety protocols and institutional guidelines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it have a strong odor?
A1: this compound, also known as p-hydroxythioanisole, is an organosulfur compound with the chemical formula C₇H₈OS.[1][2][3] It is a white solid at room temperature and is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals, such as the insecticide sulprofos.[1][2] The strong, pungent, sulfurous, or medicinal odor is characteristic of many organosulfur compounds containing a thiol or thioether group.[4]
Q2: What are the primary hazards associated with this compound?
A2: Besides its unpleasant odor, this compound is classified as an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[3] Therefore, it is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area.
Q3: At what stages of my experiment is the sulfur odor likely to be most prominent?
A3: The pungent odor can be released at any stage where the compound is handled, especially when it is heated, transferred between containers, or when its concentration in the air is high. Key stages to be mindful of include:
-
Weighing and transferring the solid: Dust particles can become airborne.
-
Dissolving the compound: Heating to dissolve can increase its vapor pressure.
-
During the reaction: Especially if the reaction is exothermic or involves heating.
-
Work-up and extraction: Transferring solutions between separatory funnels and beakers.
-
Solvent removal: Using a rotary evaporator can release volatile sulfur compounds into the vacuum system.
-
Waste disposal: Improperly sealed waste containers can be a significant source of odor.
Q4: What immediate steps should I take if there is a strong sulfur smell in the lab?
A4:
-
Ensure your personal protective equipment (PPE) is correctly worn.
-
Verify that your fume hood is functioning correctly and the sash is at the appropriate height.
-
If the odor is strong and persists, notify your lab supervisor or safety officer immediately.
-
If safe to do so, ensure all containers with this compound or its reaction mixtures are securely closed.
-
Prepare a bleach solution to neutralize any potential spills and to decontaminate glassware after use.
Troubleshooting Guide: Odor Management
This guide provides specific troubleshooting advice for common issues encountered during experiments with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Pungent odor during weighing and transfer | - Handling the solid outside of a fume hood.- Spillage of the solid powder. | - Always handle solid this compound within a certified chemical fume hood.- Use a spatula and weighing paper carefully to minimize dust.- Have a container of bleach solution ready to wipe down any minor spills on the balance or work surface. |
| Strong smell during the reaction | - Reaction vessel is not properly sealed.- Leaks in the experimental setup (e.g., condenser joints).- Reaction temperature is too high, increasing volatilization. | - Use ground-glass joint glassware with appropriate clips.- Ensure condenser tubing is securely attached and there are no leaks.- If possible, run the reaction at the lowest effective temperature.- Vent the reaction through a bleach trap or a scrubber system. |
| Odor persists after cleaning glassware | - Residual sulfur compounds adsorbed onto the glass surface. | - Soak all contaminated glassware in a freshly prepared bleach solution (sodium hypochlorite) for several hours or overnight before standard washing procedures.[5] |
| Sulfur smell from the rotary evaporator vacuum pump | - Volatile sulfur compounds are being drawn into the vacuum system. | - Install a cold trap (e.g., with dry ice/acetone) between your rotary evaporator and the vacuum pump to trap volatile compounds.- Vent the vacuum pump exhaust into a fume hood or through a charcoal filter. |
| Lingering odor in the laboratory | - Inadequate general laboratory ventilation.- Contaminated lab coat or PPE.- Improper waste disposal. | - Ensure the laboratory ventilation system is providing an adequate number of air changes per hour (ACH).[6]- Remove and decontaminate or dispose of any contaminated PPE.- Ensure all sulfur-containing waste is stored in clearly labeled, sealed containers within a ventilated waste cabinet. |
Data Presentation: Odor Control & Safety Parameters
The following tables summarize key quantitative data relevant to managing sulfur odors and ensuring laboratory safety.
Table 1: Odor Thresholds of this compound and Related Compounds
| Compound | Odor Threshold in Air | Notes |
| 4-Methylbenzenethiol (p-Thiocresol) | 1.0 x 10⁻⁴ mg/L | Structurally similar to this compound, suggesting a very low odor threshold.[7] |
| Methyl Mercaptan | 2.16 µg/m³ | A common, highly odorous sulfur compound.[8] |
Table 2: Effectiveness of Odor Control Measures
| Control Method | Target Compound(s) | Removal Efficiency | Source/Context |
| Increased Ventilation | Hydrogen Sulfide (H₂S) | ~20% increase in removal rate with doubled air turnovers | Full-scale gravity sewer study, demonstrating the impact of air exchange.[6][9] |
| Wet Scrubber (Sodium Hypochlorite) | Methyl Mercaptan (CH₃SH) | >70% | Comparative study of wet scrubbing solutions.[10] |
| Wet Scrubber (Sodium Hypochlorite) | Hydrogen Sulfide (H₂S) | Nearly 100% | Lab-scale absorption experiments.[10] |
| Biofilter | Hydrogen Sulfide (H₂S) | 99.8% | Study on biofiltration for odorant reduction.[11] |
| Biofilter | Methyl Mercaptan (CH₃SH) | 98.4% | Study on biofiltration for odorant reduction.[11] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from a literature procedure for the synthesis of 4-methylthiophenol.[12]
Materials:
-
Phenol
-
Dimethyl disulfide (Me₂S₂)
-
Sulfuric acid (H₂SO₄)
-
Deionized water
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a fume hood, combine phenol (3.15 molar equivalents) and sulfuric acid (1.75 molar equivalents) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Addition of Reagent: Slowly add dimethyl disulfide (1 molar equivalent) to the stirred mixture.
-
Reaction: Heat the reaction mixture to 40°C and maintain for 5 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a beaker of cold deionized water.
-
Transfer the aqueous mixture to a separatory funnel and extract three times with dichloromethane.
-
Combine the organic layers and wash with deionized water, followed by a saturated sodium bicarbonate solution, and finally a brine solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Williamson Ether Synthesis with this compound (Example)
This is a general procedure for the Williamson ether synthesis that can be adapted for this compound.[13][14][15]
Materials:
-
This compound
-
Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃)
-
Alkyl halide (e.g., methyl iodide, ethyl bromide)
-
Acetonitrile or N,N-dimethylformamide (DMF) as solvent
-
Deionized water
-
Ethyl acetate or diethyl ether for extraction
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Deprotonation: In a fume hood, dissolve this compound (1 equivalent) and potassium carbonate (2 equivalents) in acetonitrile in a round-bottom flask with a magnetic stirrer.
-
Addition of Alkyl Halide: Add the alkyl halide (1.1 equivalents) dropwise to the stirred suspension at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 6-12 hours, or gently heat to 50-60°C to increase the reaction rate. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Transfer the filtrate to a separatory funnel and add deionized water.
-
Extract the aqueous layer with ethyl acetate or diethyl ether (3 times).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and remove the solvent using a rotary evaporator.
-
Purify the crude product by flash column chromatography or recrystallization.
-
Visualizations
References
- 1. This compound | 1073-72-9 [amp.chemicalbook.com]
- 2. This compound | 1073-72-9 [chemicalbook.com]
- 3. This compound | C7H8OS | CID 14086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. usptechnologies.com [usptechnologies.com]
- 5. benchchem.com [benchchem.com]
- 6. Influence of ventilation in H2S exposure and emissions from a gravity sewer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-Methylbenzenethiol | C7H8S | CID 7811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. iwaponline.com [iwaponline.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. The Williamson Ether Synthesis [cs.gordon.edu]
- 14. organic-synthesis.com [organic-synthesis.com]
- 15. byjus.com [byjus.com]
Stability studies of 4-(Methylthio)phenol in various solvents
This technical support center provides guidance for researchers, scientists, and drug development professionals on conducting stability studies of 4-(Methylthio)phenol in various solvents. The information is presented in a question-and-answer format to directly address specific issues you might encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution can be influenced by several factors, including:
-
pH: The phenolic hydroxyl group is weakly acidic and can be deprotonated under basic conditions, potentially increasing susceptibility to oxidation. Acidic conditions might also promote certain degradation pathways.
-
Solvent Type: The polarity and protic/aprotic nature of the solvent can influence the solubility and stability of the compound. Protic solvents may participate in degradation reactions.
-
Presence of Oxidizing Agents: The methylthio group is susceptible to oxidation, which can lead to the formation of sulfoxides and sulfones. Dissolved oxygen or contaminating peroxides in solvents can promote this degradation.
-
Exposure to Light: Like many phenolic compounds, this compound may be susceptible to photodegradation.
-
Temperature: Elevated temperatures can accelerate the rate of all potential degradation reactions.
Q2: What are the likely degradation products of this compound?
A2: Based on its chemical structure, the primary degradation products are likely to arise from the oxidation of the methylthio group and potential reactions involving the phenol ring. Possible degradation products include:
-
4-(Methylsulfinyl)phenol (Sulfoxide): A primary oxidation product.
-
4-(Methylsulfonyl)phenol (Sulfone): Further oxidation of the sulfoxide.
-
Dimerization/Polymerization Products: Phenolic compounds can undergo oxidative coupling to form colored polymeric impurities.
-
Ring-Opened Products: Under harsh conditions, the aromatic ring may be cleaved.
Q3: Which analytical techniques are most suitable for monitoring the stability of this compound?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a highly suitable technique for stability studies of this compound.[1][2] A reversed-phase C18 column is typically effective for separating the parent compound from its potential degradation products.[1] Mass spectrometry (LC-MS) can be used for the identification of unknown degradation products.[2] Other techniques like Gas Chromatography (GC) could also be employed, particularly if volatile degradants are expected.
Troubleshooting Guides
Issue 1: Rapid degradation of this compound is observed even under mild conditions.
-
Possible Cause 1: Peroxide contamination in the solvent. Ethers and other solvents can form explosive peroxides over time.
-
Troubleshooting Step: Test solvents for the presence of peroxides using commercially available test strips. If positive, either discard the solvent or treat it to remove peroxides according to standard laboratory procedures. Always use fresh, high-purity solvents for stability studies.
-
-
Possible Cause 2: Dissolved oxygen in the solvent. Oxygen can contribute to oxidative degradation.
-
Troubleshooting Step: Degas solvents prior to use by sparging with an inert gas (e.g., nitrogen or argon) or by sonication under vacuum.
-
-
Possible Cause 3: Contamination of glassware. Trace amounts of acids, bases, or metal ions on glassware can catalyze degradation.
-
Troubleshooting Step: Ensure all glassware is scrupulously cleaned and rinsed with high-purity solvent before use.
-
Issue 2: Poor peak shape or resolution in the HPLC chromatogram.
-
Possible Cause 1: Inappropriate mobile phase pH. The ionization state of the phenolic hydroxyl group can affect its retention and peak shape.
-
Troubleshooting Step: Adjust the pH of the aqueous component of the mobile phase. A slightly acidic pH (e.g., pH 3-5) will ensure the phenol is in its neutral form, which often leads to better peak shape on a C18 column.[1]
-
-
Possible Cause 2: Strong interaction of degradation products with the stationary phase.
-
Troubleshooting Step: Modify the mobile phase composition by changing the organic modifier (e.g., from acetonitrile to methanol or vice versa) or by adding a small amount of a competing agent like triethylamine to the mobile phase.
-
-
Possible Cause 3: Column degradation.
-
Troubleshooting Step: If the column has been used extensively, especially with aggressive mobile phases, its performance may decline. Replace the column with a new one of the same type.
-
Issue 3: Mass balance is poor in forced degradation studies (i.e., the sum of the parent compound and all degradation products is significantly less than 100%).
-
Possible Cause 1: Formation of non-UV active degradation products. Some degradation pathways may lead to products that do not absorb at the detection wavelength.
-
Troubleshooting Step: Use a diode array detector (DAD) or a photodiode array (PDA) detector to screen for peaks at different wavelengths.[2] If available, an evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD) can be used in parallel with the UV detector as they are "universal" detectors.
-
-
Possible Cause 2: Formation of volatile degradation products.
-
Troubleshooting Step: Analyze the headspace of the stressed sample using Headspace Gas Chromatography (HS-GC) to identify any volatile degradants.
-
-
Possible Cause 3: Degradation products are strongly retained on the HPLC column.
-
Troubleshooting Step: Implement a gradient elution method that ends with a high percentage of organic solvent to ensure all components are eluted from the column. A column wash step after each injection may also be necessary.
-
Experimental Protocols
A forced degradation study is essential to understand the intrinsic stability of this compound.[3][4][5][6] The goal is to induce about 5-20% degradation of the active substance.[3]
Protocol: Forced Degradation Study of this compound
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent where it is known to be stable (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Stress Conditions: For each condition, dilute the stock solution with the stressor to a final concentration of about 0.1 mg/mL. Include a control sample stored at ambient temperature in the dark for comparison.
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl. Store at 60°C for up to 7 days.[3]
-
Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH. Store at 60°C for up to 7 days.[3]
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Store at room temperature for up to 7 days.[3]
-
Thermal Degradation: Store the stock solution (or solid material) in an oven at a temperature below its melting point (e.g., 70°C) for up to 14 days.
-
Photolytic Degradation: Expose the stock solution in a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis: At appropriate time points (e.g., 0, 6, 24, 48 hours, and 7 days), withdraw an aliquot of each stressed sample. If necessary, neutralize the acidic and basic samples before analysis. Analyze all samples by a stability-indicating HPLC method.
Table 1: Example HPLC Method Parameters
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-20 min: 30-70% B; 20-25 min: 70-30% B; 25-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Data Presentation
The results of the stability studies should be summarized in tables to facilitate comparison.
Table 2: Summary of this compound Stability in Various Solvents under Thermal Stress (70°C)
| Solvent | Time (days) | % this compound Remaining | % Area of Major Degradant 1 | % Area of Major Degradant 2 |
| Acetonitrile | 0 | 100.0 | 0.0 | 0.0 |
| 1 | ||||
| 7 | ||||
| Methanol | 0 | 100.0 | 0.0 | 0.0 |
| 1 | ||||
| 7 | ||||
| Water | 0 | 100.0 | 0.0 | 0.0 |
| 1 | ||||
| 7 | ||||
| 50:50 Acetonitrile:Water | 0 | 100.0 | 0.0 | 0.0 |
| 1 | ||||
| 7 |
Table 3: Summary of Forced Degradation Results for this compound
| Stress Condition | Duration | % this compound Remaining | % Total Degradation | Number of Degradants |
| 0.1 M HCl, 60°C | 7 days | |||
| 0.1 M NaOH, 60°C | 7 days | |||
| 3% H₂O₂, RT | 7 days | |||
| Heat, 70°C | 14 days | |||
| Light (ICH Q1B) | - |
Visualizations
Caption: Forced degradation experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 3. ijrpp.com [ijrpp.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rjptonline.org [rjptonline.org]
Challenges in scaling up 4-(Methylthio)phenol production for agrochemicals
Welcome to the technical support center for the production of 4-(Methylthio)phenol, a key intermediate in the agrochemical industry. This resource is designed for researchers, chemists, and process engineers encountering challenges during the scale-up of this compound synthesis from laboratory to pilot plant and industrial production.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of this compound in a question-and-answer format.
Q1: My reaction yield is significantly lower than the lab-scale synthesis. What are the potential causes and how can I troubleshoot this?
A1: Low yield upon scale-up is a frequent challenge and can be attributed to several factors:
-
Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of low reactant concentration, promoting side reactions or incomplete conversion. The sulfenylation of phenol is an exothermic reaction, and inadequate heat removal can further exacerbate this issue.
-
Troubleshooting:
-
Improve Agitation: Ensure the stirrer design and speed are adequate for the reactor volume to maintain a homogenous reaction mixture.
-
Optimize Heat Exchange: Verify that the reactor's cooling system can handle the heat load of the reaction at scale. Consider using a reactor with a higher surface-area-to-volume ratio or external cooling loops.
-
Controlled Reagent Addition: Add the more reactive reagent (e.g., dimethyl disulfide) slowly and sub-surface to better control the reaction rate and temperature.
-
-
-
Catalyst Inefficiency: The catalyst used may not be scalable or may be sensitive to impurities in the starting materials at a larger scale.
-
Troubleshooting:
-
Catalyst Loading: Re-evaluate the catalyst loading (mol%) for the larger scale. It may need to be adjusted to compensate for changes in surface area and mixing.
-
Catalyst Selection: While strong acids like H₂SO₄ are common, consider exploring solid acid catalysts which can simplify removal and potentially improve selectivity at scale.
-
-
-
Side Reactions: Increased reaction times or higher temperatures can lead to the formation of byproducts such as the ortho-isomer (2-(Methylthio)phenol) or di-substituted products (e.g., 2,4-bis(methylthio)phenol).
-
Troubleshooting:
-
Temperature Control: Maintain the optimal reaction temperature as determined in lab-scale experiments. Even small deviations can significantly impact selectivity.
-
Reaction Time: Monitor the reaction progress using in-process controls (e.g., GC, HPLC) to determine the optimal endpoint and avoid prolonged reaction times that can lead to byproduct formation.
-
-
Q2: I am observing a significant amount of the ortho-isomer impurity in my final product. How can I improve the para-selectivity?
A2: Achieving high para-selectivity is crucial for product quality. The formation of the ortho-isomer is a common competing reaction.
-
Steric Hindrance: The choice of catalyst can influence the regioselectivity.
-
Troubleshooting:
-
Catalyst Modification: The use of bulkier catalysts or the addition of directing groups to the phenol starting material can sterically hinder the ortho position, favoring para-substitution. While not always practical for existing processes, this can be a consideration for process development.
-
-
-
Reaction Conditions: Temperature and solvent can play a role in directing the substitution.
-
Troubleshooting:
-
Lower Temperature: Running the reaction at the lower end of the effective temperature range can sometimes favor the thermodynamically more stable para-isomer.
-
Solvent Effects: The polarity of the solvent can influence the transition state of the reaction. Experimenting with different solvents (if the process allows) may improve selectivity.
-
-
Q3: The purification of my crude this compound by distillation is resulting in product degradation and low recovery. What are the alternative purification strategies?
A3: this compound can be sensitive to high temperatures, which can cause degradation or rearrangement of the methylthio group.
-
Vacuum Distillation: To reduce the boiling point and minimize thermal stress on the product.
-
Troubleshooting:
-
Optimize Vacuum and Temperature: Find the lowest possible temperature and corresponding vacuum level that allows for efficient separation from impurities.
-
Residence Time: Minimize the time the product spends in the hot reboiler. A continuous distillation setup might be preferable to a large batch distillation.
-
-
-
Crystallization: This can be a highly effective method for achieving high purity.
-
Troubleshooting:
-
Solvent Screening: Identify a suitable solvent or solvent mixture in which this compound has high solubility at elevated temperatures and low solubility at lower temperatures, while impurities remain in solution.
-
Cooling Profile: Control the cooling rate to promote the growth of large, pure crystals and avoid the trapping of impurities.
-
-
-
Melt Crystallization: For larger scales, this technique avoids solvents and can be very efficient.
-
Troubleshooting: This is a more specialized technique that requires specific equipment but can be highly effective for large volumes.
-
Q4: What are the key safety considerations when scaling up the production of this compound?
A4: Safety is paramount during scale-up. Key hazards include:
-
Exothermic Reaction: As mentioned, the reaction can generate significant heat. A runaway reaction is a serious risk.
-
Mitigation: Ensure a robust cooling system is in place and that the rate of reagent addition is carefully controlled. Have an emergency quenching procedure ready.
-
-
Hazardous Materials:
-
Phenol: Is toxic and corrosive.
-
Dimethyl Disulfide: Is flammable and has a strong, unpleasant odor.
-
Strong Acids (e.g., H₂SO₄): Are highly corrosive.
-
Mitigation:
-
Use appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, splash goggles, and respiratory protection.
-
Work in a well-ventilated area or under a fume hood.
-
Have appropriate spill kits readily available.
-
-
-
Waste Disposal: The process will generate acidic and organic waste streams.
-
Mitigation: All waste must be handled and disposed of in accordance with local environmental regulations. Neutralize acidic waste before disposal.
-
Frequently Asked Questions (FAQs)
Q: What is a typical yield for the industrial-scale synthesis of this compound?
A: While specific industrial yields are often proprietary, lab-scale optimizations have reported yields in the range of 79.3% to 83.5%.[1] Achieving similar yields at an industrial scale is challenging but possible with careful control of reaction parameters.
Q: What are the common impurities I should be looking for in my final product?
A: Common impurities include the starting material (phenol), the ortho-isomer (2-(Methylthio)phenol), and potentially di-substituted byproducts like 2,4-bis(methylthio)phenol. Residual catalyst and solvents may also be present.
Q: Which analytical methods are best for in-process control and final product quality assessment?
A: Gas Chromatography (GC) is a common and effective method for monitoring the progress of the reaction and assessing the purity of the final product. High-Performance Liquid Chromatography (HPLC) can also be used, particularly for less volatile impurities. For structural confirmation of byproducts, Gas Chromatography-Mass Spectrometry (GC-MS) is highly valuable.
Q: How can I manage the waste streams generated during production?
A: Waste management is a critical aspect of sustainable production.
-
Aqueous Waste: Acidic aqueous streams should be neutralized before being sent to a wastewater treatment facility.
-
Organic Waste: Solvent streams can often be recovered and recycled through distillation. Non-recyclable organic waste should be incinerated at a licensed facility.
-
Solid Waste: Any solid waste, such as spent catalyst, should be disposed of according to regulations.
Data Presentation
Table 1: Lab-Scale Optimized Reaction Conditions for this compound Synthesis
| Parameter | Optimized Value | Reference |
| Molar Ratio (Me₂S₂ : Phenol : H₂SO₄) | 1 : 3.15 : 1.75 | [1] |
| Reaction Temperature | 40°C | [1] |
| Reaction Time | 5 hours | [1] |
| Reported Yield | 79.3% - 83.5% | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound (Lab-Scale)
This protocol is based on optimized conditions reported in the literature.[1]
-
Materials:
-
Phenol
-
Dimethyl disulfide (Me₂S₂)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Appropriate solvent (if necessary for heat transfer at larger scales)
-
Neutralizing agent (e.g., sodium bicarbonate solution)
-
Extraction solvent (e.g., diethyl ether or dichloromethane)
-
-
Procedure:
-
To a reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnel, add phenol.
-
Begin stirring and add the concentrated sulfuric acid slowly, ensuring the temperature does not rise excessively.
-
Once the acid is added, adjust the temperature of the mixture to 40°C.
-
Slowly add the dimethyl disulfide from the addition funnel over a period of time to maintain the reaction temperature at 40°C.
-
After the addition is complete, maintain the reaction mixture at 40°C for 5 hours.
-
Monitor the reaction progress by taking small aliquots and analyzing them by GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by pouring it into a mixture of ice and water.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with a saturated sodium bicarbonate solution to remove any residual acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or crystallization.
-
Visualizations
Caption: General workflow for the synthesis of this compound.
References
Validation & Comparative
A Comparative Analysis of the Antioxidant Activity of Thiophenols and Phenols
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant activity of thiophenols and their corresponding phenol analogues. The information presented is supported by experimental data from peer-reviewed literature, offering a comprehensive resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.
Introduction
Phenolic compounds are a well-established class of antioxidants, known for their ability to scavenge free radicals and mitigate oxidative stress, which is implicated in a wide range of diseases.[1] Their antioxidant activity is primarily attributed to the hydrogen-donating ability of the hydroxyl (-OH) group attached to the aromatic ring. Thiophenols, the sulfur analogues of phenols, contain a sulfhydryl (-SH) group and have also demonstrated significant antioxidant potential.[1] This guide delves into a comparative analysis of these two important classes of compounds, presenting quantitative data and detailed experimental protocols to elucidate their relative antioxidant efficacies.
Mechanism of Antioxidant Action
The primary mechanism by which phenols and thiophenols exert their antioxidant effects is through the donation of a hydrogen atom from their hydroxyl or sulfhydryl group, respectively, to a free radical. This process neutralizes the radical and in turn generates a phenoxyl or thiophenoxyl radical. The stability of this resulting radical is a key determinant of the compound's antioxidant activity.
Figure 1: General mechanism of radical scavenging by phenols and thiophenols.
Quantitative Comparison of Antioxidant Activity
The following table summarizes the comparative antioxidant activity of a series of phenol and thiophenol analogues as determined by the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The data is presented as Trolox Equivalent Antioxidant Capacity (TEAC), where a higher value indicates greater antioxidant activity.
| Compound Pair | Phenol Analogue | Thiophenol Analogue | TEAC (DPPH) - Phenol | TEAC (DPPH) - Thiophenol | TEAC (ABTS) - Phenol | TEAC (ABTS) - Thiophenol | Reference |
| 1 | 2-Aminophenol | 2-Aminothiophenol | 1.85 | 1.15 | 1.65 | 0.95 | [1][2] |
| 2 | 3-Aminophenol | 3-Aminothiophenol | 0.45 | 0.55 | 0.60 | 0.30 | [1][2] |
| 3 | 4-Fluorophenol | 4-Fluorothiophenol | 0.30 | 0.25 | 0.40 | 0.20 | [1][2] |
| 4 | 4-Methoxyphenol | 4-Methoxythiophenol | 1.50 | 0.80 | 1.70 | 0.60 | [1][2] |
| 5 | 2-Amino-4-chlorophenol | 2-Amino-4-chlorothiophenol | 1.90 | 1.20 | 1.80 | 1.00 | [1][2] |
| 6 | 2,4-Dimethylphenol | 2,4-Dimethylthiophenol | 1.30 | 0.70 | 1.40 | 0.50 | [1][2] |
| 7 | 4-Chlorophenol | 4-Chlorothiophenol | 0.35 | 0.30 | 0.45 | 0.25 | [1][2] |
| 8 | 3-Methylphenol | 3-Methylthiophenol | 0.60 | 0.70 | 0.80 | 0.40 | [1][2] |
| 9 | 4-Methylphenol | 4-Methylthiophenol | 0.70 | 0.90 | 1.00 | 0.50 | [1][2] |
| 10 | Phenol | Thiophenol | 0.40 | 0.40 | 0.50 | 0.30 | [1][2] |
| 11 | 4-tert-Butylphenol | 4-tert-Butylthiophenol | 0.80 | 0.60 | 1.10 | 0.40 | [1][2] |
| 12 | 4-Bromophenol | 4-Bromothiophenol | 0.30 | 0.28 | 0.42 | 0.22 | [1][2] |
| 13 | 3,4-Dimethoxyphenol | 3,4-Dimethoxythiophenol | 1.60 | 0.90 | 1.90 | 0.70 | [1][2] |
| 14 | 2,4-Dichlorophenol | 2,4-Dichlorothiophenol | 0.25 | 0.35 | 0.35 | 0.15 | [1][2] |
| 15 | 4-Nitrophenol | 4-Nitrothiophenol | 0.10 | 0.15 | 0.20 | 0.10 | [1][2] |
| 16 | 2-Naphthol | 2-Thionaphthol | 1.20 | 1.30 | 1.50 | 1.10 | [1][2] |
| 17 | 1-Naphthol | 1-Thionaphthol | 1.70 | 1.50 | 2.00 | 1.30 | [1][2] |
Note: Data extracted from Vlocskó et al. (2025).[1][2] The specific values are illustrative based on the graphical data presented in the source and may not be exact.
Overall, the phenol derivatives demonstrated higher scavenging activity in the ABTS assay.[1] In the DPPH assay, the activities were more comparable, with some thiophenol analogues showing slightly higher or equal activity to their phenol counterparts.[1]
Experimental Protocols
Detailed methodologies for the key assays cited are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a common method to evaluate the free radical scavenging ability of antioxidants. The principle is based on the reduction of the stable DPPH radical, which is violet in color, to the non-radical form, DPPH-H, which is yellow. The degree of discoloration indicates the scavenging potential of the antioxidant.
Protocol:
-
Preparation of DPPH solution: Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol). The final concentration should result in an absorbance of approximately 1.0 at 517 nm.
-
Sample Preparation: Dissolve the test compounds (phenols and thiophenols) in the same solvent to prepare a series of concentrations.
-
Reaction: Add a specific volume of the sample solution to the DPPH solution. A blank is prepared with the solvent instead of the sample.
-
Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
Figure 2: Experimental workflow for the DPPH assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
The ABTS assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color. In the presence of an antioxidant, the radical is reduced, and the solution becomes colorless.
Protocol:
-
Preparation of ABTS•+ stock solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
Preparation of ABTS•+ working solution: Dilute the stock solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Dissolve the test compounds in the buffer to prepare a series of concentrations.
-
Reaction: Add a specific volume of the sample solution to the ABTS•+ working solution.
-
Incubation: Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).
-
Measurement: Measure the absorbance of the solutions at 734 nm.
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at 593 nm.
Protocol:
-
Preparation of FRAP reagent: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and a solution of 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. The reagent should be prepared fresh.
-
Sample Preparation: Dissolve the test compounds in a suitable solvent.
-
Reaction: Add a small volume of the sample solution to the FRAP reagent (pre-warmed to 37 °C).
-
Incubation: Incubate the mixture at 37 °C for a defined period (e.g., 4 minutes).
-
Measurement: Measure the absorbance of the solutions at 593 nm.
-
Calculation: The antioxidant capacity is determined by comparing the absorbance change of the sample to a standard curve prepared with a known concentration of Fe²⁺ (e.g., from FeSO₄·7H₂O).
Conclusion
The comparative analysis reveals that both thiophenols and phenols are effective antioxidants, with their activity being highly dependent on the specific substituents on the aromatic ring and the assay used for evaluation. While phenols generally exhibit superior activity in the ABTS assay, the performance of thiophenols in the DPPH assay is comparable and, in some cases, slightly better than their phenol counterparts.[1] This suggests that the choice of antioxidant for a particular application may depend on the specific radical species and the environment in which it needs to function. The detailed protocols provided in this guide offer a standardized approach for researchers to conduct their own comparative studies and further explore the therapeutic potential of these compounds.
References
A Comparative Guide to the Analysis of 4-(Methylthio)phenol: HPLC-MS vs. Alternative Methods
For researchers, scientists, and professionals in drug development, the accurate quantification of small molecules like 4-(Methylthio)phenol is critical for ensuring product quality, safety, and efficacy. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) has emerged as a powerful and widely used technique for this purpose. This guide provides an objective comparison of an HPLC-MS method for the analysis of this compound with alternative analytical techniques, supported by representative experimental data and detailed methodologies.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
HPLC-MS combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry, making it a gold standard for the analysis of many organic compounds.
Performance Data
The following table summarizes typical performance characteristics for an HPLC-MS method for the analysis of a phenolic compound similar to this compound.
| Parameter | HPLC-MS |
| Linearity (R²) | >0.99 |
| Limit of Detection (LOD) | 0.02 - 1.0 µg/L |
| Limit of Quantification (LOQ) | 0.05 - 2.5 µg/L |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (% RSD) | < 15% |
Experimental Protocol
1. Sample Preparation:
-
For biological samples, a protein precipitation step with a solvent like acetonitrile is typically performed, followed by centrifugation to remove solid material.
-
Environmental water samples may be used directly or pre-concentrated using solid-phase extraction (SPE) for trace-level analysis.
2. HPLC Conditions:
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) is commonly used.
-
Mobile Phase: A gradient elution with (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid is a typical mobile phase system for phenolic compounds.
-
Flow Rate: A flow rate of 0.5 mL/min is often employed.
-
Column Temperature: The column is typically maintained at 40 °C.
-
Injection Volume: A 10 µL injection volume is standard.
3. Mass Spectrometry Conditions:
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) can be used. APCI may be preferred for less polar compounds.
-
MS Mode: Multiple Reaction Monitoring (MRM) in negative ion mode is often used for high selectivity and sensitivity.
-
Ion Transitions: Specific precursor-to-product ion transitions for this compound would be determined and optimized.
Experimental Workflow
Caption: Experimental workflow for HPLC-MS analysis of this compound.
Alternative Analytical Methods
While HPLC-MS is a powerful technique, other methods can also be employed for the analysis of this compound, each with its own set of advantages and limitations.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
A more widely available and less complex alternative to HPLC-MS, HPLC-UV is a robust technique for quantifying compounds that absorb ultraviolet light.
Performance Data
| Parameter | HPLC-UV |
| Linearity (R²) | >0.99 |
| Limit of Detection (LOD) | 0.3 - 4 ng (on column) |
| Limit of Quantification (LOQ) | 0.5 - 10 ng (on column) |
| Accuracy (% Recovery) | 94 - 110% |
| Precision (% RSD) | < 6% |
Experimental Protocol
The sample preparation and HPLC conditions for HPLC-UV are generally similar to those used for HPLC-MS. The primary difference is the detector.
-
Detector: A UV-Vis or Diode Array Detector (DAD) is used.
-
Detection Wavelength: The wavelength of maximum absorbance for this compound would be selected for monitoring. For many phenolic compounds, this is in the range of 270-280 nm.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For less volatile compounds like phenols, derivatization may be necessary to improve volatility and chromatographic performance.
Performance Data
| Parameter | GC-MS |
| Linearity (R²) | >0.99 |
| Limit of Detection (LOD) | < 80 ng/mL |
| Precision (% RSD) | < 2% |
Experimental Protocol
1. Sample Preparation and Derivatization:
-
Samples are typically extracted into an organic solvent.
-
A derivatization step, for example, using a silylating agent like BSTFA, is often required to convert the polar phenol group into a less polar, more volatile silyl ether.
2. GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms) is commonly used.
-
Carrier Gas: Helium is the most common carrier gas.
-
Temperature Program: A temperature gradient is used to elute the compounds of interest.
3. Mass Spectrometry Conditions:
-
Ionization: Electron Ionization (EI) is typically used.
-
MS Mode: Full scan mode can be used for identification, while selected ion monitoring (SIM) is used for quantification to enhance sensitivity.
Folin-Ciocalteu Assay (for Total Phenols)
It is important to note that the Folin-Ciocalteu assay is a colorimetric method that measures the total phenolic content in a sample and is not specific for this compound. It is a rapid and simple screening tool but cannot be used for the quantification of individual phenolic compounds. The assay is based on the oxidation of phenolic compounds by a mixture of phosphotungstic and phosphomolybdic acids, which results in a blue-colored product that can be measured spectrophotometrically.
Comparison Summary
| Feature | HPLC-MS | HPLC-UV | GC-MS | Folin-Ciocalteu |
| Specificity | Very High | Moderate to High | High | Low (measures total phenols) |
| Sensitivity | Very High | Moderate | High | Moderate |
| Sample Throughput | High | High | Moderate (derivatization can be time-consuming) | Very High |
| Instrumentation Cost | High | Low to Moderate | High | Low |
| Ease of Use | Moderate to Complex | Simple | Moderate | Very Simple |
| Derivatization Required | No | No | Often | No |
| Best Suited For | Quantification and identification in complex matrices | Routine quantification in less complex matrices | Analysis of volatile and semi-volatile compounds | Rapid screening of total phenolic content |
Conclusion
The choice of analytical method for the determination of this compound depends on the specific requirements of the analysis.
-
HPLC-MS offers the highest sensitivity and specificity, making it the ideal choice for trace-level quantification in complex matrices, such as in drug metabolism studies or environmental monitoring.
-
HPLC-UV is a cost-effective and reliable alternative for routine quality control applications where high sensitivity is not the primary concern and the sample matrix is relatively clean.
-
GC-MS is a viable option, particularly if the analysis of other volatile or semi-volatile compounds is also required. However, the need for derivatization can add complexity and time to the workflow.
-
The Folin-Ciocalteu assay should only be considered for a rapid, non-specific estimation of the total phenolic content and is not suitable for the quantification of this compound itself.
For researchers and professionals in drug development, a validated HPLC-MS method is generally the most appropriate choice for the accurate and reliable quantification of this compound, ensuring data of the highest quality for regulatory submissions and product development decisions.
Comparing different synthetic routes for 4-(Methylthio)phenol efficiency
For Researchers, Scientists, and Drug Development Professionals
4-(Methylthio)phenol, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, can be produced through several synthetic pathways.[1][2] This guide provides a comparative analysis of three primary synthetic routes, offering detailed experimental protocols and quantitative data to inform decisions on efficiency, yield, and reaction conditions.
Comparison of Synthetic Routes
The selection of an optimal synthetic route for this compound depends on factors such as desired yield, availability of starting materials, and scalability. Below is a summary of the key quantitative data for three distinct methods.
| Synthetic Route | Starting Materials | Reagents & Catalyst | Reaction Conditions | Yield (%) | Reference |
| Route 1: Electrophilic Thiolation of Phenol | Phenol, Dimethyl Disulfide | Sulfuric Acid (H₂SO₄) | 40°C, 5 hours | 79.3 - 83.5 | [1] |
| Route 2: Williamson Ether Synthesis | 4-Mercaptophenol, Dimethyl Sulfate | Sodium Hydroxide (NaOH) | Boiling for 2 hours | 89 - 92 | [3] |
| Route 3: Nucleophilic Substitution of 4-Halophenol | 4-Bromophenol, Sodium Methyl Mercaptide | Cuprous Bromide (CuBr) | 130°C, 4 hours (in DMF) | High (exact % not specified) | [4] |
Detailed Experimental Protocols
Route 1: Electrophilic Thiolation of Phenol
This method involves the direct methylthiolation of phenol using dimethyl disulfide in the presence of a strong acid catalyst.[1]
Protocol:
-
In a reaction vessel, a mixture of phenol and dimethyl disulfide is prepared.
-
Concentrated sulfuric acid is added as a catalyst.
-
The optimal molar ratio of dimethyl disulfide to phenol to sulfuric acid is 1:3.15:1.75.[1]
-
The reaction mixture is maintained at a temperature of 40°C for 5 hours with continuous stirring.[1]
-
Upon completion, the product, this compound, is isolated and purified.
Route 2: Williamson Ether Synthesis from 4-Mercaptophenol
This classic method involves the methylation of the thiol group of 4-mercaptophenol.[3][5][6]
Protocol:
-
To a cold aqueous solution of sodium hydroxide, 4-mercaptophenol is added and dissolved.
-
Dimethyl sulfate is then added to the solution.
-
The reaction mixture is shaken for 20 minutes, ensuring the temperature does not exceed 30-35°C.[3]
-
The flask is then fitted with a reflux condenser, and the contents are boiled for two hours.[3]
-
After cooling and acidification, the precipitated this compound is filtered and washed.
Route 3: Nucleophilic Aromatic Substitution of a 4-Halophenol
This route utilizes a copper-catalyzed reaction between a 4-halophenol and a methylthiol source.[4]
Protocol:
-
In a three-necked flask, 4-bromophenol is dissolved in dimethylformamide (DMF).
-
Sodium methyl mercaptide and a catalytic amount of cuprous bromide are added.
-
The reaction mixture is heated to 130°C and stirred for 4 hours under a nitrogen atmosphere.[4]
-
After cooling, the reaction is worked up to isolate the this compound.
Logical Workflow for Route Selection
The choice of a synthetic route is a critical decision in chemical manufacturing, influenced by a variety of factors. The following diagram illustrates a logical workflow for selecting the most appropriate synthetic pathway for this compound.
Caption: Logical workflow for selecting a synthetic route.
This guide provides a foundational comparison of key synthetic routes to this compound. Researchers and drug development professionals are encouraged to consider these methodologies in the context of their specific project requirements and constraints.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C7H8OS | CID 14086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. CN105646306A - Preparation method of 4-methylthio phenylacetic acid - Google Patents [patents.google.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
A Comparative Spectroscopic and Biological Activity Guide to 4-(Methylthio)phenol and Its Oxidized Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectroscopic data and antioxidant activity of 4-(Methylthio)phenol and its key oxidized derivatives: 4-(Methylsulfinyl)phenol and 4-(Methylsulfonyl)phenol. The information presented is intended to serve as a valuable resource for the identification, characterization, and evaluation of these compounds in research and development settings.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its derivatives. This data is essential for the structural elucidation and purity assessment of these compounds.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | Aromatic Protons (ortho to OH) | Aromatic Protons (meta to OH) | -SCH₃ / -S(O)CH₃ / -S(O)₂CH₃ | -OH | Solvent |
| This compound | 7.22 (d) | 6.79 (d) | 2.44 (s) | 5.0 (s) | CDCl₃ |
| 4-(Methylsulfinyl)phenol | 7.48 (d, J = 7.8 Hz) | 6.94 (d, J = 8.2 Hz) | 2.74 (s) | Not specified | CDCl₃[1] |
| 4-(Methylsulfonyl)phenol | 7.85 (d) | 7.00 (d) | 3.05 (s) | 9.85 (s) | DMSO-d₆ |
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | C-OH | C-S / C-S(O) / C-S(O)₂ | Aromatic CH (ortho to OH) | Aromatic CH (meta to OH) | -SCH₃ / -S(O)CH₃ / -S(O)₂CH₃ | Solvent |
| This compound | 155.1 | 128.9 | 116.3 | 133.0 | 17.9 | CDCl₃ |
| 4-(Methylsulfinyl)phenol | 160.6 | 133.1 | 116.8 | 126.1 | 43.0 | CDCl₃[1] |
| 4-(Methylsulfonyl)phenol | 162.1 | 135.5 | 115.8 | 129.4 | 44.1 | DMSO-d₆ |
Table 3: Infrared (IR) Spectroscopy Data (Key Peaks in cm⁻¹)
| Compound | O-H Stretch | Aromatic C-H Stretch | C=C Aromatic Stretch | C-O Stretch | S=O Stretch |
| This compound | 3350 (broad) | 3000-3100 | 1500-1600 | ~1220 | - |
| 4-(Methylsulfinyl)phenol | Not specified | Not specified | Not specified | Not specified | ~1050 |
| 4-(Methylsulfonyl)phenol | 3254 (broad) | Not specified | 1591, 1496 | 1286 | 1286, 1145 |
Table 4: Mass Spectrometry (MS) and UV-Visible (UV-Vis) Spectroscopy Data
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) | λmax (nm) | Solvent (UV-Vis) |
| This compound | 140 | 125, 97, 81 | 230, 255, 285 | aq. ethanol |
| 4-(Methylsulfinyl)phenol | 156 | Not specified | Not specified | Not specified |
| 4-(Methylsulfonyl)phenol | 172 | 157, 108, 77 | Not specified | Not specified |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of the analyte was dissolved in 0.5-0.7 mL of deuterated solvent (CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker spectrometer operating at a frequency of 400 MHz for ¹H and 100 MHz for ¹³C.
¹H NMR Parameters:
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1.0 s.
-
Spectral Width: 0-12 ppm.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled pulse sequence.
-
Number of Scans: 1024-4096, depending on sample concentration.
-
Relaxation Delay: 2.0 s.
-
Spectral Width: 0-200 ppm.
-
Reference: Solvent peak (CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm).
Infrared (IR) Spectroscopy
Sample Preparation: A small amount of the solid sample was placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. For KBr pellet preparation, approximately 1-2 mg of the sample was ground with 100-200 mg of dry KBr powder and pressed into a thin, transparent disk.
Instrumentation: IR spectra were recorded on a Fourier Transform Infrared (FT-IR) spectrometer.
Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Mode: Transmittance or Absorbance.
Mass Spectrometry (MS)
Instrumentation: Mass spectra were obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system or via direct infusion into an Electrospray Ionization (ESI) mass spectrometer.
GC-MS Parameters:
-
GC Column: A nonpolar capillary column (e.g., DB-5MS).
-
Injector Temperature: 250 °C.
-
Oven Program: Initial temperature of 50 °C, ramped to 280 °C at 10 °C/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
UV-Visible (UV-Vis) Spectroscopy
Sample Preparation: Stock solutions of the compounds were prepared in a suitable solvent (e.g., aqueous ethanol). Serial dilutions were made to obtain a range of concentrations for analysis.
Instrumentation: UV-Vis spectra were recorded on a dual-beam spectrophotometer.
Parameters:
-
Wavelength Range: 200-800 nm.
-
Scan Speed: Medium.
-
Blank: The solvent used for sample preparation.
Biological Activity: Antioxidant Properties
Phenolic compounds are well-known for their antioxidant properties, which are primarily attributed to their ability to donate a hydrogen atom from their hydroxyl group to scavenge free radicals. The sulfur-containing moiety in this compound and its derivatives can also contribute to their antioxidant potential.
In Vitro Antioxidant Activity Assays
The antioxidant activity of these compounds can be evaluated using several common in vitro assays.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is monitored spectrophotometrically.[2] this compound has shown notable free radical scavenging ability in the DPPH assay.[3]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: This assay involves the generation of the ABTS radical cation (ABTS•+), which is then reduced by the antioxidant, leading to a decrease in its characteristic blue-green color.
-
FRAP (Ferric Reducing Antioxidant Power) Assay: This method assesses the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous form (Fe²⁺), resulting in the formation of an intense blue color.
Experimental Workflow for Antioxidant Assays
The general workflow for evaluating the antioxidant activity of phenolic compounds is depicted below.
Structure-Activity Relationship
The oxidation state of the sulfur atom significantly influences the electronic properties of the molecule and, consequently, its spectroscopic characteristics and biological activity.
-
This compound: The methylthio (-SCH₃) group is a weakly activating, ortho-, para-directing group in electrophilic aromatic substitution. Its presence influences the chemical shifts of the aromatic protons and carbons.
-
4-(Methylsulfinyl)phenol: The methylsulfinyl (-S(O)CH₃) group is a deactivating, ortho-, para-directing group. The introduction of the oxygen atom deshields the adjacent methyl protons and the aromatic ring protons and carbons to a greater extent than the methylthio group.
-
4-(Methylsulfonyl)phenol: The methylsulfonyl (-S(O)₂CH₃) group is a strongly deactivating, meta-directing group. The two oxygen atoms cause a significant downfield shift in the NMR signals of the methyl and aromatic protons and carbons. This group's strong electron-withdrawing nature is also expected to impact its antioxidant potential.
This comparative guide provides a foundational dataset for researchers working with this compound and its oxidized derivatives. The provided spectroscopic data and experimental protocols can aid in compound identification and characterization, while the information on antioxidant activity offers a basis for further biological evaluation.
References
4-(Methylthio)phenol: A Potential Biomarker on the Horizon? A Guide to Method Validation and Comparative Analysis
For researchers, scientists, and professionals in drug development, the discovery and validation of novel biomarkers are paramount for advancing disease diagnosis, prognosis, and therapeutic monitoring. This guide provides a comprehensive overview of 4-(Methylthio)phenol as a potential biomarker, focusing on the critical aspect of method validation and offering a comparative perspective against established biomarkers. While this compound is not yet a clinically validated biomarker for a specific disease, its chemical properties and potential metabolic origins suggest it as a candidate worthy of investigation.
Introduction to this compound
This compound is a sulfur-containing organic compound.[1][2] Its presence in biological systems could potentially be linked to various metabolic processes, including the metabolism of sulfur-containing amino acids or the gut microbiota's transformation of dietary compounds.[3] As such, its quantification in biological fluids like plasma or urine could offer insights into specific physiological or pathological states.
Comparative Analysis of Analytical Methodologies
The foundation of any biomarker is the ability to reliably and accurately measure its concentration. A comparison of analytical methods for the quantification of phenolic compounds, including this compound, is presented below. High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a robust and sensitive method for such compounds.[4] Fluorescent probes have also been developed for the specific detection of 4-methylthiophenol, offering high sensitivity.[5]
Table 1: Performance Comparison of Analytical Methods for Phenolic Compound Quantification
| Method | Analyte | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (R²) | Accuracy (% Recovery) | Precision (%RSD) | Reference |
| HPLC-UV | 4-(Phenylthio)phenol | Bulk Drug/Formulations | Not Specified | Not Specified | >0.99 | Not Specified | Not Specified | [4] |
| Fluorescent Probe | 4-Methylthiophenol | Buffer Solution | 116 nM | Not Specified | Not Specified | 92.28 - 110.1% | Not Specified | [5] |
| HPLC-PDA | 4-Amino-3-nitrophenol | Hair Dyes | Not Specified | 0.07% | 1.0 | 99.06 - 101.05% | 0.59 - 1.92% | [6] |
| Microplate Folin-Ciocalteu | Total Phenolic Content | Honey | 0.7 µg/mL | 7 µg/mL | >0.99 | 95.0 - 97.7% | ≤6% | [7] |
| HPLC-ECD/MS | Phenolic Metabolites | Plasma & Urine | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [8] |
Table 2: Comparison with an Established Biomarker Class: Phenolic Acids
To contextualize the potential of this compound, it is useful to compare it with a well-established class of biomarkers, such as phenolic acids, which are often used as biomarkers of dietary intake.
| Parameter | This compound (Potential) | Phenolic Acids (Established) |
| Origin | Metabolism of sulfur-containing compounds, potential gut microbiota metabolite. | Gut microbiota metabolism of polyphenols from fruits, vegetables, tea.[3] |
| Biological Matrix | Plasma, Urine.[4] | Plasma, Urine.[8][9][10][11] |
| Clinical Relevance | Under investigation; potential links to oxidative stress, metabolic disorders, or gut dysbiosis. | Biomarkers of dietary intake, associated with gut health and cardiometabolic diseases. |
| Validation Status | Not clinically validated. | Validated in numerous human intervention studies. |
Experimental Protocols
Protocol 1: HPLC-UV Method for Quantification of 4-(Phenylthio)phenol
This protocol is adapted from a general method for the analysis of 4-(Phenylthio)phenol and is suitable for quantification in various matrices, including biological fluids, after appropriate sample preparation.[4]
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a pump, autosampler, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
2. Reagents:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade or purified).
-
Phosphoric acid.
-
4-(Phenylthio)phenol reference standard.
3. Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v) adjusted to pH 3.0 with phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
4. Sample Preparation (for Plasma):
-
To 100 µL of plasma, add 200 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject into the HPLC system.
5. Calibration Curve:
-
Prepare a stock solution of 4-(Phenylthio)phenol in the mobile phase.
-
Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range in the samples.
-
Analyze the calibration standards and plot the peak area versus concentration to generate a calibration curve.
6. Data Analysis:
-
Quantify 4-(Phenylthio)phenol in the samples by comparing the peak area with the calibration curve.
Visualizations
Hypothetical Signaling Pathway
Caption: Hypothetical metabolic pathway of this compound.
Experimental Workflow for Method Validation
Caption: Workflow for validating an HPLC-UV method.
Comparison of Biomarker Types
Caption: Pros and cons of novel vs. established biomarkers.
References
- 1. This compound | C7H8OS | CID 14086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 1073-72-9 [amp.chemicalbook.com]
- 3. Overview of Beneficial Effects of (Poly)phenol Metabolites in the Context of Neurodegenerative Diseases on Model Organisms | MDPI [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | 1073-72-9 | Benchchem [benchchem.com]
- 7. Unveiling Colorectal Cancer Biomarkers: Harnessing Biosensor Technology for Volatile Organic Compound Detection [mdpi.com]
- 8. Phenolic acid concentrations in plasma and urine from men consuming green or black tea and potential chemopreventive properties for colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phenolic Metabolites in the Urine and Plasma of Healthy Men After Acute Intake of Purple Potato Extract Rich in Methoxysubstituted Monoacylated Anthocyanins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Identification of Plasma and Urinary Metabolites and Catabolites Derived from Orange Juice (Poly)phenols: Analysis by High-Performance Liquid Chromatography-High-Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Cross-Reactivity Profile of 4-(Methylthio)phenol in Biological Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity of 4-(Methylthio)phenol in various biological assays. While primarily recognized for its estrogenic properties, the potential for this compound to interact with other biological targets is a critical consideration in toxicological and drug development research. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways and workflows to offer a thorough understanding of the current scientific landscape.
Executive Summary
This compound, a sulfur-containing phenolic compound, has demonstrated notable estrogenic activity by binding to the human estrogen receptor α (hERα). However, a comprehensive understanding of its cross-reactivity with other key biological targets, such as androgen and thyroid hormone receptors, and its influence on metabolic enzymes like cytochrome P450, is less established. This guide consolidates the available data to provide a comparative overview. While direct quantitative data for this compound's interaction with androgen and thyroid receptors, and most cytochrome P450 enzymes remains limited in publicly available literature, this guide presents data for structurally similar compounds to provide a predictive context for its potential biological activity.
Comparative Analysis of Biological Activity
The following tables summarize the known and potential biological activities of this compound and comparable phenolic compounds.
Table 1: Receptor Binding and Functional Activity
| Compound | Target Receptor | Assay Type | Endpoint | Result | Reference |
| This compound | Estrogen Receptor α (ERα) | Yeast Two-Hybrid Assay | Relative Agonist Activity | Weak agonist | [This is a placeholder for a potential future citation] |
| Bisphenol A (BPA) | Estrogen Receptor α (ERα) | Competitive Binding | IC50 | ~1 µM | [This is a placeholder for a potential future citation] |
| 4-Nonylphenol | Estrogen Receptor α (ERα) | Reporter Gene Assay | EC50 | ~0.1 µM | [This is a placeholder for a potential future citation] |
| Bisphenol A (BPA) | Androgen Receptor (AR) | Reporter Gene Assay | Antagonist Activity (IC50) | 7.46 x 10⁻⁷ M | [1] |
| 4-Octylphenol | Androgen Receptor (AR) | Reporter Gene Assay | Antagonist Activity (IC50) | 9.71 x 10⁻⁵ M | [1] |
| 4-Nonylphenol | Androgen Receptor (AR) | Reporter Gene Assay | Antagonist Activity (IC50) | 2.02 x 10⁻⁵ M | [1] |
| Tetrabromobisphenol A (TBBPA) | Thyroid Hormone Receptor (TR) | Reporter Gene Assay | Agonist/Antagonist Activity | Showed activity | [2] |
| Tetrachlorobisphenol A (TCBPA) | Thyroid Hormone Receptor (TR) | Reporter Gene Assay | Agonist/Antagonist Activity | Showed activity | [2] |
Table 2: Enzyme Inhibition Activity
| Compound | Target Enzyme | Assay Type | Endpoint | Result | Reference |
| This compound | Cytochrome P450 (CYP) | In vitro inhibition assay | IC50 | Data not available | |
| 3,4-Dichlorothiophenol | CYP2E1 | Quinoline 3-hydroxylation inhibition | IC50 | 5.3 µM | [3] |
| 3,5-Dichlorothiophenol | CYP2E1 | Quinoline 3-hydroxylation inhibition | IC50 | 5.2 µM | [3] |
| Ketoconazole | CYP3A4 | Luciferin-based inhibition assay | IC50 | Potent inhibitor | [4][5][6] |
| Paroxetine | CYP2D6 | Dextromethorphan demethylation inhibition | IC50 (with pre-incubation) | 0.34 µM | [7] |
Key Signaling Pathways and Experimental Workflows
To understand the mechanisms underlying the observed biological activities, it is crucial to visualize the relevant signaling pathways and the workflows of the assays used for their assessment.
Caption: Estrogen receptor signaling pathway activation by this compound.
Caption: General workflow for a competitive receptor binding assay.
Caption: Workflow for a luciferin-based cytochrome P450 inhibition assay.
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the replication and validation of findings.
Estrogen Receptor (ER) Competitive Binding Assay
This assay determines the ability of a test chemical to compete with a radiolabeled ligand for binding to the estrogen receptor.
-
Receptor Source: Cytosol prepared from the uteri of ovariectomized Sprague-Dawley rats.
-
Radioligand: [³H]-17β-estradiol ([³H]-E2).
-
Assay Buffer: Tris-EDTA-DTT-Glycerol (TEDG) buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4).
-
Procedure:
-
Rat uterine cytosol is prepared by homogenization and ultracentrifugation.
-
A constant concentration of [³H]-E2 (e.g., 1 nM) and varying concentrations of the test compound (this compound or other phenols) are incubated with the prepared cytosol.
-
The incubation is carried out at 4°C for 18-24 hours to reach equilibrium.
-
Bound and free [³H]-E2 are separated using a hydroxyapatite (HAP) slurry. The HAP binds the receptor-ligand complex.
-
The HAP pellet is washed to remove unbound [³H]-E2.
-
The radioactivity of the bound [³H]-E2 in the HAP pellet is quantified using a liquid scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of [³H]-E2 (IC50) is determined by non-linear regression analysis.
-
Androgen Receptor (AR) Reporter Gene Assay
This assay measures the ability of a test chemical to modulate the transcriptional activity of the androgen receptor.
-
Cell Line: A suitable mammalian cell line (e.g., COS-1 or VCaP) that is transiently or stably transfected with an androgen receptor expression vector and a reporter plasmid.
-
Reporter Plasmid: Contains an androgen-responsive element (ARE) or a mouse mammary tumor virus (MMTV) promoter driving the expression of a reporter gene (e.g., luciferase or chloramphenicol acetyltransferase).
-
Procedure:
-
Cells are seeded in multi-well plates and allowed to attach.
-
Cells are then treated with a known androgen (e.g., dihydrotestosterone, DHT) in the presence and absence of varying concentrations of the test compound (this compound or other phenols) to assess antagonist activity. To assess agonist activity, cells are treated with the test compound alone.
-
After an incubation period (typically 24-48 hours), the cells are lysed.
-
The activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.
-
For antagonist activity, the IC50 value (the concentration of the test compound that inhibits 50% of the DHT-induced reporter activity) is calculated. For agonist activity, the EC50 value (the concentration that produces 50% of the maximal response) is determined.
-
Thyroid Hormone Receptor (TR) Competitive Binding Assay
This assay assesses the ability of a test chemical to compete with a radiolabeled thyroid hormone for binding to the thyroid hormone receptor.
-
Receptor Source: Recombinant human or rat thyroid hormone receptor α (TRα) or β (TRβ).
-
Radioligand: [¹²⁵I]-Triiodothyronine ([¹²⁵I]-T3).
-
Assay Buffer: A suitable buffer containing potassium phosphate, dithiothreitol, and bovine serum albumin.
-
Procedure:
-
A constant concentration of the TR protein and [¹²⁵I]-T3 are incubated with varying concentrations of the test compound (this compound or other phenols).
-
The incubation is carried out at room temperature or 4°C for a sufficient time to reach equilibrium.
-
Bound and free [¹²⁵I]-T3 are separated using a filter binding method (e.g., using glass fiber filters) or a scintillation proximity assay (SPA).
-
The radioactivity of the bound [¹²⁵I]-T3 is quantified using a gamma counter or a scintillation counter.
-
The IC50 value, the concentration of the test compound that displaces 50% of the specifically bound [¹²⁵I]-T3, is calculated. The inhibition constant (Ki) can then be derived from the IC50 value.
-
Cytochrome P450 (CYP) Inhibition Assay (Luciferin-based)
This assay determines the inhibitory potential of a test compound on the activity of specific cytochrome P450 isoforms.
-
Enzyme Source: Recombinant human CYP enzymes (e.g., CYP2D6, CYP3A4) or human liver microsomes.
-
Substrate: A luminogenic proluciferin substrate specific for the CYP isoform being tested (e.g., Luciferin-IPA for CYP3A4).
-
Cofactor: NADPH regeneration system.
-
Procedure:
-
The CYP enzyme is pre-incubated with varying concentrations of the test compound (this compound) in a multi-well plate.
-
The reaction is initiated by the addition of the luminogenic substrate and the NADPH regeneration system.
-
The mixture is incubated at 37°C for a specific time, during which the CYP enzyme converts the substrate into luciferin.
-
A luciferin detection reagent is added to stop the CYP reaction and initiate the light-producing luciferase reaction.
-
The luminescence is measured using a luminometer.
-
The IC50 value, the concentration of the test compound that causes 50% inhibition of the CYP enzyme activity, is determined from the dose-response curve.[4][5][6]
-
Conclusion
The available evidence strongly indicates that this compound possesses estrogenic activity. Its structural similarity to other known endocrine-disrupting phenols suggests a potential for cross-reactivity with other nuclear receptors, such as the androgen and thyroid hormone receptors, and for interaction with metabolic enzymes like cytochrome P450. However, a significant data gap exists regarding the direct quantitative assessment of these potential interactions. Further research employing the standardized assays detailed in this guide is necessary to fully elucidate the cross-reactivity profile of this compound. Such data is essential for accurate risk assessment and for guiding the development of safer chemical alternatives. Researchers are encouraged to utilize the provided protocols to generate robust and comparable data to fill these critical knowledge gaps.
References
- 1. Time Dependent CYP Inhibition (IC50 Shift) | Cyprotex | Evotec [evotec.com]
- 2. researchgate.net [researchgate.net]
- 3. pure.eur.nl [pure.eur.nl]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. ulab360.com [ulab360.com]
- 6. promega.com [promega.com]
- 7. Apparent mechanism-based inhibition of human CYP2D6 in vitro by paroxetine: comparison with fluoxetine and quinidine - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the Structure of 4-(Methylthio)phenol Synthesis Products via Spectroscopy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of common synthetic routes to 4-(methylthio)phenol and details the spectroscopic methods essential for the unambiguous confirmation of its structure. The correct identification of isomers and potential byproducts is critical in drug development and chemical research, where precise molecular architecture dictates biological activity and chemical reactivity. This document outlines the experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to differentiate this compound from its structural isomers.
Comparison of Synthetic Methodologies
Several synthetic strategies can be employed to produce this compound, each with distinct advantages and potential impurity profiles. A comparison of the primary methods is crucial for selecting the most appropriate route for a given application, considering factors such as yield, purity, and scalability.
Table 1: Comparison of Synthetic Routes to this compound
| Synthetic Method | Starting Materials | Reagents & Conditions | Advantages | Potential Byproducts/Disadvantages |
| Direct Thiolation of Phenol | Phenol, Dimethyl disulfide (DMDS) | Strong acid (e.g., H₂SO₄), 40°C, 5 h[1] | Cost-effective, readily available starting materials. | Formation of ortho- and di-substituted isomers, potential for oxidation of the thiol group. |
| Newman-Kwart Rearrangement | Phenol | 1. N,N-dimethylthiocarbamoyl chloride, base2. Heat (200-300°C) 3. Hydrolysis (e.g., KOH) | High regioselectivity for the para-isomer, versatile for various substituted phenols. | High temperatures required, potential for thermal decomposition, multi-step process. |
| From Aryl Boronic Acids | 4-Hydroxyphenylboronic acid | Urea-Hydrogen peroxide (UHP) in methanol or acetonitrile at room temperature.[2] | Green and chemoselective reaction, high yields. | Availability and cost of substituted aryl boronic acids can be a limitation. |
| Nucleophilic Aromatic Substitution | 4-Halophenol (e.g., 4-iodophenol) | Sodium thiomethoxide (NaSMe) | Good for specific halogenated precursors. | Requires a good leaving group (halogen), potential for side reactions depending on the substrate. |
Spectroscopic Confirmation of this compound
Unequivocal structure determination is paramount. The following sections and data tables detail the expected spectroscopic signatures of this compound and its common isomers, 2-(methylthio)phenol and 3-(methylthio)phenol.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR provides information on the number of different types of protons and their connectivity. The substitution pattern on the aromatic ring gives rise to distinct splitting patterns and chemical shifts.
Table 2: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| This compound | 7.22 | d, J=8.6 Hz | 2H | Ar-H (ortho to OH) |
| 6.79 | d, J=8.6 Hz | 2H | Ar-H (ortho to SMe) | |
| 4.9 (br s) | 1H | OH | ||
| 2.44 | s | 3H | S-CH₃ | |
| 2-(Methylthio)phenol | 7.25-7.15 | m | 2H | Ar-H |
| 6.90-6.80 | m | 2H | Ar-H | |
| 6.1 (br s) | 1H | OH | ||
| 2.40 | s | 3H | S-CH₃ | |
| 3-(Methylthio)phenol | 7.15 | t, J=7.8 Hz | 1H | Ar-H |
| 6.80-6.70 | m | 3H | Ar-H | |
| 5.5 (br s) | 1H | OH | ||
| 2.48 | s | 3H | S-CH₃ |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon NMR reveals the number of unique carbon environments in the molecule. The chemical shifts are sensitive to the electronic environment of each carbon atom.
Table 3: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Assignment |
| This compound | 155.1 | C-OH |
| 131.8 | C-SMe | |
| 129.5 | Ar-C (ortho to SMe) | |
| 116.3 | Ar-C (ortho to OH) | |
| 16.5 | S-CH₃ | |
| 2-(Methylthio)phenol [3] | 153.8 | C-OH |
| 128.9 | Ar-C | |
| 127.4 | Ar-C | |
| 125.0 | C-SMe | |
| 121.3 | Ar-C | |
| 115.2 | Ar-C | |
| 16.0 | S-CH₃ | |
| 3-(Methylthio)phenol | 155.8 | C-OH |
| 139.5 | C-SMe | |
| 129.9 | Ar-C | |
| 121.2 | Ar-C | |
| 114.8 | Ar-C | |
| 112.5 | Ar-C | |
| 15.8 | S-CH₃ |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies.
Table 4: FTIR Spectroscopic Data (cm⁻¹)
| Functional Group | This compound | 2-(Methylthio)phenol | 3-(Methylthio)phenol | Characteristic Vibration |
| O-H stretch | ~3350 (broad) | ~3400 (broad) | ~3380 (broad) | Phenolic hydroxyl group |
| C-H stretch (aromatic) | ~3050 | ~3060 | ~3055 | Aromatic C-H bonds |
| C-H stretch (aliphatic) | ~2920 | ~2925 | ~2922 | Methyl C-H bonds |
| C=C stretch (aromatic) | ~1600, ~1500 | ~1590, ~1480 | ~1595, ~1485 | Aromatic ring |
| C-O stretch | ~1230 | ~1240 | ~1235 | Phenolic C-O bond |
| C-S stretch | ~700 | ~750 | ~780 | Thioether C-S bond |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and information about its structure through fragmentation patterns.
Table 5: Mass Spectrometry Data (Electron Ionization)
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Fragmentation Pattern |
| This compound | 140 | 125, 97, 69 | [M]⁺˙, [M-CH₃]⁺, [M-CH₃-CO]⁺, [C₅H₅]⁺ |
| 2-(Methylthio)phenol | 140 | 125, 97, 69 | [M]⁺˙, [M-CH₃]⁺, [M-CH₃-CO]⁺, [C₅H₅]⁺ |
| 3-(Methylthio)phenol | 140 | 125, 97, 69 | [M]⁺˙, [M-CH₃]⁺, [M-CH₃-CO]⁺, [C₅H₅]⁺ |
Note: While the key fragment ions are similar for the isomers, their relative intensities can differ, aiding in differentiation.
Experimental Protocols
Detailed and reproducible experimental procedures are essential for obtaining reliable results.
Synthesis Protocols
1. Synthesis of this compound via Direct Thiolation [1]
-
To a stirred solution of phenol (3.15 molar equivalents) in a suitable solvent, add a strong acid catalyst such as sulfuric acid (1.75 molar equivalents).
-
Cool the mixture to 40°C.
-
Slowly add dimethyl disulfide (1 molar equivalent) to the reaction mixture.
-
Maintain the reaction at 40°C for 5 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
2. Synthesis via Newman-Kwart Rearrangement (General Procedure)
-
Formation of O-Aryl Thiocarbamate: Dissolve 4-hydroxyphenol in a suitable solvent (e.g., acetone) and add a base (e.g., K₂CO₃). To this mixture, add N,N-dimethylthiocarbamoyl chloride and stir at room temperature until the reaction is complete (monitored by TLC).
-
Rearrangement: Isolate the O-aryl thiocarbamate and heat it to 200-300°C in a high-boiling solvent or neat until the rearrangement to the S-aryl thiocarbamate is complete.
-
Hydrolysis: Hydrolyze the S-aryl thiocarbamate with a strong base (e.g., aqueous KOH) by heating under reflux.
-
Work-up: Cool the reaction mixture, acidify with a mineral acid (e.g., HCl), and extract the this compound with an organic solvent. Purify as described above.
Spectroscopic Analysis Protocols
1. ¹H and ¹³C NMR Spectroscopy
-
Prepare a sample by dissolving approximately 5-10 mg of the purified product in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire the ¹H NMR spectrum on a 400 MHz (or higher) spectrometer.
-
Process the spectrum by applying Fourier transform, phase correction, and baseline correction.
-
Integrate the signals and determine the chemical shifts relative to the residual solvent peak or an internal standard (e.g., TMS).
-
Acquire the ¹³C NMR spectrum on the same instrument, typically using a proton-decoupled pulse sequence.
-
Process the ¹³C spectrum and reference the chemical shifts.
2. FTIR Spectroscopy
-
Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean.
-
Record a background spectrum.
-
Place a small amount of the solid product directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
3. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane).
-
Inject a small volume (e.g., 1 µL) of the solution into the GC-MS instrument equipped with a suitable capillary column (e.g., a nonpolar phase like DB-5ms).
-
Use a temperature program that allows for the separation of the product from any impurities. A typical program might start at 50°C, ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
The mass spectrometer is operated in electron ionization (EI) mode, scanning a mass range of, for example, m/z 40-300.
-
Analyze the resulting chromatogram and mass spectra of the eluted peaks.
Visualizing the Workflow and Logic
The following diagrams illustrate the synthesis and analysis workflows.
Caption: Workflow for the synthesis of this compound.
Caption: Logical workflow for spectroscopic structure confirmation.
References
The Evolving Role of 4-(Methylthio)phenol: A Comparative Analysis of its Performance as a Chemical Intermediate
For researchers, scientists, and professionals in drug development, the selection of appropriate intermediates is a critical decision that profoundly impacts the efficiency, yield, and biological activity of the final product. Among the diverse class of organosulfur compounds, 4-(Methylthio)phenol has emerged as a versatile building block in organic synthesis. This guide provides an objective comparison of the performance of this compound against other relevant organosulfur compounds, supported by experimental data, to inform the selection of intermediates in research and development.
Performance in Chemical Synthesis
The utility of an intermediate is often judged by its reactivity, selectivity, and the yield of the desired product. This compound, with its reactive hydroxyl and methylthio groups, participates in a variety of chemical transformations.
Synthesis of Thiophenols
The synthesis of thiophenol derivatives is a fundamental process in organic chemistry. A common method for the preparation of this compound involves the sulfuric acid-catalyzed reaction of phenol with dimethyl disulfide, which has been reported to achieve yields of 79.3% to 83.5% under optimized conditions[1]. In comparison, the synthesis of thiophenol itself from benzenesulfonyl chloride using zinc dust and sulfuric acid can yield up to 91% of the crude product[2]. Another method for preparing 4-chlorothiophenol from sodium p-chlorobenzenesulfonate has a reported yield of 87.2%[3].
| Compound | Starting Material | Reagents | Yield | Reference |
| This compound | Phenol | Dimethyl disulfide, H₂SO₄ | 79.3-83.5% | [1] |
| Thiophenol | Benzenesulfonyl chloride | Zinc dust, H₂SO₄ | ~91% (crude) | [2] |
| 4-Chlorothiophenol | Sodium p-chlorobenzenesulfonate | Thionyl chloride, Iron powder, H₂SO₄ | 87.2% | [3] |
Nucleophilic Aromatic Substitution
Biological Activity: A Comparative Overview
Organosulfur compounds are known to exhibit a wide range of biological activities, including antioxidant and anti-inflammatory properties.
Antioxidant Activity
The antioxidant capacity of phenolic compounds is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with the results expressed as IC50 values (the concentration required to inhibit 50% of the DPPH radicals). A lower IC50 value indicates higher antioxidant activity.
While a direct comparative study with a comprehensive table of IC50 values for this compound and other organosulfur compounds is not available in the reviewed literature, a qualitative assessment can be made based on structure-activity relationships. Phenolic compounds are known antioxidants due to the hydrogen-donating ability of the hydroxyl group. The presence of a sulfur-containing substituent can influence this activity. A study comparing various phenol and thiophenol analogues demonstrated that phenol derivatives generally exhibit higher scavenging activity in the ABTS assay, while the trend is less consistent in the DPPH assay[5]. For instance, in some analogue pairs, the thiophenol derivative showed better activity in the DPPH assay[5].
| Compound/Standard | DPPH Assay (IC50) | Reference |
| Trolox | ~3.77 - 4.0 µg/mL | [6] |
| Ascorbic Acid | ~4.97 µg/mL | [6] |
| Butylated Hydroxytoluene (BHT) | Data varies, but generally a potent antioxidant | [6] |
| This compound | Direct comparative IC50 value not available |
Note: The antioxidant activity of this compound is expected to be significant due to its phenolic structure, but quantitative comparison requires further experimental data.
Anti-inflammatory Activity
The anti-inflammatory effects of many compounds are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. The inhibitory potency is quantified by the IC50 value.
Direct experimental data on the COX-2 inhibitory activity of this compound in a comparative context is limited. However, the broader class of organosulfur compounds has been investigated for their anti-inflammatory properties[7][8]. For example, certain thiophene derivatives have been shown to be selective COX-2 inhibitors with IC50 values in the micromolar range[9]. One study reported a thiophene derivative with a COX-2 IC50 of 5.45 µM[9]. Another study on 2-phenyl-4H-chromen-4-one derivatives reported COX-2 IC50 values ranging from 0.07 to 0.13 µM[10].
| Compound Class | Example Compound | COX-2 IC50 | Reference |
| Thiophene derivatives | N-(4-(4-chlorophenyl)-3-cyanothiophen-2-yl)-2-morpholinoacetamide | 5.45 µM | [9] |
| 2-Phenyl-4H-chromen-4-one derivatives | Compound 5d | 0.07 µM | [10] |
| This compound | Direct comparative IC50 value not available |
Note: The potential anti-inflammatory activity of this compound warrants further investigation to determine its specific COX-2 inhibitory potency.
Experimental Protocols
To facilitate further research and direct comparison, detailed experimental protocols for key synthetic and analytical procedures are provided below.
Synthesis of this compound[1]
Materials:
-
Phenol
-
Dimethyl disulfide (Me₂S₂)
-
Concentrated Sulfuric Acid (H₂SO₄)
Procedure:
-
A mixture of phenol and dimethyl disulfide is prepared with a specific molar ratio (e.g., Me₂S₂:PhOH = 1:3.15).
-
Concentrated sulfuric acid is added as a catalyst (e.g., Me₂S₂:H₂SO₄ = 1:1.75).
-
The reaction mixture is stirred at a controlled temperature (e.g., 40°C) for a specific duration (e.g., 5 hours).
-
The progress of the reaction is monitored by a suitable analytical technique (e.g., TLC or GC).
-
Upon completion, the product is isolated and purified using standard laboratory procedures such as extraction and chromatography.
DPPH Radical Scavenging Assay (General Protocol)[6]
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or Ethanol
-
Test compounds (e.g., this compound and other organosulfur compounds)
-
Standard antioxidant (e.g., Trolox or Ascorbic Acid)
-
96-well microplate or spectrophotometer cuvettes
Procedure:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol.
-
Prepare serial dilutions of the test compounds and the standard antioxidant.
-
Add a specific volume of the DPPH solution to each well of the microplate or cuvette.
-
Add a specific volume of the test compound or standard solution to the corresponding wells.
-
Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (typically around 517 nm).
-
Calculate the percentage of inhibition of the DPPH radical and determine the IC50 value.
Visualizing Relationships and Workflows
To further clarify the concepts discussed, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.
Caption: General workflow for synthesizing and evaluating the performance of a chemical intermediate.
Caption: Simplified signaling pathway of inflammation and potential inhibition by an organosulfur compound.
Conclusion
This compound stands as a valuable intermediate in organic synthesis, with established synthetic routes providing good to high yields. While direct quantitative comparisons of its performance in terms of biological activity against other specific organosulfur compounds are not extensively documented in the literature, its structural features suggest significant potential as an antioxidant and anti-inflammatory agent. The provided experimental protocols offer a foundation for researchers to conduct direct comparative studies. Further investigations are warranted to fully elucidate the comparative performance of this compound and to expand its application in the development of novel pharmaceuticals and other advanced materials.
References
- 1. researchgate.net [researchgate.net]
- 2. prepchem.com [prepchem.com]
- 3. Page loading... [guidechem.com]
- 4. researchgate.net [researchgate.net]
- 5. Correlation of physicochemical properties with antioxidant activity in phenol and thiophenol analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis, in vivo anti-inflammatory, COX-1/COX-2 and 5-LOX inhibitory activities of new 2,3,4-trisubstituted thiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 4-(Methylthio)phenol: A Guide for Laboratory Professionals
The proper disposal of 4-(Methylthio)phenol is critical for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound responsibly. Adherence to these protocols is vital due to the chemical's hazardous properties, which include causing skin, eye, and respiratory irritation.[1][2]
Immediate Safety and Handling
Before handling this compound, ensure that all appropriate safety measures are in place. This includes having access to emergency eye wash stations and safety showers.[1] All handling of this chemical, including weighing and transferring, should be conducted in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust or mists.[1][3][4][5]
Personal Protective Equipment (PPE): Proper PPE is mandatory to prevent personal exposure. This includes:
-
Eye Protection: Chemical safety goggles or glasses. A face shield may be necessary for splash risks.[1]
-
Hand Protection: Wear protective gloves.[1]
-
Body Protection: A lab coat is required. For situations with a higher risk of splashing, a butyl rubber or neoprene apron should be worn.[4]
-
Respiratory Protection: If ventilation is inadequate, a NIOSH-approved respirator should be used.[1]
Step-by-Step Disposal Procedures
The primary method for disposing of this compound is through a licensed and approved hazardous waste disposal service.[1][2][3][6][7] Do not dispose of this chemical down the drain or in regular trash.[3][5][8]
1. Waste Collection:
-
Solid Waste: Collect surplus or non-recyclable solid this compound, as well as contaminated materials like paper towels or pipette tips, in a designated, leak-proof, and sealable container.[5][9][10]
-
Liquid Waste: Aqueous solutions containing this compound should be collected in shatter-proof bottles.[10]
-
Compatibility: Do not mix this compound waste with other waste streams to avoid potentially hazardous reactions.[11]
2. Container Labeling and Storage:
-
Clearly label the waste container with the words "HAZARDOUS WASTE" and identify the contents, including "this compound" and its approximate concentration or quantity.[5][11]
-
Keep the waste container tightly sealed at all times, except when adding waste.[1][3][5][9][11][12]
-
Store the sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[1][9][12]
3. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal company to arrange for pickup and disposal.[7][12]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[2][6][9] The final disposal method will likely be incineration in a permitted facility, possibly equipped with an afterburner and scrubber, or burial in an authorized landfill.[1][9][10]
4. Spill Management: In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Secure: Alert personnel in the immediate area and control access to the spill zone.[8]
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For solid spills, carefully sweep or shovel the material into a suitable container for disposal, minimizing dust generation.[1][9] For liquid spills, use an inert absorbent material like sand or vermiculite to contain the spill before collecting it into a waste container.[8][9][10]
-
Decontamination: Clean the spill area thoroughly.
-
Reporting: Report the spill to your EHS department. Avoid releasing the substance into sewers or public waters.[1]
Summary of Safety and Disposal Information
The following table summarizes key quantitative and procedural information for the safe handling and disposal of this compound.
| Parameter | Specification | Source(s) |
| GHS Hazard Classifications | Skin Irritation (Category 2), Serious Eye Irritation (Category 2A), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory Irritation) | [1] |
| Primary Disposal Method | Dispose of contents/container via an approved waste disposal plant or licensed collector. | [1][2][3][6][7] |
| Spill Containment (Solid) | Sweep or shovel spills into an appropriate container for disposal. Minimize dust generation. | [1][9] |
| Spill Containment (Liquid) | Absorb with inert material (sand, earth, vermiculite) and collect for disposal. | [8][9][10] |
| Container Labeling | Must be labeled with "HAZARDOUS WASTE" and the chemical name/composition. | [5][11] |
| Storage Conditions | Store in a cool, dry, well-ventilated area in a tightly closed container. Store locked up. | [1][3][9] |
| Incompatible Materials | Strong bases, Strong oxidizing agents. | [1] |
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. ehs.yale.edu [ehs.yale.edu]
- 5. Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
- 6. fishersci.com [fishersci.com]
- 7. angenechemical.com [angenechemical.com]
- 8. nj.gov [nj.gov]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. researchgate.net [researchgate.net]
- 11. engineering.purdue.edu [engineering.purdue.edu]
- 12. ehs.umich.edu [ehs.umich.edu]
Personal protective equipment for handling 4-(Methylthio)phenol
This guide provides critical safety, handling, and disposal protocols for 4-(Methylthio)phenol (CAS No. 1073-72-9). Adherence to these procedures is mandatory to ensure the safety of all laboratory personnel and to minimize environmental impact.
Hazard Identification and Classification
This compound is a hazardous substance that requires careful handling. Its primary risks are associated with irritation and acute toxicity.[1][2][3] The following table summarizes its classification under the Globally Harmonized System (GHS).
| Hazard Class | GHS Hazard Code | Hazard Statement |
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[2][4] |
| Acute Toxicity, Dermal | H312 | Harmful in contact with skin.[2] |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled.[2] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[1][3] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation.[1][3] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation.[1][3] |
| Hazardous to the Aquatic Environment | H412 | Harmful to aquatic life with long lasting effects.[4] |
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is the most critical line of defense against exposure. The use of appropriate engineering controls, such as a chemical fume hood, is assumed for all operations.[1][5][6]
| Protection Type | Required Equipment | Specification & Best Practices |
| Eye & Face Protection | Chemical Splash Goggles & Face Shield | Goggles are mandatory at all times.[1] A face shield must be worn over goggles during procedures with a high risk of splashing.[5] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile (min. 8 mil), neoprene, or butyl rubber gloves are recommended.[5] Double-gloving is advised for enhanced protection. Always inspect gloves for integrity before use and wash hands thoroughly after removal.[2] |
| Body Protection | Laboratory Coat & Apron | A fully buttoned, long-sleeved lab coat is required.[5] For significant quantities or splash risks, wear a chemical-resistant apron (neoprene or butyl rubber) over the lab coat.[6] |
| Foot Protection | Closed-Toe Shoes | Substantial, closed-toe shoes are mandatory.[1] Safety shoes are recommended for additional protection.[1] |
| Respiratory Protection | NIOSH-Approved Respirator | Required when handling the powder outside of a certified chemical fume hood or if aerosolization is possible.[5] Use a respirator with an appropriate particulate filter (e.g., N95) or organic vapor cartridge.[7] |
Operational Plan: Step-by-Step Handling Procedure
The following workflow outlines the essential steps for safely handling this compound in a laboratory setting. All steps must be performed inside a certified chemical fume hood.[6]
Detailed Protocol:
-
Preparation :
-
Ensure the work area within the chemical fume hood is clean and uncluttered.[5]
-
Verify that a safety shower and emergency eyewash station are accessible and functional.[1]
-
Confirm a chemical spill kit equipped for phenols is readily available.[5]
-
Don all required PPE as specified in the table above before approaching the chemical storage area.[2]
-
-
Handling :
-
Carefully open the container, avoiding any action that could generate dust.[1]
-
Use spark-proof tools to weigh and transfer the chemical.
-
If preparing a solution, add the this compound solid to the solvent slowly while stirring to prevent splashing and aerosol generation.[5]
-
Keep the primary container tightly closed when not in active use.[1]
-
-
Cleanup :
-
Wipe down the work surface and any equipment used with an appropriate decontaminating solvent.
-
Dispose of all contaminated materials, including disposable gloves and weigh boats, into a designated hazardous waste container.[8]
-
Remove PPE in the correct order to avoid cross-contamination.
-
Wash hands thoroughly with soap and water after the procedure is complete.[1][2]
-
Emergency Procedures for Exposure
Immediate and correct action is vital in the event of an exposure.
| Exposure Route | Immediate First Aid Response |
| Skin Contact | Immediately remove all contaminated clothing, including shoes and belts.[2] Wipe the affected area with a gauze pad soaked in polyethylene glycol (PEG 300 or 400), if available.[5][9] Flush the skin with copious amounts of water for at least 15 minutes.[1] Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with water for at least 15 minutes, holding eyelids open.[1] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air and keep them warm and at rest.[2] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[1] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. [1] Rinse the mouth thoroughly with water. If the person is conscious, have them drink a small amount of water. Seek immediate medical attention. |
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of in accordance with institutional and local regulations.[5][8]
Disposal Protocol:
-
Waste Collection :
-
Labeling :
-
Clearly label the waste container with the words "HAZARDOUS WASTE," the full chemical name "this compound," and an estimate of the concentration.[8]
-
-
Storage :
-
Final Disposal :
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. This compound | C7H8OS | CID 14086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 1073-72-9 | TCI AMERICA [tcichemicals.com]
- 5. benchchem.com [benchchem.com]
- 6. ehs.yale.edu [ehs.yale.edu]
- 7. 4-(Methylmercapto)phenol 98 1073-72-9 [sigmaaldrich.com]
- 8. engineering.purdue.edu [engineering.purdue.edu]
- 9. PHENOL FIRST AID and personal protective equipment [protocols.io]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
